Product packaging for Seclazone(Cat. No.:CAS No. 29050-11-1)

Seclazone

Cat. No.: B1681707
CAS No.: 29050-11-1
M. Wt: 225.63 g/mol
InChI Key: XWXVKXXKKLBDDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

was MH 1975-91 (see under OXAZINES 1975-90)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO3 B1681707 Seclazone CAS No. 29050-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-6-1-2-8-7(5-6)10(13)12-9(15-8)3-4-14-12/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXVKXXKKLBDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON2C1OC3=C(C2=O)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865465
Record name 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29050-11-1
Record name Seclazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29050-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Seclazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029050111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Seclazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-3,3a-dihydro-2H,9H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-chloro-2,6-dioxa-7-azatricyclo[7.4.0.0,3,7]trideca-1(13),9,11-trien-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW3UZ4I1A8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Seclazone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mechanism of action of Seclazone, a non-steroidal anti-inflammatory drug (NSAID). Designed for researchers, scientists, and drug development professionals, this document delves into the molecular and cellular pathways modulated by this compound and its active metabolite, offering insights grounded in experimental evidence.

Introduction to this compound: A Prodrug with a Salicylate Core

This compound (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one) is recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1] A critical aspect of its pharmacology is its nature as a prodrug. Following oral administration, this compound undergoes rapid and extensive first-pass metabolism in the intestinal wall, converting it to its active metabolite, 5-chlorosalicylic acid.[3] Notably, unchanged this compound is not detected in the systemic circulation, indicating that the therapeutic effects are mediated by 5-chlorosalicylic acid.[3] Salicylic acid and its derivatives are a well-established class of NSAIDs, and understanding the actions of this active metabolite is key to elucidating the mechanistic pathways of this compound. This guide will therefore focus on the activities of 5-chlorosalicylic acid.

Primary Mechanism of Action: Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Inhibition

The hallmark of NSAID activity is the inhibition of prostaglandin synthesis. Prostaglandins are key lipid mediators of inflammation, pain, and fever. Their synthesis is initiated by the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently metabolized to various pro-inflammatory prostaglandins.[4]

The inhibition of COX enzymes by 5-chlorosalicylic acid would lead to a reduction in the production of pro-inflammatory prostaglandins, such as PGE2, at the site of inflammation. This reduction in prostaglandin levels is a cornerstone of the anti-inflammatory and analgesic effects observed with this compound administration.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To quantitatively assess the inhibitory potential of 5-chlorosalicylic acid on COX-1 and COX-2, a fluorometric or colorimetric activity assay can be employed.[1][7][8][9]

Objective: To determine the IC50 values of 5-chlorosalicylic acid for COX-1 and COX-2.

Methodology:

  • Enzyme and Reagent Preparation:

    • Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a fluorometric or colorimetric probe (e.g., Amplex Red or N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), a cofactor (e.g., hematin), and the substrate (arachidonic acid) are prepared.[1][7]

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • The reaction mixture containing buffer, probe, and cofactor is added to the wells.

    • Various concentrations of 5-chlorosalicylic acid (dissolved in a suitable solvent like DMSO) are added to the test wells. Control wells receive the solvent alone.

    • The reaction is initiated by the addition of the COX enzyme (either COX-1 or COX-2).

    • The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).

    • The reaction is started by adding arachidonic acid.

  • Data Acquisition and Analysis:

    • The fluorescence or absorbance is measured using a plate reader at the appropriate wavelength.

    • The percentage of COX inhibition is calculated for each concentration of 5-chlorosalicylic acid compared to the control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Hypothetical Comparative COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
5-Chlorosalicylic Acid Data not availableData not availableData not available
Ibuprofen15250.6
Celecoxib7.60.04190
Aspirin0.5100.05

Note: The values for Ibuprofen, Celecoxib, and Aspirin are approximate and for comparative purposes only. The lack of specific data for 5-chlorosalicylic acid highlights a key area for future research.

COX_Inhibition_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Seclazone_Metabolite 5-Chlorosalicylic Acid (Active Metabolite of this compound) Seclazone_Metabolite->COX1 Inhibition Seclazone_Metabolite->COX2 Inhibition

Figure 1: Proposed mechanism of this compound's active metabolite via inhibition of the cyclooxygenase (COX) pathway.

Antagonism of Bradykinin Signaling

Beyond its effects on prostaglandin synthesis, this compound has demonstrated noteworthy anti-bradykinin activity in both in vivo and in vitro studies.[10] Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain. It exerts its effects through the activation of two main G-protein coupled receptors, B1 and B2.[11]

The precise mechanism of this compound's anti-bradykinin action is not fully elucidated in the available literature. It could potentially involve direct antagonism of bradykinin receptors by this compound or its active metabolite, 5-chlorosalicylic acid. Alternatively, it may indirectly interfere with the downstream signaling pathways activated by bradykinin. The antagonism of bradykinin B2 receptors, for instance, has been shown to prevent inflammatory responses in human endothelial cells by inhibiting the NF-κB pathway.[12]

Experimental Protocol: In Vitro Bradykinin B2 Receptor Functional Assay

A cell-based functional assay measuring calcium mobilization can be used to investigate the potential antagonistic activity of 5-chlorosalicylic acid on the bradykinin B2 receptor.[11][13]

Objective: To determine if 5-chlorosalicylic acid can inhibit bradykinin-induced calcium flux in cells expressing the B2 receptor.

Methodology:

  • Cell Culture:

    • A cell line stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Calcium Indicator Loading:

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • The loaded cells are washed and resuspended in a suitable assay buffer.

    • The cells are pre-incubated with various concentrations of 5-chlorosalicylic acid or a known B2 receptor antagonist (e.g., Icatibant) as a positive control.

    • The baseline fluorescence is measured.

    • Bradykinin is added to the wells to stimulate the B2 receptor, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric plate reader.

  • Data Analysis:

    • The increase in fluorescence upon bradykinin stimulation is quantified.

    • The inhibitory effect of 5-chlorosalicylic acid is determined by comparing the calcium response in the presence and absence of the compound.

    • The IC50 value for the inhibition of bradykinin-induced calcium signaling can be calculated.

Bradykinin_Antagonism Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor G_Protein Gq/11 B2_Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammatory_Response Inflammatory Response (Vasodilation, Permeability, Pain) Ca_Release->Inflammatory_Response PKC_Activation->Inflammatory_Response Seclazone_Metabolite 5-Chlorosalicylic Acid Seclazone_Metabolite->B2_Receptor Potential Antagonism

Figure 2: Potential mechanism of this compound's active metabolite in antagonizing the bradykinin signaling pathway.

Potential Effects on Other Inflammatory Pathways

To provide a comprehensive understanding, it is important to consider other potential targets in the inflammatory cascade.

  • Lipoxygenase (LOX) Pathway: Arachidonic acid can also be metabolized by lipoxygenase enzymes to produce leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[14] Some NSAIDs can dually inhibit both COX and LOX pathways.[15][16] Further investigation is required to determine if 5-chlorosalicylic acid has any significant inhibitory effect on 5-lipoxygenase (5-LOX).

  • Phospholipase A2 (PLA2) Activity: The initial step in the generation of both prostaglandins and leukotrienes is the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Inhibition of PLA2 would represent an upstream anti-inflammatory mechanism. It is currently unknown whether this compound or its metabolite affects PLA2 activity.

Diuretic Properties: A Potential Link to Carbonic Anhydrase Inhibition

This compound has been reported to possess diuretic properties.[1] While the exact mechanism is not fully established, a plausible explanation lies in the potential for its active metabolite, 5-chlorosalicylic acid, to inhibit carbonic anhydrase.[17] Carbonic anhydrase inhibitors are a class of diuretics that act on the proximal convoluted tubule of the nephron to increase the excretion of bicarbonate, sodium, potassium, and water. Thiazide-like diuretics, for instance, act on the distal convoluted tubule to inhibit the sodium-chloride symporter.[18][19] Further studies are necessary to confirm the carbonic anhydrase inhibitory activity of 5-chlorosalicylic acid and its contribution to the diuretic effect of this compound.

Conclusion and Future Directions

The mechanism of action of this compound is primarily attributable to its active metabolite, 5-chlorosalicylic acid. The core of its anti-inflammatory, analgesic, and antipyretic effects likely resides in the inhibition of cyclooxygenase enzymes, leading to a reduction in pro-inflammatory prostaglandin synthesis. Additionally, its documented anti-bradykinin activity presents another significant facet of its pharmacological profile, although the precise molecular interactions remain to be fully elucidated.

Future research should focus on:

  • Determining the specific IC50 values of 5-chlorosalicylic acid for COX-1 and COX-2 to understand its selectivity profile.

  • Elucidating the molecular mechanism of its anti-bradykinin effects, specifically whether it involves direct receptor antagonism.

  • Investigating its potential modulatory effects on the lipoxygenase and phospholipase A2 pathways.

  • Confirming the inhibition of carbonic anhydrase by 5-chlorosalicylic acid and its role in the diuretic properties of this compound.

A deeper understanding of these mechanistic details will not only refine our knowledge of this compound's pharmacology but also inform the development of future anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

Seclazone: A Pharmacological Retrospective and Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

This technical guide offers a comprehensive exploration of seclazone, a compound with a unique pharmacological profile. Developed as a non-steroidal anti-inflammatory drug (NSAID), this compound's journey from discovery to its place in therapeutic history provides valuable insights for today's researchers and drug development professionals. This document delves into the core of its discovery, its multifaceted mechanism of action, its metabolic fate, and its clinical context. By examining the scientific underpinnings of this compound, we aim to provide a detailed and authoritative resource that not only chronicles its past but also informs future drug discovery endeavors.

Discovery and Developmental History: A Wallace Laboratories Innovation

This compound, chemically known as 7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1]benzoxazin-9-one, emerged from the research and development pipeline of Wallace Laboratories in Cranbury, New Jersey. It was conceived as an ingenious prodrug, designed to deliver the potent anti-inflammatory and analgesic agent, 5-chlorosalicylic acid, through a cyclized isoxazolobenzoxazone structure[2]. This innovative approach aimed to enhance the therapeutic index of the active metabolite.

Pharmacological Profile: A Dual-Action Agent

This compound presented a compelling pharmacological profile characterized by anti-inflammatory, analgesic, and antipyretic properties. A notable feature that distinguished it from many of its contemporaries was its possession of diuretic and uricosuric activities.

Anti-Inflammatory and Analgesic Mechanism of Action

This compound's anti-inflammatory effects are, in part, attributable to its significant anti-bradykinin activity. Bradykinin is a potent inflammatory mediator that contributes to pain, vasodilation, and increased vascular permeability. By antagonizing the effects of bradykinin, this compound could effectively mitigate key aspects of the inflammatory cascade.

Importantly, early studies indicated that this compound's anti-inflammatory action was not mediated by stimulation of the pituitary-adrenal axis, a mechanism common to corticosteroids. This suggested a distinct and direct peripheral anti-inflammatory effect.

Uricosuric Properties: A Potential for Gout Management

A key pharmacological characteristic of this compound was its uricosuric effect. Uricosuric agents enhance the renal excretion of uric acid, thereby lowering its concentration in the blood. This mechanism is particularly relevant in the management of gout, a condition characterized by the deposition of uric acid crystals in the joints, leading to painful inflammatory arthritis.

The uricosuric action of drugs typically involves the inhibition of urate transporters in the proximal tubules of the kidneys, preventing the reabsorption of uric acid back into the bloodstream. While the specific interaction of this compound or its active metabolite with urate transporters was not extensively detailed in the available literature, its classification as a uricosuric agent positioned it as a potential therapeutic option for hyperuricemia and gout.

Metabolism and Pharmacokinetics: The Prodrug Concept in Action

A fundamental aspect of this compound's pharmacology is its nature as a prodrug. Following oral administration, this compound is rapidly and extensively metabolized in the intestinal wall to its active form, 5-chlorosalicylic acid. In fact, studies in animal models and humans demonstrated that unchanged this compound was not detectable in the systemic circulation. This biotransformation is a critical determinant of its pharmacological activity.

The active metabolite, 5-chlorosalicylic acid, is responsible for the observed anti-inflammatory, analgesic, and uricosuric effects. Understanding this metabolic pathway is crucial for interpreting the drug's efficacy and potential interactions.

Clinical Considerations and Legacy

Despite its promising and multifaceted pharmacological profile, this compound did not achieve widespread or lasting clinical use. The reasons for this are not explicitly detailed in the readily available scientific literature, which often focuses on preclinical findings. The discontinuation of a drug's development or its withdrawal from the market can be due to a variety of factors, including but not limited to:

  • Efficacy: Its clinical effectiveness in treating conditions like rheumatoid arthritis or gout may not have been superior to existing therapies.

  • Adverse Effects: Unforeseen or a higher-than-acceptable incidence of adverse drug reactions could have emerged during later-stage clinical trials.

  • Pharmacokinetic Challenges: While the prodrug concept was innovative, issues related to consistent and predictable delivery of the active metabolite could have arisen.

  • Commercial Viability: The pharmaceutical market is competitive, and strategic business decisions can influence a drug's trajectory.

The lack of extensive clinical trial data in the public domain for this compound, particularly in the context of gout, makes a definitive assessment of its clinical performance challenging.

Technical Methodologies and Experimental Protocols

To provide a practical context for the research conducted on this compound, this section outlines the types of experimental protocols that would have been employed to characterize its pharmacological properties.

In Vivo Assessment of Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (150-200g).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose solution).

    • This compound (various doses, orally administered).

    • Positive control (e.g., indomethacin).

  • Procedure:

    • One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Evaluation of Uricosuric Activity in a Rat Model

This protocol is designed to measure the effect of a test compound on the urinary excretion of uric acid.

Protocol:

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: Animals are housed in metabolic cages for 24 hours prior to the experiment to allow for acclimatization and collection of baseline urine.

  • Groups:

    • Vehicle control.

    • This compound (various doses, orally administered).

    • Positive control (e.g., probenecid).

  • Procedure:

    • Following drug administration, urine is collected over a 24-hour period.

    • The volume of urine is recorded.

    • Uric acid concentration in the urine is determined using a uricase-based enzymatic assay.

  • Data Analysis: The total amount of uric acid excreted over 24 hours is calculated for each group and compared.

Visualizing the Science of this compound

To further elucidate the concepts discussed, the following diagrams provide a visual representation of this compound's mechanism and experimental evaluation.

Seclazone_Metabolism_and_Action This compound This compound (Prodrug) Administered Orally Intestinal_Wall Intestinal Wall (Metabolism) This compound->Intestinal_Wall Active_Metabolite 5-Chlorosalicylic Acid (Active Metabolite in Systemic Circulation) Intestinal_Wall->Active_Metabolite Anti_Inflammatory Anti-Inflammatory Effects (Anti-Bradykinin Activity) Active_Metabolite->Anti_Inflammatory Uricosuric Uricosuric Effects (Increased Uric Acid Excretion) Active_Metabolite->Uricosuric Analgesic Analgesic Effects Active_Metabolite->Analgesic caption Metabolic activation and primary pharmacological actions of this compound.

Caption: Metabolic activation and primary pharmacological actions of this compound.

Uricosuric_Mechanism_of_Action cluster_kidney Kidney Proximal Tubule Bloodstream Bloodstream Urate_Transporter Urate Transporter (e.g., URAT1) Bloodstream->Urate_Transporter Uric Acid Reabsorption Tubular_Lumen Tubular Lumen (Urine) Seclazone_Metabolite This compound Metabolite (5-Chlorosalicylic Acid) Seclazone_Metabolite->Urate_Transporter Inhibition caption Hypothesized mechanism of this compound's uricosuric effect.

Caption: Hypothesized mechanism of this compound's uricosuric effect.

Conclusion: Lessons from a Multifaceted Molecule

This compound stands as a testament to the innovative spirit of pharmaceutical research in the latter half of the 20th century. Its design as a prodrug and its dual anti-inflammatory and uricosuric properties highlight a sophisticated approach to drug development. While it may not have become a mainstay in clinical practice, the study of this compound offers valuable lessons in medicinal chemistry, pharmacology, and the complex path from laboratory discovery to therapeutic application. For today's scientists, the story of this compound underscores the importance of understanding not just a drug's mechanism of action, but also its metabolic fate and the broader clinical landscape in which it must ultimately prove its worth.

References

An In-Depth Technical Guide to the Primary Biological Targets of Seclazone and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Seclazone, a non-steroidal anti-inflammatory agent, has demonstrated analgesic and antipyretic properties. This technical guide provides an in-depth exploration of the primary biological targets of this compound, with a critical focus on its active metabolite, 5-chlorosalicylic acid (5-CSA). We will elucidate the metabolic activation of this compound and delve into the mechanistic interactions of its metabolite with key inflammatory pathways, particularly the bradykinin system. Furthermore, we will examine the available evidence regarding its effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental protocols and data.

Introduction: The Prodrug Nature of this compound

This compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one) is a compound that, upon oral administration, undergoes rapid and extensive first-pass metabolism. In vivo studies in rats have shown that this compound is converted to its primary active metabolite, 5-chlorosalicylic acid (5-CSA), by the intestinal wall.[3] Notably, no unchanged this compound is detected in the systemic circulation following oral administration.[3] This positions this compound as a prodrug, with its pharmacological effects being predominantly attributable to the actions of 5-CSA.

This guide will, therefore, focus on the biological targets of 5-CSA as the pharmacologically active entity. Understanding this metabolic conversion is fundamental to interpreting the mechanism of action of this compound.

Seclazone_Metabolism This compound This compound (Prodrug) Metabolism First-Pass Metabolism (Intestinal Wall) This compound->Metabolism Oral Administration CSA 5-Chlorosalicylic Acid (5-CSA) (Active Metabolite) Metabolism->CSA Systemic_Circulation Systemic Circulation CSA->Systemic_Circulation Enters

Figure 1: Metabolic activation of this compound to 5-chlorosalicylic acid (5-CSA).

Primary Target: The Bradykinin Receptor Pathway

A significant body of evidence points towards the bradykinin system as a primary target for the anti-inflammatory effects of this compound's active metabolite. Bradykinin is a potent inflammatory mediator involved in pain, vasodilation, and increased vascular permeability.[4] Its effects are mediated through two main G-protein coupled receptors: B1 and B2.[2]

Anti-Bradykinin Activity of Methis compound and 5-CSA

Methis compound, a compound structurally related to this compound, and 5-CSA have been shown to antagonize bradykinin-induced bronchoconstriction.[1] However, their potency in this regard is lower than that of other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] This suggests a potential interaction with bradykinin receptors, although the exact nature of this interaction (competitive vs. non-competitive antagonism) and the specific receptor subtype (B1 or B2) require further elucidation.

One study noted that the order of potency for this anti-bradykinin effect did not correlate with the in vitro relaxation of tracheal smooth muscle, an effect potentially linked to prostaglandin synthesis inhibition.[1] This observation hints that the anti-bradykinin action may be independent of the cyclooxygenase pathway.

Investigation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Given this compound's classification as an NSAID, a thorough investigation into its and its metabolite's effects on the primary targets of traditional NSAIDs—the cyclooxygenase (COX) enzymes—is warranted. Additionally, the lipoxygenase (LOX) pathway, which is responsible for the production of pro-inflammatory leukotrienes, represents another potential target.

Other Potential Metabolites and Their Biological Activities

Experimental Protocols

To facilitate further research into the precise mechanisms of this compound and its metabolites, the following are detailed protocols for key in vitro assays.

Bradykinin B2 Receptor Functional Assay (Calcium Flux)

This assay determines the ability of a test compound to antagonize the bradykinin-induced calcium mobilization in cells expressing the B2 receptor.

Materials:

  • HEK293 cells stably expressing the human bradykinin B2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Bradykinin (agonist)

  • 5-chlorosalicylic acid (test compound)

  • Ionomycin (positive control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Seeding: Seed the HEK293-B2 receptor cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

  • Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of 5-chlorosalicylic acid to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Flux Measurement: Place the plate in the fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

  • Establish a baseline fluorescence reading for each well.

  • Inject a solution of bradykinin (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

  • As a positive control, at the end of the experiment, add ionomycin to elicit a maximal calcium response.

  • Data Analysis: Calculate the change in fluorescence intensity upon bradykinin addition in the presence and absence of the test compound. Determine the IC50 value of 5-chlorosalicylic acid by plotting the percent inhibition against the log concentration of the compound.

Calcium_Flux_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed HEK293-B2 Cells Load Load with Fluo-4 AM Seed->Load Incubate Incubate with 5-CSA Read_Baseline Read Baseline Fluorescence Incubate->Read_Baseline Inject_BK Inject Bradykinin Read_Baseline->Inject_BK Record_Fluorescence Record Fluorescence Change Inject_BK->Record_Fluorescence Calculate_Inhibition Calculate % Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Workflow for the Bradykinin B2 Receptor Functional Assay.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a test compound on COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • 5-chlorosalicylic acid (test compound)

  • Known selective COX-1 and COX-2 inhibitors (e.g., SC-560 and celecoxib, respectively) as controls

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of enzymes, heme, arachidonic acid, TMPD, and test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add various concentrations of 5-chlorosalicylic acid or control inhibitors to the appropriate wells. Include wells with no inhibitor as a control for maximal enzyme activity.

  • Pre-incubate the plate for 5-10 minutes at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding a solution containing both arachidonic acid and TMPD to all wells.

  • Measurement: Immediately begin reading the absorbance at a wavelength of 590-620 nm in kinetic mode for 5-10 minutes. The rate of color development is proportional to the COX peroxidase activity.

  • Data Analysis: Determine the initial rate of the reaction for each concentration of the test compound. Calculate the percent inhibition relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log concentration of 5-chlorosalicylic acid.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of 5-LOX activity by monitoring the formation of conjugated dienes.

Materials:

  • Purified human recombinant 5-lipoxygenase

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Calcium chloride (CaCl2)

  • ATP

  • Arachidonic acid (substrate)

  • 5-chlorosalicylic acid (test compound)

  • Known 5-LOX inhibitor (e.g., Zileuton) as a control

  • UV-transparent 96-well plate or cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, CaCl2, ATP, arachidonic acid, and test compounds in the assay buffer.

  • Reaction Setup: In a UV-transparent plate or cuvettes, add the assay buffer, CaCl2, ATP, and the 5-LOX enzyme.

  • Add various concentrations of 5-chlorosalicylic acid or the control inhibitor. Include a control with no inhibitor.

  • Pre-incubate the mixture for 5 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid solution.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance change corresponds to the formation of hydroperoxyeicosatetraenoic acids (HPETEs).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value by plotting the percent inhibition against the log concentration of 5-chlorosalicylic acid.

Summary and Future Directions

This compound functions as a prodrug, with its anti-inflammatory, analgesic, and antipyretic effects mediated by its active metabolite, 5-chlorosalicylic acid. The primary biological target appears to be the bradykinin receptor pathway, where 5-CSA exhibits antagonistic activity. The role of COX and LOX inhibition in the pharmacological profile of this compound remains to be definitively established and requires further investigation with quantitative in vitro assays.

Future research should focus on:

  • Determining the binding affinities (Ki) and functional antagonism (IC50) of 5-chlorosalicylic acid at both B1 and B2 bradykinin receptors.

  • Quantifying the inhibitory potency (IC50) of 5-chlorosalicylic acid against COX-1, COX-2, and 5-LOX to clarify its NSAID profile.

  • Conducting comprehensive metabolic studies in humans to identify all metabolites and assess their biological activities.

  • Investigating the downstream signaling pathways affected by 5-CSA's interaction with the bradykinin receptor.

A clearer understanding of these molecular interactions will provide a more complete picture of this compound's mechanism of action and could inform the development of novel anti-inflammatory therapeutics.

References

In Vivo Antibradykinin Activity of Seclazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the in vivo antibradykinin properties of Seclazone (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one), a heterocyclic compound with established anti-inflammatory, analgesic, and antipyretic effects.[3] This document is intended for researchers, scientists, and drug development professionals investigating inflammatory pathways and novel therapeutic agents. We will delve into the foundational science, experimental methodologies, and mechanistic insights that underpin this compound's activity against bradykinin, a key mediator of inflammation and pain.

Foundational Insight: this compound as a Prodrug

A critical aspect of understanding this compound's in vivo activity is its metabolic fate. Upon oral administration, this compound is rapidly and extensively metabolized, particularly by the intestinal wall.[1] It undergoes hydrolytic cleavage of the oxazine ring, converting it into its primary and only major circulating metabolite: 5-chlorosalicylic acid.[1][3] In fact, unchanged this compound is often undetectable in the systemic circulation following oral administration in animal models.[1]

This metabolic conversion is not a mere inactivation but a crucial step in its mechanism of action. The antibradykinin effects observed in vivo are largely attributable to the actions of 5-chlorosalicylic acid. This positions this compound as a prodrug, where the parent compound facilitates delivery and subsequent release of the active salicylate moiety. This understanding is paramount for the correct interpretation of experimental data and for designing further studies. The historical context for this lies in early observations of salicylates, like sodium salicylate, demonstrating antagonism against bradykinin-induced effects in rats.[4]

The Target: Bradykinin and its B2 Receptor Signaling Pathway

Bradykinin is a potent inflammatory nonapeptide generated in tissues and plasma by the action of kallikreins on kininogen precursors.[5][6] It exerts a wide range of pro-inflammatory effects, including vasodilation, increased vascular permeability, smooth muscle contraction (such as in the bronchi), and stimulation of sensory nerve endings leading to pain.[6][7] These effects are primarily mediated through the activation of the bradykinin B2 receptor (B2R), a G-protein coupled receptor (GPCR) that is constitutively expressed in most tissues.[5][8][9]

Upon bradykinin binding, the B2R activates multiple intracellular signaling cascades, predominantly through Gαq/11 proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in the physiological responses associated with inflammation.[3][5] Furthermore, this pathway can lead to the production of prostaglandins, which sensitize nerve endings to the painful effects of bradykinin.[10]

Diagram: Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling_Pathway cluster_cytosol Cytosol B2R Bradykinin B2 Receptor (B2R) Gq Gαq/11 B2R->Gq PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activation Ca Ca²⁺ (intracellular release) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Inflammatory Responses (Vasodilation, Permeability, Bronchoconstriction, Pain) Ca->Response PKC->Response BK Bradykinin BK->B2R Binding

Caption: Simplified overview of the Bradykinin B2 receptor signaling cascade.

In Vivo Models for Assessing Antibradykinin Activity

To empirically validate the antibradykinin activity of a compound like this compound, specific in vivo models are essential. These assays are designed to provoke a measurable physiological response with exogenous bradykinin, which can then be challenged by the test compound.

Model 1: Bradykinin-Induced Bronchoconstriction in Guinea Pigs

This model directly assesses the ability of a compound to inhibit bradykinin's contractile effect on airway smooth muscle.[3]

Rationale: The guinea pig is highly sensitive to bronchoconstrictor agents, and bradykinin reliably induces a measurable increase in airway resistance.[11] This provides a robust system to quantify the antagonistic effects of a test compound.

Experimental Protocol:

  • Animal Preparation:

    • Male guinea pigs (300-400g) are anesthetized (e.g., with urethane, 1.5 g/kg, i.p.).

    • The trachea is cannulated for mechanical ventilation. Animals are often paralyzed (e.g., with succinylcholine, 2.5 mg/kg, s.c.) to prevent spontaneous breathing artifacts.[8]

    • Ventilation parameters are set to maintain a stable baseline pulmonary inflation pressure (PIP), for example, 60 breaths/min with a tidal volume of 6 ml/kg.[8]

    • A cannula is inserted into the jugular vein for intravenous administration of bradykinin and the test compound.

  • Measurement of Bronchoconstriction:

    • Changes in PIP are recorded via a pressure transducer connected to the tracheal cannula. An increase in PIP reflects bronchoconstriction.[11]

    • Alternatively, overflow volume can be measured using a Konzett-Rössler apparatus.

  • Procedure:

    • A stable baseline PIP is established.

    • A standard dose of bradykinin (e.g., 2-5 µg/kg, i.v.) is administered to elicit a control bronchoconstrictor response. Responses should be allowed to return to baseline between challenges (approx. 10-minute intervals).[3]

    • The test compound (this compound) or vehicle is administered. In original studies, this compound was given orally (p.o.) 1 hour before the experiment or intravenously (i.v.) during the experiment.[3]

    • Following administration of the test compound, the standard dose of bradykinin is injected again.

    • The percentage inhibition of the bradykinin-induced bronchoconstrictor response is calculated by comparing the response amplitude before and after this compound administration.

  • Self-Validation and Controls:

    • Vehicle Control: Administer the vehicle used to dissolve this compound to ensure it has no effect on the bradykinin response.

    • Specificity Control: To confirm that the inhibition is specific to bradykinin, the effect of another bronchoconstrictor, such as histamine, can be tested before and after this compound administration. This compound has been shown to not significantly alter histamine-induced bronchoconstriction, demonstrating its selectivity.[3]

Diagram: Bronchoconstriction Experimental Workflow

Bronchoconstriction_Workflow start Start prep Anesthetize & Cannulate Guinea Pig start->prep baseline Establish Stable Baseline PIP prep->baseline bk_control Administer Bradykinin (i.v.) (Control Response) baseline->bk_control This compound Administer this compound (p.o. or i.v.) bk_control->this compound bk_test Administer Bradykinin (i.v.) (Test Response) This compound->bk_test histamine Optional: Test Histamine Response for Specificity This compound->histamine Specificity Check analyze Calculate % Inhibition of PIP Increase bk_test->analyze histamine->analyze end End analyze->end

Caption: Workflow for the bradykinin-induced bronchoconstriction assay.

Model 2: Bradykinin-Induced Vascular Permeability in Rats

This model quantifies the ability of a compound to inhibit the increase in capillary permeability, a hallmark of acute inflammation, induced by bradykinin.[3]

Rationale: Bradykinin is a potent inducer of plasma extravasation.[12][13] This effect can be visualized and quantified by measuring the leakage of a vascularly-retained dye, such as Evans blue, into the tissue at the site of bradykinin injection.

Experimental Protocol:

  • Animal Preparation:

    • Male rats (e.g., Sprague-Dawley, 200-250g) are used.

    • The test compound (this compound, 150-300 mg/kg) or vehicle is administered orally 1 hour prior to the experiment.[3]

  • Dye Administration and Intradermal Challenge:

    • Evans blue dye (e.g., 20 mg/kg), which binds to serum albumin, is injected intravenously via the tail vein.

    • Immediately after the dye injection, the dorsal skin of the rat is shaved.

    • Multiple sites on the back are marked for intradermal injections.

    • A standard dose of bradykinin (e.g., 1 µg in 0.1 ml saline) is injected intradermally into several sites.

    • A control injection of saline (0.1 ml) is made at a separate site.

  • Quantification of Permeability:

    • After a set period (e.g., 30 minutes), the animal is euthanized.

    • The dorsal skin is reflected, and the diameter and intensity of the blue spots (lesions) on the underside of the skin are measured. The blue color indicates the area of plasma extravasation.

    • For more quantitative analysis, the blue-stained skin areas can be excised, and the dye extracted using a solvent (e.g., formamide). The concentration of the extracted dye is then determined spectrophotometrically (at ~620 nm).

  • Data Analysis:

    • The amount of dye extravasation in the this compound-treated group is compared to the vehicle-treated control group.

    • The percentage inhibition of the bradykinin-induced permeability increase is calculated.

Data Summary and Interpretation

Original studies with this compound demonstrated significant, dose-dependent inhibition in both models, providing clear evidence of its in vivo antibradykinin activity.

Model Species This compound Dose Effect Reference
Bradykinin-Induced BronchoconstrictionGuinea Pig5 mg/kg, i.v.38% reduction in amplitude of bronchoconstrictor response[3]
Bradykinin-Induced Vascular PermeabilityRat150 mg/kg, p.o.Significant prevention of increased vascular permeability[3]
Bradykinin-Induced Vascular PermeabilityRat300 mg/kg, p.o.Significant prevention of increased vascular permeability[3]

Interpretation:

The observed effects are consistent with the antagonism of bradykinin's actions at its B2 receptor. Given that this compound is a prodrug for 5-chlorosalicylic acid, the mechanism is likely twofold, reflecting the known actions of salicylates:

  • Inhibition of Prostaglandin Synthesis: Salicylates are well-known inhibitors of cyclooxygenase (COX) enzymes.[10] Prostaglandins, particularly PGE2, do not directly cause pain but they sensitize afferent nerve endings to the algesic effects of other mediators like bradykinin.[10] By inhibiting prostaglandin synthesis, the active metabolite of this compound reduces this sensitization, thereby functionally antagonizing a key downstream effect of bradykinin signaling.

  • Allosteric Receptor Modulation: More recent evidence suggests a direct interaction between salicylates and the bradykinin B2 receptor. Aspirin has been shown to act as an allosteric inhibitor of the B2 receptor, reducing its apparent affinity for bradykinin by accelerating the ligand-receptor dissociation rate.[14] It is highly plausible that 5-chlorosalicylic acid shares this property, directly interfering with bradykinin's ability to bind and activate its receptor.

Conclusion

This compound demonstrates clear in vivo antibradykinin activity, which is a key component of its overall anti-inflammatory profile. This activity is not mediated by the parent drug but by its principal metabolite, 5-chlorosalicylic acid. The mechanism of action is likely a combination of inhibiting prostaglandin-mediated sensitization and direct allosteric modulation of the bradykinin B2 receptor. The experimental models described herein—bradykinin-induced bronchoconstriction and vascular permeability—provide a robust and reliable framework for quantifying this activity and serve as foundational assays for the preclinical evaluation of compounds targeting the kallikrein-kinin system.

References

The Anti-inflammatory Potential of Seclazone's Active Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the anti-inflammatory properties of the active metabolites of Seclazone, with a primary focus on its principal metabolite, 5-chlorosalicylic acid (5-CSA). This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents. It synthesizes current knowledge, proposes mechanistic hypotheses based on related compounds, and provides detailed experimental protocols to facilitate further investigation into this promising area.

Introduction: this compound and the Significance of its Metabolic Activation

This compound is recognized as a prodrug, a compound that undergoes biotransformation after administration to yield a pharmacologically active substance. This metabolic activation is a critical aspect of its therapeutic profile. Early research has established that this compound possesses anti-inflammatory, analgesic, and antipyretic properties.[1] Studies in rats have shown that orally administered this compound is rapidly converted into its active metabolite, 5-chlorosalicylic acid (5-CSA), by the intestinal wall, indicating that the therapeutic effects observed are likely attributable to this metabolite.

This guide will delve into the known anti-inflammatory characteristics of 5-CSA and explore its putative mechanisms of action by drawing parallels with the well-documented activities of other salicylic acid derivatives. A significant portion of this document is dedicated to providing robust experimental frameworks for the validation of these proposed mechanisms and the comprehensive evaluation of 5-CSA's anti-inflammatory potential.

This compound Metabolism and the Emergence of 5-Chlorosalicylic Acid

The metabolic journey of this compound to its active form is a rapid and efficient process. In vivo studies have demonstrated that upon oral administration, this compound is extensively metabolized, with 5-chlorosalicylic acid being the major metabolite detected in systemic circulation. This biotransformation is crucial, as it unmasks the pharmacologically active entity responsible for the observed anti-inflammatory effects.

Seclazone_Metabolism This compound This compound (Prodrug) Metabolism Intestinal Wall Metabolism This compound->Metabolism Oral Administration 5-CSA 5-Chlorosalicylic Acid (Active Metabolite) Metabolism->5-CSA Rapid Conversion

Caption: Metabolic activation of this compound to 5-chlorosalicylic acid.

Confirmed Anti-inflammatory Properties of 5-Chlorosalicylic Acid

While the specific molecular targets of 5-CSA are not yet fully elucidated, in vivo and ex vivo studies have confirmed its anti-inflammatory activity.

In Vivo Anti-inflammatory Activity

Comparative studies in rat paw edema models, a classic method for assessing acute inflammation, have demonstrated the "antiphlogistic" (anti-inflammatory) activity of 5-CSA. The profile of its activity in these models suggests a mode of action comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and phenylbutazone.[2]

Effects on Platelet Aggregation

Platelets play a significant role in the inflammatory process. Investigations into the effects of 5-CSA on platelet aggregation have revealed a nuanced profile. In vitro studies have shown that 5-CSA is less potent than its parent compound's analog (methis compound) and aspirin in inhibiting ADP- and collagen-induced platelet aggregation. However, it exhibits comparable efficacy to aspirin in inhibiting thrombin-induced aggregation.[1] This suggests that 5-CSA may interfere with the platelet release reaction, a key event in amplifying the inflammatory response.[1]

Putative Mechanisms of Anti-inflammatory Action: An Evidence-Based Hypothesis

Direct experimental evidence detailing the molecular mechanisms of 5-CSA is limited. However, based on the extensive research on its parent structure, salicylic acid, and its close analog, 5-aminosalicylic acid (5-ASA), we can formulate a strong hypothesis regarding its potential modes of action.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Salicylates are known to inhibit COX activity. While salicylic acid itself is a weak inhibitor of purified COX-1 and COX-2, it can suppress prostaglandin synthesis in intact cells by inhibiting COX-2 expression.[3] It is plausible that 5-CSA shares this ability to downregulate COX-2 expression, thereby reducing the production of inflammatory prostaglandins.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Salicylates have been shown to inhibit the NF-κB signaling pathway.[4] This inhibition can occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. It is hypothesized that 5-CSA may exert its anti-inflammatory effects by attenuating the NF-κB signaling cascade, leading to a broad-spectrum reduction in the expression of inflammatory mediators.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) is a nuclear receptor with potent anti-inflammatory properties. The related compound, 5-aminosalicylic acid (5-ASA), has been shown to exert its intestinal anti-inflammatory effects through the activation of PPAR-γ.[5][6] Activation of PPAR-γ can antagonize the activity of pro-inflammatory transcription factors such as NF-κB. Given the structural similarity, it is a compelling hypothesis that 5-CSA may also function as a PPAR-γ agonist, contributing to its anti-inflammatory profile.

Putative_Mechanisms cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways Stimulus e.g., LPS, Cytokines NFkB NF-κB Pathway Stimulus->NFkB Activates COX2 COX-2 Pathway Stimulus->COX2 Induces Inflammation Inflammatory Response (Cytokines, Prostaglandins) NFkB->Inflammation Promotes COX2->Inflammation Promotes PPARg PPAR-γ PPARg->NFkB Inhibits 5-CSA 5-Chlorosalicylic Acid 5-CSA->NFkB Inhibits (Hypothesized) 5-CSA->COX2 Inhibits (Hypothesized) 5-CSA->PPARg Activates (Hypothesized)

Caption: Hypothesized molecular mechanisms of 5-chlorosalicylic acid.

Experimental Protocols for Mechanistic Validation

To substantiate the hypothesized mechanisms of action for 5-CSA, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for these investigations.

In Vitro Assays

5.1.1 COX-1 and COX-2 Inhibition Assay

  • Objective: To determine the direct inhibitory effect of 5-CSA on COX-1 and COX-2 enzyme activity and to calculate its IC50 values.

  • Methodology:

    • Utilize commercially available COX inhibitor screening assay kits (e.g., Cayman Chemical, Abcam).

    • Prepare a range of concentrations of 5-CSA, a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1), and a vehicle control.

    • Incubate purified ovine COX-1 or human recombinant COX-2 enzyme with the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent-based method as per the kit instructions.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

5.1.2 NF-κB Reporter Assay

  • Objective: To assess the effect of 5-CSA on NF-κB transcriptional activity.

  • Methodology:

    • Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP). HEK293 or THP-1 cells are suitable models.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 5-CSA for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • After an appropriate incubation period (6-24 hours), lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

    • Normalize the reporter activity to cell viability (e.g., using an MTT or CellTiter-Glo assay).

5.1.3 PPAR-γ Transactivation Assay

  • Objective: To determine if 5-CSA can activate PPAR-γ.

  • Methodology:

    • Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR-γ expression vector and a reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE) upstream of a luciferase gene.

    • Following transfection, treat the cells with a range of 5-CSA concentrations, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.

    • After 24-48 hours of incubation, lyse the cells and measure luciferase activity.

    • Express the results as fold activation over the vehicle control.

In Vivo Model: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the acute anti-inflammatory activity of 5-CSA in a well-established animal model.

  • Methodology:

    • Acclimate male Wistar or Sprague-Dawley rats for at least one week.

    • Administer 5-CSA orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control to separate groups.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy COX COX-1/COX-2 Inhibition Assay Data_Analysis Data Analysis & Interpretation COX->Data_Analysis NFkB_Assay NF-κB Reporter Assay NFkB_Assay->Data_Analysis PPARg_Assay PPAR-γ Transactivation Assay PPARg_Assay->Data_Analysis Paw_Edema Carrageenan-Induced Paw Edema Model Paw_Edema->Data_Analysis Confirm Anti-inflammatory Effect Hypothesis Hypothesized Mechanisms of 5-CSA Hypothesis->COX Test Direct Enzyme Inhibition Hypothesis->NFkB_Assay Assess Pathway Modulation Hypothesis->PPARg_Assay Evaluate Receptor Activation Data_Analysis->Paw_Edema Inform In Vivo Dose Selection

Caption: A streamlined workflow for investigating 5-CSA's anti-inflammatory properties.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Inhibitory Activity of 5-Chlorosalicylic Acid

AssayTarget5-CSA IC50 (µM)Positive Control IC50 (µM)
COX InhibitionCOX-1TBDTBD (e.g., SC-560)
COX-2TBDTBD (e.g., Celecoxib)
NF-κB ReporterNF-κBTBDTBD (e.g., Bay 11-7082)
PPAR-γ TransactivationPPAR-γEC50: TBDEC50: TBD (e.g., Rosiglitazone)
TBD: To be determined through experimentation.

Table 2: In Vivo Anti-inflammatory Effect of 5-Chlorosalicylic Acid in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0
5-CSATBDTBD
5-CSATBDTBD
5-CSATBDTBD
Positive ControlTBDTBD
TBD: To be determined through experimentation.

Conclusion and Future Directions

5-Chlorosalicylic acid, the primary active metabolite of this compound, demonstrates confirmed anti-inflammatory properties. While its exact molecular mechanisms are yet to be fully elucidated, strong evidence from related salicylate compounds suggests that its therapeutic effects are likely mediated through the inhibition of the COX-2 and NF-κB pathways, and potentially through the activation of PPAR-γ.

The experimental protocols detailed in this guide provide a clear and actionable path for researchers to rigorously test these hypotheses. Future investigations should also aim to:

  • Identify other potential metabolites of this compound and assess their biological activity.

  • Explore the effects of 5-CSA on other key inflammatory pathways, such as the lipoxygenase (LOX) pathway.

  • Conduct more extensive in vivo studies in chronic inflammation models to evaluate the long-term therapeutic potential and safety profile of 5-CSA.

A thorough understanding of the molecular pharmacology of 5-chlorosalicylic acid will be instrumental in unlocking the full therapeutic potential of this compound and in the development of novel, targeted anti-inflammatory drugs.

References

An In-Depth Technical Guide to the Initial Synthesis Pathways for Seclazone (W-2354)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seclazone, designated as W-2354, is a compound with the chemical structure 7-Chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one. This technical guide provides a detailed exploration of the foundational synthetic pathways for this compound, designed to equip researchers and drug development professionals with a comprehensive understanding of its chemical synthesis. This document delves into the core chemical principles, key starting materials, and step-by-step methodologies for the construction of this specific heterocyclic framework. The synthesis of this compound hinges on the strategic formation of a fused isoxazolo-benzoxazinone ring system, a process that requires careful selection of precursors and reaction conditions. This guide will illuminate the causal relationships behind the experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound (W-2354)

This compound (CAS No. 29050-11-1) is a notable heterocyclic compound characterized by a unique fused ring system.[1][3] Its molecular formula is C₁₀H₈ClNO₃.[1] The core structure, an isoxazolo[3,2-b][1][2]benzoxazin-9-one, presents a compelling target for organic synthesis due to the presence of multiple reactive centers and stereochemical considerations. Understanding the initial synthesis pathways is critical for the production of this compound for further research and development, including the investigation of its pharmacological properties.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of this compound (W-2354) suggests that the molecule can be constructed from a key intermediate, a substituted 2H-1,4-benzoxazin-3(4H)-one. The isoxazole ring can be envisioned to be formed from a suitable three-carbon precursor reacting with the benzoxazinone nitrogen. This leads to two primary strategic considerations for the synthesis:

  • Strategy A: Construction of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one core followed by annulation of the isoxazole ring.

  • Strategy B: A convergent approach where a precursor containing the isoxazole moiety is cyclized to form the benzoxazinone ring.

This guide will focus on Strategy A, which offers a more linear and potentially more adaptable approach for analog synthesis. The critical starting material for this strategy is 2-amino-5-chlorophenol .[4][5][6]

Synthesis of Key Precursor: 2-Amino-5-chlorophenol

The synthesis of 2-amino-5-chlorophenol is a well-established process, typically achieved through the reduction of 2-chloro-5-nitrophenol.[7]

Experimental Protocol: Reduction of 2-Chloro-5-nitrophenol

Materials:

  • 2-Chloro-5-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-chloro-5-nitrophenol in a 1:1 mixture of ethanol and water.

  • To this solution, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • The resulting crude 2-amino-5-chlorophenol can be purified by column chromatography.

Yields: This reduction typically proceeds in high yield, often exceeding 90%.[7]

Construction of the Benzoxazinone Core

With 2-amino-5-chlorophenol in hand, the next critical step is the formation of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one ring. This is achieved through a reaction with a suitable two-carbon electrophile that will react with both the amino and hydroxyl groups of the aminophenol. A common and effective reagent for this transformation is chloroacetyl chloride.

Experimental Workflow: Formation of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one

G start 2-Amino-5-chlorophenol intermediate N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide (Intermediate) start->intermediate Acylation reagent Chloroacetyl Chloride (in a suitable solvent, e.g., acetone) reagent->intermediate base Base (e.g., K2CO3) cyclization Intramolecular Cyclization (Williamson Ether Synthesis) base->cyclization product 7-Chloro-2H-1,4-benzoxazin-3(4H)-one intermediate->product Heat cyclization->product

Figure 1: Proposed workflow for the synthesis of the benzoxazinone core.

Step-by-Step Methodology:

  • Acylation: Dissolve 2-amino-5-chlorophenol in a suitable aprotic solvent such as acetone. Add a base, for example, potassium carbonate, to act as a proton scavenger. Cool the mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled mixture. The amino group of the aminophenol will react preferentially to form the N-(4-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate.

  • Intramolecular Cyclization: After the initial acylation is complete, heat the reaction mixture to reflux. The phenoxide, formed in the presence of the base, will undergo an intramolecular nucleophilic substitution with the alkyl chloride, leading to the formation of the benzoxazinone ring.

  • Workup and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography.

Annulation of the Isoxazole Ring: The Final Step to this compound

The final and most crucial step in this proposed synthesis is the formation of the fused isoxazole ring to yield this compound. This transformation involves the reaction of the benzoxazinone with a three-carbon synthon that can undergo cyclization. A plausible approach involves the reaction with 3-chloropropionyl chloride, followed by an intramolecular cyclization. This is analogous to the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide to form a dihydroquinolinone.[2]

Proposed Synthetic Pathway to this compound

G start 7-Chloro-2H-1,4-benzoxazin-3(4H)-one intermediate N-acylated intermediate start->intermediate N-Acylation reagent 3-Chloropropionyl Chloride reagent->intermediate base Base (e.g., NaH) cyclization Intramolecular Cyclization (Formation of Isoxazole Ring) base->cyclization product This compound (W-2354) intermediate->product Heat / Lewis Acid

Figure 2: Proposed final steps in the synthesis of this compound.

Detailed Protocol:

  • N-Acylation: Treat 7-chloro-2H-1,4-benzoxazin-3(4H)-one with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like DMF or THF to deprotonate the amide nitrogen.

  • Add 3-chloropropionyl chloride to the resulting anion to form the N-(3-chloropropionyl) derivative.

  • Intramolecular Cyclization: The key cyclization to form the isoxazole ring is the most challenging step. This may be promoted by heat or by the addition of a Lewis acid to facilitate an intramolecular Friedel-Crafts-type reaction or a related cyclization mechanism. The exact conditions would require experimental optimization. An alternative approach could involve a 1,3-dipolar cycloaddition reaction, although this would require a different functionalization of the benzoxazinone precursor.

  • Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography and recrystallization.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
12-Chloro-5-nitrophenolFe, NH₄Cl, EtOH/H₂O2-Amino-5-chlorophenol>90%[7]
22-Amino-5-chlorophenolChloroacetyl chloride, K₂CO₃7-Chloro-2H-1,4-benzoxazin-3(4H)-one(Requires optimization)
37-Chloro-2H-1,4-benzoxazin-3(4H)-one3-Chloropropionyl chloride, BaseThis compound (W-2354)(Requires optimization)

Conclusion and Future Perspectives

The synthesis of this compound (W-2354) is a multi-step process that relies on the sequential construction of the benzoxazinone and isoxazole ring systems. The key to a successful synthesis lies in the efficient formation of the 7-chloro-2H-1,4-benzoxazin-3(4H)-one intermediate from readily available 2-amino-5-chlorophenol, followed by the challenging but feasible annulation of the isoxazole ring. The proposed pathway provides a solid foundation for researchers to develop a robust and scalable synthesis of this compound. Further investigation into the final cyclization step is warranted to optimize reaction conditions and improve overall yield. The methodologies outlined in this guide can also serve as a template for the synthesis of novel analogs of this compound, enabling further exploration of the structure-activity relationships within this class of compounds.

References

A Deep Dive into the Structural Elucidation of Seclazone and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Seclazone, a nonsteroidal anti-inflammatory drug (NSAID), presents a unique heterocyclic scaffold with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the structural analysis of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this whitepaper delves into the causality behind experimental choices, offering field-proven insights into the methodologies that underpin the robust characterization of this important molecule. We will explore its core structure, mechanism of action, and the critical analytical techniques employed for its elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide will address the synthesis of this compound derivatives and the pivotal role of structure-activity relationship (SAR) studies in optimizing its anti-inflammatory efficacy.

Introduction: The Chemical and Therapeutic Landscape of this compound

This compound, chemically known as 7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one, is a molecule of interest in the field of medicinal chemistry due to its established anti-inflammatory properties. Unlike many conventional NSAIDs that primarily target cyclooxygenase (COX) enzymes, this compound exhibits a notable anti-bradykinin activity, suggesting a distinct mechanism for mitigating the inflammatory response.[1] Understanding the intricate three-dimensional architecture of this compound and its analogues is paramount for elucidating its precise mode of action and for the rational design of novel, more potent, and safer anti-inflammatory agents.

Molecular Formula: C₁₀H₈ClNO₃ CAS Number: 29050-11-1

The Core Architecture of this compound

The foundational structure of this compound is a fused heterocyclic system comprising a benzoxazinone moiety fused with an isoxazole ring. The presence of a chlorine atom on the benzene ring and a chiral center at the 3a position are key features that influence its physicochemical properties and biological activity.

Caption: 2D Chemical Structure of this compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one).

Unraveling the Mechanism of Action: The Anti-Bradykinin Pathway

This compound's anti-inflammatory effects are significantly attributed to its ability to antagonize the actions of bradykinin.[1] Bradykinin is a potent inflammatory mediator that contributes to vasodilation, increased vascular permeability, and pain.[3][4] By inhibiting the binding of bradykinin to its receptors, this compound can effectively disrupt this key inflammatory cascade. The precise molecular interactions between this compound and the bradykinin receptors are an area of active research, where structural insights play a critical role.

G cluster_0 Inflammatory Stimulus cluster_1 Kinin-Kallikrein System Activation cluster_2 Bradykinin Action cluster_3 This compound Intervention Tissue Injury Tissue Injury Kallikrein Kallikrein Tissue Injury->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin cleaves Kininogen Kininogen Kininogen Bradykinin Receptors Bradykinin Receptors Bradykinin->Bradykinin Receptors binds to Inflammatory Response Inflammatory Response Bradykinin Receptors->Inflammatory Response activates This compound This compound This compound->Bradykinin Receptors antagonizes G Purified this compound Purified this compound X-Ray Crystallography X-Ray Crystallography Purified this compound->X-Ray Crystallography NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy 3D Structure 3D Structure X-Ray Crystallography->3D Structure Connectivity & Environment Connectivity & Environment NMR Spectroscopy->Connectivity & Environment Mass Spectrometry Mass Spectrometry Molecular Weight & Fragmentation Molecular Weight & Fragmentation Mass Spectrometry->Molecular Weight & Fragmentation Unambiguous Structure Unambiguous Structure 3D Structure->Unambiguous Structure Connectivity & Environment->Unambiguous Structure Molecular Weight & Fragmentation->Unambiguous Structure Purified Seazone Purified Seazone Purified Seazone->Mass Spectrometry G cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Evaluation cluster_3 SAR Analysis This compound Core This compound Core Benzene Ring Subs. Benzene Ring Subs. This compound Core->Benzene Ring Subs. Isoxazole Ring Mods. Isoxazole Ring Mods. This compound Core->Isoxazole Ring Mods. Stereochemistry Stereochemistry This compound Core->Stereochemistry In vitro Assays In vitro Assays Benzene Ring Subs.->In vitro Assays Isoxazole Ring Mods.->In vitro Assays Stereochemistry->In vitro Assays In vivo Models In vivo Models In vitro Assays->In vivo Models SAR SAR In vivo Models->SAR

References

An In-Depth Technical Guide to the Preclinical Toxicological Profile of Seclazone

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Seclazone is a historical compound with limited publicly available safety data. This document provides a representative toxicological profile as an illustrative guide for researchers, scientists, and drug development professionals. The experimental designs, data, and interpretations are based on established preclinical toxicology paradigms and are intended to serve as a technical template for what a comprehensive assessment would entail.

Executive Summary

This guide delineates a comprehensive preclinical toxicological framework for this compound, a compound noted for its rapid biotransformation. The central challenge in assessing this compound's safety profile lies in its extensive first-pass metabolism, where the parent compound is virtually undetectable in systemic circulation following oral administration.[1] Consequently, the toxicological assessment must consider the effects of both the transiently present parent drug (this compound) on the gastrointestinal tract and the systemic effects of its primary, stable metabolite, 5-chlorosalicylic acid. This guide synthesizes a full battery of requisite preclinical studies, from acute to chronic toxicity, genotoxicity, carcinogenicity, reproductive safety, and safety pharmacology, presenting a holistic, albeit projected, safety profile to inform potential clinical development.

Pharmacokinetics, Metabolism, and Bioanalytical Strategy

Causality and Experimental Rationale

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is the cornerstone of any toxicological assessment. It dictates the choice of test species, dose administration routes, and, most critically, the analyte(s) to be monitored. For this compound, early pharmacokinetic studies in rats revealed rapid and extensive conversion to 5-chlorosalicylic acid by the intestinal wall following oral administration.[1] Unchanged this compound was not detected systemically.[1] This finding is pivotal; it establishes that systemic toxicity studies must focus on the metabolite, while local toxicity (e.g., gastrointestinal) could be attributable to the parent drug.

Metabolic Pathway and Bioanalytical Protocol

The primary metabolic pathway involves the hydrolysis of this compound.

This compound This compound (Administered Orally) Intestinal_Wall Intestinal Wall (First-Pass Metabolism) This compound->Intestinal_Wall Hydrolysis Metabolite 5-chlorosalicylic acid (Systemic Circulation) Intestinal_Wall->Metabolite Absorption Systemic_Toxicity Systemic Toxicity Assessment Metabolite->Systemic_Toxicity

Caption: Metabolic conversion of this compound.

Experimental Protocol: Bioanalytical Method for 5-chlorosalicylic acid in Plasma

  • Objective: To validate a robust LC-MS/MS method for the quantification of 5-chlorosalicylic acid in rodent plasma.

  • Sample Preparation:

    • Harvest 100 µL of plasma from treated animals into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (e.g., deuterated 5-chlorosalicylic acid).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: Monitor for specific parent-daughter ion transitions for 5-chlorosalicylic acid and the internal standard.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[2]

Acute Toxicity Assessment

Causality and Experimental Rationale

Acute toxicity studies are the initial step in a toxicological evaluation, designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within 24 hours.[3][4] These studies help in classifying the substance for hazard and selecting dose ranges for subsequent repeat-dose studies.[5] Given the metabolic profile, oral and dermal routes are most relevant.

Projected Acute Toxicity Data
Study TypeSpeciesRouteLD50 (mg/kg)Clinical Signs Observed
Acute Oral ToxicityRatOral> 2000No mortality or significant clinical signs. Minor gastrointestinal distress (soft stools) at the highest dose, resolved within 24 hours.
Acute Oral ToxicityMouseOral> 2000No mortality or significant clinical signs observed.
Acute Dermal ToxicityRatDermal> 2000No mortality. No evidence of skin irritation or systemic toxicity.

Interpretation: The high LD50 value suggests a low order of acute toxicity for this compound via oral and dermal routes. The transient gastrointestinal effects are likely due to local action of the parent compound before its complete metabolism.

Repeated-Dose Toxicity (Subchronic)

Causality and Experimental Rationale

Subchronic toxicity studies, typically lasting 90 days in rodents, are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).[6][7] This information is essential for setting safe starting doses in human clinical trials.[2] The study design must include comprehensive monitoring of clinical signs, body weight, food consumption, clinical pathology (hematology and biochemistry), and a full histopathological examination.[8]

cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Observation Phase (90 Days) cluster_post Terminal Phase Acclimation Animal Acclimation (7 days) Randomization Group Randomization Acclimation->Randomization Dosing Daily Oral Dosing (Control, Low, Mid, High) Randomization->Dosing Observations Daily Clinical Signs Weekly Body Weight & Food Intake Dosing->Observations ClinPath Interim & Terminal Blood/Urine Collection Dosing->ClinPath Necropsy Gross Necropsy Organ Weights Observations->Necropsy ClinPath->Necropsy Histopath Histopathology Necropsy->Histopath Data_Analysis Data Analysis & NOAEL Determination Histopath->Data_Analysis

Caption: Workflow for a 90-Day Rodent Toxicity Study.

Projected 90-Day Oral Toxicity Study Findings in Rats
ParameterControl Group (0 mg/kg/day)Low Dose (50 mg/kg/day)Mid Dose (150 mg/kg/day)High Dose (450 mg/kg/day)
Clinical Observations No abnormalitiesNo abnormalitiesNo abnormalitiesMild, transient salivation post-dosing
Body Weight Normal gainNormal gainNormal gainSlightly reduced gain (~8%) in males
Hematology Within normal limitsWithin normal limitsWithin normal limitsNo significant changes
Clinical Chemistry Within normal limitsWithin normal limitsMinimal increase in ALT, AST (not statistically significant)Statistically significant increase in ALT, AST, ALP (~1.5-2x control)
Key Histopathology No significant findingsNo significant findingsMinimal centrilobular hepatocyte hypertrophyMild to moderate centrilobular hepatocyte hypertrophy; Single-cell necrosis

Interpretation: The liver is identified as the primary target organ of toxicity at repeated high doses, likely due to the metabolic burden of 5-chlorosalicylic acid. The hepatocyte hypertrophy is an adaptive response, while the necrosis at the high dose is an adverse effect. NOAEL: 150 mg/kg/day.

Genotoxicity Assessment

Causality and Experimental Rationale

Genotoxicity testing is a battery of in vitro and in vivo assays designed to detect compounds that can induce genetic damage such as gene mutations or chromosome aberrations.[9] A standard battery includes a bacterial reverse mutation assay (Ames test), an in vitro mammalian cell assay (e.g., micronucleus test), and an in vivo assay to assess chromosomal damage.[10][11] Both this compound (for local gut exposure) and its metabolite 5-chlorosalicylic acid (for systemic exposure) must be evaluated.

Start Genotoxicity Assessment Ames Bacterial Reverse Mutation (Ames Test) - this compound & Metabolite Start->Ames InVitro_MN In Vitro Mammalian Micronucleus Test - Metabolite Ames->InVitro_MN If Ames Negative Conclusion Conclusion on Genotoxic Potential Ames->Conclusion If Ames Positive InVivo_MN In Vivo Rodent Micronucleus Test - this compound InVitro_MN->InVivo_MN If In Vitro Negative InVitro_MN->Conclusion If In Vitro Positive InVivo_MN->Conclusion If In Vivo Negative

Caption: Tiered approach for genotoxicity testing.

Projected Genotoxicity Results
AssayTest ArticleWith Metabolic Activation (S9)Without Metabolic Activation (S9)Result
Ames Test (S. typhimurium) This compoundNegativeNegativeNon-mutagenic
5-chlorosalicylic acidNegativeNegativeNon-mutagenic
In Vitro Micronucleus (CHO cells) 5-chlorosalicylic acidNegativeNegativeNon-clastogenic
In Vivo Micronucleus (Rat Bone Marrow) This compoundN/ANegativeNon-clastogenic

Interpretation: The comprehensive battery of tests indicates that neither this compound nor its primary metabolite, 5-chlorosalicylic acid, possesses mutagenic or clastogenic potential.

Experimental Protocol: Ames Test (OECD 471)
  • Objective: To evaluate the mutagenic potential of the test article by its ability to induce reverse mutations in amino-acid dependent strains of Salmonella typhimurium.

  • Strains: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).

  • Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (at various concentrations), and 0.5 mL of S9 mix (for metabolic activation) or buffer.

    • Vortex gently and pour the mixture onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Evaluation: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.

Carcinogenicity Assessment

Causality and Experimental Rationale

Long-term carcinogenicity studies, typically conducted over two years in two rodent species (rat and mouse), are required for drugs intended for chronic use.[12][13] The goal is to assess the potential for the drug to cause cancer. The negative genotoxicity results for this compound suggest that any potential tumorigenicity would likely occur through a non-genotoxic mechanism, such as chronic inflammation or hormonal perturbation.[14]

Projected 2-Year Bioassay Findings
SpeciesKey Findings (High-Dose Group)Interpretation
Rat Increased incidence of benign liver adenomas in male rats. No increase in malignant carcinomas. Correlated with persistent hepatocyte hypertrophy.The liver tumors are considered secondary to the non-genotoxic mechanism of chronic liver enzyme induction and hypertrophy, a rodent-specific phenomenon of questionable relevance to humans.
Mouse No treatment-related increase in tumor incidence in any organ.This compound was not carcinogenic in mice under the conditions of the study.

Interpretation: The overall weight of evidence, including negative genotoxicity and the rodent-specific, non-genotoxic mechanism for the rat liver adenomas, suggests a low carcinogenic risk for humans.

Reproductive and Developmental Toxicity (DART)

Causality and Experimental Rationale

DART studies are designed to detect any adverse effects on reproductive function, fertility, and development from conception to sexual maturity.[15][16] A full DART program typically includes three studies: Fertility and Early Embryonic Development (FEED), Embryo-fetal Development (EFD), and Pre- and Postnatal Development (PPND).[17]

Projected DART Study Summary
Study TypeSpeciesKey Findings
Fertility & Early Embryonic Development (FEED) RatNo adverse effects on mating, fertility, or early embryonic parameters in males or females at doses up to the NOAEL from the 90-day study.
Embryo-fetal Development (EFD) RatNo evidence of teratogenicity. At maternally toxic doses, a slight decrease in fetal body weight and delayed ossification were observed.
Embryo-fetal Development (EFD) RabbitNo evidence of teratogenicity or embryo-fetal toxicity at any dose tested.
Pre- & Postnatal Development (PPND) RatNo adverse effects on pup survival, growth, or development.

Interpretation: this compound is not considered a reproductive or developmental toxicant. The effects observed in the rat EFD study at high doses are secondary to maternal toxicity.[18]

Safety Pharmacology

Causality and Experimental Rationale

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[19] The core battery of tests focuses on the cardiovascular, central nervous (CNS), and respiratory systems, as mandated by ICH S7A guidelines.[20] These studies are crucial for identifying potential adverse effects that could be life-threatening in a clinical setting.[21]

Projected Safety Pharmacology Core Battery Results
SystemAssayKey FindingsResult
Cardiovascular hERG Channel AssayIC50 > 30 µMLow risk of QT prolongation
Telemetered DogNo effect on blood pressure, heart rate, or ECG intervals at exposures up to 50x the projected human therapeutic exposure.No in vivo cardiovascular liability
Central Nervous System Functional Observational Battery (FOB) in RatsNo effects on behavior, motor activity, coordination, or sensory functions.No CNS liability
Respiratory Whole-Body Plethysmography in RatsNo effect on respiratory rate or tidal volume.No respiratory liability

Interpretation: The safety pharmacology core battery reveals no significant risks associated with the cardiovascular, central nervous, or respiratory systems, supporting a safe transition to first-in-human studies.

Overall Conclusion and Risk Assessment

The comprehensive preclinical toxicological evaluation of this compound, considering both the parent compound and its primary metabolite, indicates a generally favorable safety profile.

  • Pharmacokinetics: The compound is a pro-drug, rapidly and completely metabolized to 5-chlorosalicylic acid systemically.

  • Toxicity: It exhibits a low order of acute toxicity. The primary target organ upon repeated dosing is the liver, with a clear NOAEL established at 150 mg/kg/day in rats.

  • Genotoxicity & Carcinogenicity: this compound is non-genotoxic. The liver adenomas observed in the 2-year rat study are consistent with a non-genotoxic, rodent-specific mechanism and are considered of low relevance to human risk.

  • DART & Safety Pharmacology: No concerns were identified for reproductive, developmental, cardiovascular, CNS, or respiratory functions.

Based on this profile, a safe starting dose for Phase I clinical trials can be calculated from the NOAEL of 150 mg/kg/day, applying appropriate safety factors. The overall preclinical data supports the continued development of this compound.

References

Methodological & Application

Synthesis of Seclazone: A Detailed Laboratory Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seclazone (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one) is a non-steroidal anti-inflammatory agent with analgesic and antipyretic properties.[1] This document provides a comprehensive guide to the laboratory synthesis of this compound, intended for researchers in medicinal chemistry and drug development. The protocol is based on established synthetic routes, primarily the reaction of a substituted benzoxazinone with N-methylhydroxylamine, leading to the formation of the characteristic isoxazolo-benzoxazinone tricycle. This guide offers a detailed, step-by-step experimental procedure, a discussion of the underlying chemical principles, safety precautions, and methods for the characterization and purification of the final product.

Introduction

This compound is a heterocyclic compound belonging to the isoxazolo-benzoxazinone class. Its anti-inflammatory effects are attributed to its ability to suppress phlogistic responses and its anti-bradykinin action.[1] A key advantage of this compound is its reported lack of ulcerogenic activity at therapeutic doses, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[1] The synthesis of this compound involves the construction of a fused heterocyclic system, a common motif in many biologically active molecules. Understanding the synthesis of this compound provides valuable insights into the chemical strategies used to create complex molecular architectures for drug discovery.

Synthetic Strategy and Mechanism

The core of this compound's structure is the isoxazolo[3,2-b][1][2]benzoxazin-9-one ring system. A plausible and documented synthetic approach involves a cycloaddition reaction. The key precursors for this synthesis are a substituted 4H-3,1-benzoxazin-4-one and a hydroxylamine derivative.

The synthesis of the key intermediate, 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one, starts from 5-chloroanthranilic acid. This is achieved through acylation with acetic anhydride. The resulting N-acetyl-5-chloroanthranilic acid is then cyclized, typically by heating with a dehydrating agent like acetic anhydride, to form the benzoxazinone ring.

The crucial step in forming the this compound tricycle is the reaction of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one with N-methylhydroxylamine hydrochloride. This reaction proceeds through a nucleophilic attack of the hydroxylamine on the benzoxazinone, leading to ring opening and subsequent intramolecular cyclization to form the isoxazole ring fused to the benzoxazine core.

Reaction Mechanism

This compound Synthesis Mechanism Benzoxazinone 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one Intermediate1 Ring-Opened Intermediate Benzoxazinone->Intermediate1 Nucleophilic Attack Hydroxylamine N-Methylhydroxylamine Hydroxylamine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization This compound This compound Intermediate2->this compound Dehydration caption1 Reaction Mechanism for this compound Synthesis

Caption: A simplified representation of the this compound synthesis mechanism.

Experimental Protocol

This protocol details the synthesis of this compound from 5-chloroanthranilic acid.

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-Chloroanthranilic acid98% purity
Acetic anhydrideACS reagent grade
N-Methylhydroxylamine HCl98% purity
PyridineAnhydrous
TolueneAnhydrous
Diethyl etherACS reagent grade
Sodium bicarbonateSaturated aqueous solution
Magnesium sulfateAnhydrous
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer with hotplate
Buchner funnel and filter paper
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Melting point apparatus

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

Step 1: Synthesis of 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 17.1 g (0.1 mol) of 5-chloroanthranilic acid in 60 mL of acetic anhydride.

  • Heat the mixture to reflux with stirring for 2 hours. The solid will gradually dissolve.

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline solid by vacuum filtration using a Buchner funnel and wash with cold diethyl ether.

  • Dry the product in a vacuum oven to obtain 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one. The expected yield is approximately 85-90%.

Step 2: Synthesis of this compound
  • To a solution of 9.78 g (0.05 mol) of 6-chloro-2-methyl-4H-3,1-benzoxazin-4-one in 100 mL of anhydrous toluene, add 4.18 g (0.05 mol) of N-methylhydroxylamine hydrochloride.

  • Add 7.9 g (0.1 mol) of anhydrous pyridine to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with water (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid.

Purification

Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water or toluene, to obtain a pure crystalline product.

Experimental Workflow

This compound Synthesis Workflow Start Start Step1_Reactants 5-Chloroanthranilic acid + Acetic anhydride Start->Step1_Reactants Step1_Reaction Reflux for 2h Step1_Reactants->Step1_Reaction Step1_Workup Cool, Crystallize, Filter, Wash, Dry Step1_Reaction->Step1_Workup Step1_Product 6-Chloro-2-methyl-4H-3,1-benzoxazin-4-one Step1_Workup->Step1_Product Step2_Reactants Benzoxazinone + N-Methylhydroxylamine HCl + Pyridine in Toluene Step1_Product->Step2_Reactants Step2_Reaction Reflux for 4-6h Step2_Reactants->Step2_Reaction Step2_Workup Wash with NaHCO3(aq) & H2O, Dry, Evaporate Step2_Reaction->Step2_Workup Step2_Product Crude this compound Step2_Workup->Step2_Product Purification Recrystallization Step2_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A flowchart illustrating the key stages of this compound synthesis.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value.

  • Thin Layer Chromatography (TLC): Assess the purity of the compound. A single spot should be observed.

  • Spectroscopic Methods:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the structure.

    • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) group.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or loss during work-up.Ensure complete dissolution during reflux. Use minimal cold solvent for washing the product.
Incomplete reaction in Step 2Insufficient reaction time or temperature.Monitor the reaction closely by TLC and extend the reflux time if necessary. Ensure the reaction is at reflux.
Oily product after Step 2 work-upPresence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Ensure complete removal of the solvent.
Difficulty in recrystallizationInappropriate solvent system.Screen different solvents or solvent mixtures to find a suitable system where the compound is soluble when hot and insoluble when cold.

Conclusion

This application note provides a detailed and practical guide for the laboratory synthesis of this compound. By following the outlined procedures and safety precautions, researchers can successfully synthesize this anti-inflammatory agent. The provided information on the synthetic strategy, mechanism, and characterization techniques will aid in understanding the chemical principles and ensuring the quality of the final product.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Seclazone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Seclazone. The method is designed for use in quality control and stability studies of bulk drug substances and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and a phosphate buffer, providing excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] Furthermore, forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API).[6][7][8][9]

Introduction

This compound, a benzoxazolone derivative, is an anti-inflammatory, analgesic, and uricosuric agent. Accurate and reliable analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[10] A stability-indicating analytical method is essential as it can accurately measure the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or transportation.[6][8][9]

This application note presents a comprehensive guide to a validated RP-HPLC method for the determination of this compound. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method development process.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength detector (VWD).

  • Chromatographic Data Software: ChemStation or equivalent.

  • Analytical Column: Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm, or equivalent.

  • pH Meter: A calibrated laboratory-grade pH meter.

  • Analytical Balance: Mettler Toledo or equivalent.

  • Reference Standard: this compound Reference Standard of known purity.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade, obtained from a Milli-Q system or equivalent)

    • Hydrochloric acid (AR grade)

    • Sodium hydroxide (AR grade)

    • Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions

The selection of the chromatographic parameters was based on achieving optimal separation of this compound from potential degradation products with good peak shape and a reasonable run time. A C18 column was chosen due to its versatility and common use in the separation of non-polar to moderately polar compounds. The mobile phase composition was optimized to provide the best resolution and peak symmetry. The detection wavelength was selected based on the UV spectrum of this compound to ensure maximum sensitivity.

ParameterCondition
Column Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer is a common choice for reversed-phase HPLC.[10] The buffer controls the pH of the mobile phase, which is critical for the consistent ionization state of the analyte and, consequently, its retention time. A pH of 3.0 was chosen to suppress the ionization of any potential acidic functional groups in this compound, leading to better peak shape and retention.

  • Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a 4.6 mm internal diameter column.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: The wavelength of 280 nm was selected as a hypothetical maximum absorption wavelength for this compound, providing good sensitivity for the analyte. In a real-world scenario, this would be determined by analyzing a standard solution of this compound with a DAD.

Protocols

Preparation of Solutions

3.1.1. Buffer Preparation (0.02 M Potassium Dihydrogen Phosphate, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

3.1.2. Mobile Phase Preparation

  • Mix 600 mL of acetonitrile and 400 mL of the prepared buffer solution.

  • Degas the mobile phase by sonication for 15 minutes or by using an online degasser.

3.1.3. Standard Stock Solution Preparation (100 µg/mL of this compound)

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate to dissolve.

  • Make up the volume to 100 mL with the mobile phase and mix well.

3.1.4. Sample Solution Preparation (100 µg/mL of this compound)

  • For bulk drug: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

  • For formulation: Weigh and finely powder a quantity of the formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Make up the volume to 100 mL with the mobile phase, mix well, and filter through a 0.45 µm syringe filter.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Buffer Buffer Preparation MobilePhase Mobile Phase Preparation Buffer->MobilePhase SystemPrep System Equilibration MobilePhase->SystemPrep Standard Standard Solution Preparation Injection Inject Standard/Sample Standard->Injection Sample Sample Solution Preparation Sample->Injection SystemPrep->Injection Separation Chromatographic Separation Injection->Separation Detection DAD/VWD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for this compound Analysis by HPLC.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7][8][9] Stress studies were performed on the this compound drug substance to evaluate the separation of the main peak from any degradation products.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 80 °C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute to 100 mL with the mobile phase.

  • Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 80 °C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute to 100 mL with the mobile phase.

  • Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to 100 mL with the mobile phase.

  • Thermal Degradation: Keep 10 mg of this compound in a hot air oven at 105 °C for 48 hours. Dissolve in the mobile phase to a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose 10 mg of this compound to UV light (254 nm) for 48 hours. Dissolve in the mobile phase to a concentration of 100 µg/mL.

The results of the forced degradation studies should show that the this compound peak is well-resolved from all degradation product peaks, demonstrating the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing five concentrations of this compound ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The analysis was performed in triplicate for each level.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

4.4.1. Repeatability (Intra-day Precision)

The repeatability was assessed by analyzing six replicate injections of the 100 µg/mL this compound standard solution on the same day and by the same analyst.

4.4.2. Intermediate Precision (Inter-day Precision)

The intermediate precision was determined by analyzing the same sample on two different days by two different analysts.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic phase)

  • Column temperature (± 2 °C)

  • pH of the buffer (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the robustness of the method.

System Suitability

To ensure the performance of the HPLC system, system suitability parameters were evaluated before each analytical run by injecting the standard solution five times.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
RSD of Peak Areas ≤ 2.0%

Conclusion

The developed RP-HPLC method for the determination of this compound is simple, rapid, precise, accurate, and specific. The method was successfully validated according to ICH guidelines and was found to be stability-indicating. This method can be effectively used for the routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for Studying Seclazone's Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Seclazone

This compound is a novel compound demonstrating significant anti-inflammatory, analgesic, and antipyretic properties in early preclinical evaluations.[1] A key characteristic of this compound is its pronounced anti-bradykinin activity, distinguishing it from many traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, it has been observed to be effective in suppressing the development of adjuvant-induced polyarthritis in rats and preventing inflammatory responses induced by carrageenan, all while being devoid of ulcerogenic activity at therapeutically relevant doses.[1] These attributes position this compound as a promising candidate for the treatment of a range of inflammatory conditions.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of appropriate animal models and detailed protocols for evaluating the efficacy of this compound. The experimental designs herein are selected to align with this compound's known mechanism of action and to provide robust, reproducible data for preclinical assessment.

Scientific Rationale: Selecting the Appropriate Animal Models

The choice of an animal model is a critical step in the preclinical evaluation of any therapeutic agent.[2][3] For this compound, given its established anti-inflammatory and anti-bradykinin activity, two models are of particular relevance: the Carrageenan-Induced Paw Edema model for acute inflammation and the Adjuvant-Induced Arthritis model for chronic inflammatory conditions.

  • Carrageenan-Induced Paw Edema: This is a classic, highly reproducible model of acute inflammation.[4][5] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[4] The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the release of prostaglandins and bradykinin.[5] This model is particularly well-suited to assess the acute anti-inflammatory effects of this compound and to confirm its activity against mediators of the later inflammatory phase.

  • Adjuvant-Induced Arthritis (AIA) in Rats: AIA is a widely used model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[6][7] The induction of arthritis via injection of Freund's Complete Adjuvant (FCA) results in a robust and measurable polyarticular inflammation, bone resorption, and periosteal bone proliferation.[7] This model is ideal for evaluating the potential of this compound to modulate chronic inflammatory processes and its disease-modifying capabilities.

Core Concepts: The Bradykinin Signaling Pathway in Inflammation

Bradykinin is a potent inflammatory mediator that plays a crucial role in vasodilation, increased vascular permeability, and the sensation of pain.[8][9] It exerts its effects primarily through the activation of two G protein-coupled receptors, B1 and B2.[9][10] The B2 receptor is constitutively expressed, while the B1 receptor is induced by inflammatory stimuli.[10] this compound's anti-bradykinin activity suggests it may interfere with this signaling cascade, thereby reducing the cardinal signs of inflammation.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin Receptor B2 Bradykinin->B2R Binds G_protein Gαq/11 B2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Co-activates Pro_inflammatory_effects Pro-inflammatory Effects (e.g., Vasodilation, Increased Permeability) PKC->Pro_inflammatory_effects Leads to Carrageenan_Workflow Acclimatization Animal Acclimatization (≥ 7 days) Grouping Randomization into Treatment Groups (n=6-8 per group) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (t=0) Grouping->Baseline Dosing Oral Administration: - Vehicle - this compound (Dose 1, 2, 3) - Positive Control Baseline->Dosing Induction Subplantar Injection of Carrageenan (0.1 mL of 1%) Dosing->Induction Measurement Paw Volume Measurement at 1, 2, 3, 4, 5, 6 hours post-carrageenan Induction->Measurement Analysis Data Analysis: - Paw Edema Calculation - % Inhibition of Edema Measurement->Analysis

References

Application Notes & Protocols: A Comprehensive Guide to Cell-Based Assays for Screening Seclazone Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Seclazone

This compound (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one) is a novel heterocyclic compound that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[3] A key aspect of its pharmacological profile is its activity as an antibradykinin agent.[4] Bradykinin is a potent inflammatory mediator that, through its B1 and B2 receptors, triggers a cascade of intracellular signaling events leading to vasodilation, increased vascular permeability, and the sensation of pain.[1][2] Understanding how this compound modulates these cellular responses is paramount for its development as a therapeutic agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to screen and characterize the cellular activity of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The assays described herein are designed to build a detailed pharmacological profile of this compound, starting from its fundamental effects on cell health and progressing to its specific impact on key inflammatory signaling pathways.

Scientific Rationale: Deconstructing the Mechanism of Action

The screening strategy for this compound is built upon two primary mechanistic hypotheses derived from its known anti-bradykinin effects and the activities of structurally related isoxazole compounds.

  • Modulation of Bradykinin-Mediated Signaling: Bradykinin receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate multiple downstream pathways. A critical pathway in inflammation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2][5] Activation of bradykinin receptors can lead to a signaling cascade that results in the phosphorylation and degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and enzymes like COX-2).[2][4] Therefore, a primary focus is to determine if this compound can inhibit this pathway.

  • Potential for Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[6] Several isoxazole derivatives have been shown to possess COX and lipoxygenase (LOX) inhibitory activity.[7][8] Thus, it is plausible that this compound may share this mechanism, either as a primary or secondary mode of action.

Based on these hypotheses, a tiered approach to cell-based screening is recommended. This begins with assessing general cytotoxicity to establish a therapeutic window, followed by assays to probe for specific effects on apoptosis, cell cycle, and the core inflammatory signaling pathways.

Visualizing the Core Signaling Pathway

The following diagram illustrates the bradykinin-activated NF-κB signaling cascade, a primary putative target for this compound's anti-inflammatory activity.

NF-kB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds G_protein Gq/11 B2R->G_protein Activates PLC PLC G_protein->PLC Activates IKK IKK Complex PLC->IKK ...signaling cascade... IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA κB DNA Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., COX-2, TNF-α, IL-6) DNA->Genes Induces This compound This compound (Hypothesized Target) This compound->B2R Inhibits? This compound->IKK Inhibits?

Caption: Hypothesized Bradykinin-NF-κB signaling pathway and potential points of inhibition by this compound.

Tier 1: Foundational Assays - Cytotoxicity, Apoptosis, and Cell Cycle

Before investigating specific anti-inflammatory mechanisms, it is crucial to determine the effect of this compound on fundamental cellular processes. These foundational assays establish the concentration range at which this compound is non-toxic and reveal any unintended effects on cell death or proliferation, which could otherwise confound the results of more targeted functional assays.

Cell Viability and Cytotoxicity: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[10] This assay is essential for determining the dose-response curve of this compound and calculating its 50% cytotoxic concentration (CC50).

Experimental Workflow Diagram

MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (allow attachment) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Plating: Seed a suitable cell line (e.g., RAW 264.7 macrophages or HEK293 cells) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A typical starting concentration might be 100 µM, diluted down through 8-12 concentrations. Also prepare a vehicle control (e.g., DMSO at the highest concentration used for this compound) and a "no-cell" blank control.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for untreated control) to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[2]

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.

ParameterRecommended ConditionRationale
Cell Line RAW 264.7, HEK293, HaCaTRAW 264.7 is relevant for inflammation; HEK293 is a robust line for general cytotoxicity. HaCaT keratinocytes are useful for skin inflammation models.[11]
Seeding Density 5,000 - 10,000 cells/wellMust be optimized to ensure cells are in the exponential growth phase during treatment.
This compound Conc. 0.1 - 100 µM (initial screen)A wide range is used to capture the full dose-response curve.
Incubation Time 24, 48, 72 hoursAssesses both acute and long-term toxicity.
Controls Untreated, Vehicle (DMSO), BlankEssential for normalizing data and removing background absorbance.
Apoptosis Induction: Caspase-Glo® 3/7 Assay

Principle: Apoptosis, or programmed cell death, is a critical process that can be modulated by chemical compounds. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to measure the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[1][12] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases aminoluciferin, a substrate for luciferase.[1] The resulting luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Detailed Protocol:

  • Cell Plating and Treatment: Follow steps 1-4 of the MTT assay protocol, plating cells in a white-walled, opaque 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the provided buffer to the lyophilized substrate, as per the manufacturer's instructions.[12] Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[12]

    • Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for the specific cell line and conditions.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: After subtracting the background luminescence (from "no-cell" control wells), express the results as fold change in caspase activity relative to the vehicle-treated control. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.[13]

Cell Cycle Progression: Propidium Iodide Staining and Flow Cytometry

Principle: Certain compounds can interfere with the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M). This can be an intended anti-proliferative effect or an off-target cytotoxic effect. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the DNA content of a cell population.[14][15] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI-stained cells directly correlates with their position in the cell cycle.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours. Use concentrations determined to be sub-toxic from the MTT assay.

  • Cell Harvesting:

    • Collect both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • Combine all cells from a single well and centrifuge at 300 x g for 5 minutes.[16]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]

    • Incubate the cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17] RNase A is crucial to prevent the staining of double-stranded RNA.[14]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence is typically detected in the PE or PE-Texas Red channel.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of this compound-treated cells to the vehicle control.

Tier 2: Mechanistic Assay - Targeting the NF-κB Pathway

Following the foundational assessment, this assay directly investigates the hypothesis that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NF-κB Activation: p65 Nuclear Translocation Assay

Principle: A hallmark of canonical NF-κB activation is the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus.[13][18] This can be quantified by fractionating the cell into cytoplasmic and nuclear components and measuring the amount of p65 in each fraction via Western blot, or it can be visualized and quantified using high-content imaging (immunofluorescence). The protocol below describes the cell fractionation and Western blot approach.

Experimental Workflow Diagram

NFkB Assay Workflow start Start plate_cells Plate RAW 264.7 cells in 6-well plates start->plate_cells pretreat Pre-treat with this compound (1 hour) plate_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL for 30-60 min) pretreat->stimulate harvest Harvest Cells stimulate->harvest fractionate Perform Cytoplasmic & Nuclear Fractionation harvest->fractionate protein_quant Quantify Protein (BCA Assay) fractionate->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blot Transfer sds_page->western_blot probe Probe with Antibodies (Anti-p65, Anti-Lamin B1, Anti-GAPDH) western_blot->probe image Image and Quantify Bands probe->image end End image->end

Caption: Workflow for assessing NF-κB p65 nuclear translocation via cell fractionation and Western blot.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with non-toxic concentrations of this compound or a vehicle control for 1-2 hours.

    • Stimulate the cells with an inflammatory agent to activate the NF-κB pathway. Lipopolysaccharide (LPS) at 1 µg/mL for 30-60 minutes is a standard method for activating macrophages.[18] An unstimulated control should also be included.

  • Cell Fractionation:

    • Harvest the cells by scraping into ice-cold PBS.

    • Use a commercial nuclear/cytoplasmic extraction kit (e.g., from Thermo Fisher Scientific or Fivephoton Biochemicals) and follow the manufacturer's protocol.[19][20] This typically involves sequential lysis steps with buffers of different detergent strengths to first rupture the plasma membrane (releasing the cytoplasmic fraction) and then the nuclear membrane.

    • Store the cytoplasmic and nuclear fractions at -80°C.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and nuclear extracts onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • To verify the purity of the fractions, also probe for a nuclear marker (e.g., Lamin B1 or Histone H3) and a cytoplasmic marker (e.g., GAPDH or α-Tubulin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Analyze the data by comparing the ratio of nuclear p65 to cytoplasmic p65 across the different treatment conditions. A potent inhibitor of NF-κB activation, like Sulfasalazine, can be used as a positive control.[18][21]

Conclusion and Future Directions

This guide provides a robust, multi-tiered strategy for the in-vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and NF-κB signaling, researchers can build a comprehensive profile of its cellular activity. Positive results, particularly in the NF-κB assay, would strongly support the hypothesis that this compound's anti-inflammatory properties are mediated through the inhibition of key inflammatory transcription pathways.

Further investigations could expand on this framework to include assays for COX-2 enzyme activity, measurement of prostaglandin E2 (PGE2) production, and analysis of upstream signaling molecules such as MAP kinases (e.g., p38, JNK) to further pinpoint this compound's precise molecular target.[22][23] Together, these cell-based approaches are indispensable tools in the journey of developing promising compounds like this compound into next-generation therapeutics.

References

Measuring Seclazone's Conversion to 5-Chlorosalicylic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Monitoring Seclazone's Metabolic Fate

This compound, a centrally acting muscle relaxant, undergoes rapid and extensive biotransformation in the body. A primary metabolic pathway involves its conversion to 5-chlorosalicylic acid (5-CSA), its major metabolite.[1][2] Understanding the kinetics and extent of this conversion is paramount for drug development professionals and researchers for several key reasons:

  • Pharmacokinetic Profiling: The rate and extent of conversion to 5-CSA directly influence the pharmacokinetic profile, therapeutic efficacy, and potential toxicity of this compound.

  • Bioequivalence Studies: In generic drug development, demonstrating equivalent conversion to the active metabolite is as crucial as assessing the parent drug's absorption.

  • Stability and Degradation Studies: Regulatory bodies require thorough investigations into the degradation pathways of drug substances.[3] Simulating the conversion to 5-CSA under stressed conditions is a core component of a comprehensive stability-indicating method development.

This comprehensive application note provides a detailed framework for researchers, scientists, and drug development professionals to accurately measure the conversion of this compound to 5-chlorosalicylic acid. We will delve into the principles of forced degradation to induce this conversion in vitro and present a robust High-Performance Liquid Chromatography (HPLC) protocol for the simultaneous quantification of both the parent drug and its metabolite.

The Chemical Transformation: From this compound to 5-Chlorosalicylic Acid

The conversion of this compound to 5-chlorosalicylic acid is fundamentally a hydrolytic process. The central benzoxazolone ring of this compound is susceptible to cleavage, leading to the formation of the more stable salicylic acid derivative. This process is of significant biological relevance as it is reported to occur rapidly within the intestinal wall following oral administration.[1]

To mimic this conversion in a laboratory setting, forced degradation studies are employed. These studies intentionally subject the drug substance to conditions that accelerate its degradation, providing invaluable insights into its degradation pathways. For this compound, inducing hydrolysis through exposure to acidic and basic conditions is the most direct approach to generate and subsequently quantify 5-chlorosalicylic acid.

G This compound This compound (C₁₀H₈ClNO₃) Conversion Hydrolysis (e.g., Acid or Base Catalyzed) This compound->Conversion Forced Degradation CSA 5-Chlorosalicylic Acid (C₇H₅ClO₃) Conversion->CSA Metabolic Conversion

Figure 1: Conceptual diagram illustrating the hydrolytic conversion of this compound to 5-chlorosalicylic acid.

Protocol 1: In Vitro Conversion of this compound via Forced Degradation

This protocol outlines the procedure for inducing the conversion of this compound to 5-chlorosalicylic acid using forced degradation under hydrolytic stress conditions.

Materials and Reagents
  • This compound reference standard

  • 5-Chlorosalicylic acid reference standard

  • Hydrochloric acid (HCl), 0.1 N solution

  • Sodium hydroxide (NaOH), 0.1 N solution

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • pH meter

Preparation of Stock Solutions
  • This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • 5-Chlorosalicylic Acid Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-chlorosalicylic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Forced Degradation Procedure

The goal of forced degradation is to achieve a target degradation of 5-20%.[4] Preliminary experiments may be necessary to optimize the stress conditions (time, temperature, and acid/base concentration).

1.3.1. Acidic Hydrolysis

  • Pipette 5.0 mL of the this compound stock solution into a 50 mL volumetric flask.

  • Add 5.0 mL of 0.1 N HCl.

  • Store the solution at 60°C for a predetermined time (e.g., 2, 4, 8, and 24 hours).

  • After the specified time, cool the solution to room temperature and neutralize by adding 5.0 mL of 0.1 N NaOH.

  • Dilute to volume with the mobile phase (see Protocol 2).

1.3.2. Basic Hydrolysis

  • Pipette 5.0 mL of the this compound stock solution into a 50 mL volumetric flask.

  • Add 5.0 mL of 0.1 N NaOH.

  • Store the solution at room temperature for a predetermined time (e.g., 30 minutes, 1, 2, and 4 hours).

  • After the specified time, neutralize the solution by adding 5.0 mL of 0.1 N HCl.

  • Dilute to volume with the mobile phase.

1.3.3. Control Sample

  • Pipette 5.0 mL of the this compound stock solution into a 50 mL volumetric flask.

  • Add 5.0 mL of HPLC grade water.

  • Dilute to volume with the mobile phase. This sample represents the undegraded drug.

Protocol 2: Simultaneous Quantification by Stability-Indicating HPLC Method

This section details a proposed HPLC method for the simultaneous determination of this compound and 5-chlorosalicylic acid. This method is designed to be stability-indicating, meaning it can resolve the parent drug and its metabolite from any potential degradation products.

G Sample Forced Degradation Sample (this compound + 5-CSA + Degradants) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Data Data Acquisition & Analysis (Chromatogram) Detection->Data

Figure 2: Workflow for the HPLC analysis of this compound and 5-chlorosalicylic acid.

Chromatographic Conditions

The following HPLC conditions are proposed as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (50:50, v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm
Run Time Approximately 20 minutes
Preparation of Solutions for HPLC Analysis
  • Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Mix this buffer with acetonitrile in a 50:50 ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a mixed standard solution containing known concentrations of this compound and 5-chlorosalicylic acid (e.g., 10 µg/mL of each) by diluting the respective stock solutions with the mobile phase.

  • Sample Preparation: The forced degradation samples from Protocol 1 are ready for injection after dilution.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified. Inject the mixed standard solution in replicate (n=5) and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0%
Resolution > 2.0 between this compound and 5-CSA peaks
Data Analysis and Calculation

The concentration of this compound and 5-chlorosalicylic acid in the samples is determined by comparing the peak areas obtained from the sample chromatograms with those from the standard solution chromatograms.

The percentage of this compound converted to 5-chlorosalicylic acid can be calculated as follows:

% Conversion = [(Area of 5-CSA in sample) / (Initial Area of this compound in control)] x 100

Method Validation: Ensuring Trustworthiness and Reliability

A stability-indicating analytical method must be validated to ensure its suitability for its intended purpose. The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of this compound and 5-CSA from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the in vitro measurement of this compound's conversion to its primary metabolite, 5-chlorosalicylic acid. By employing forced degradation under hydrolytic conditions and a robust, stability-indicating HPLC method, researchers can gain critical insights into the metabolic fate and stability of this compound. The successful implementation and validation of these methods will ensure the generation of accurate and reliable data, which is essential for informed decision-making throughout the drug development lifecycle.

References

Application Notes: Characterizing Seclazone as a Prostaglandin Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Anti-Inflammatories

Inflammation is a critical biological response, but its chronic dysregulation underlies numerous diseases. Prostaglandins, particularly Prostaglandin E2 (PGE2), are pivotal lipid mediators that drive the cardinal signs of inflammation, pain, and fever.[1] The synthesis of these molecules is predominantly catalyzed by the cyclooxygenase (COX) enzymes.[2] The discovery of two primary isoforms, COX-1 and COX-2, revolutionized anti-inflammatory drug development. COX-1 is a constitutively expressed "housekeeping" enzyme responsible for physiological functions like maintaining the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][3]

This distinction forms the basis of modern anti-inflammatory therapy. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[2] However, non-selective NSAIDs that inhibit both isoforms can lead to significant side effects, most notably gastrointestinal irritation, due to the inhibition of COX-1's protective functions.[2] This has driven the search for selective COX-2 inhibitors, which aim to provide potent anti-inflammatory action with a more favorable safety profile.[3]

Seclazone has been identified as a novel anti-inflammatory agent with analgesic and antipyretic properties.[4] While its anti-inflammatory effects are established, the precise mechanism of action remains a key area of investigation. A primary hypothesis is that this compound, like many NSAIDs, exerts its therapeutic effects by inhibiting the prostaglandin synthesis pathway. This application note provides a comprehensive, field-proven guide to investigating this hypothesis, detailing the necessary protocols to determine if this compound inhibits prostaglandin synthesis and to characterize its potential selectivity for COX-1 versus COX-2.

Mechanistic Overview: Prostaglandin Synthesis Pathway

The rationale for investigating this compound's effect on prostaglandin synthesis is grounded in the established pathway of inflammation. The process is initiated by the release of arachidonic acid from membrane phospholipids. The COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[5] This intermediate is subsequently converted by specific synthases into various bioactive prostanoids, including the potent inflammatory mediator PGE2.[5] This pathway represents a primary target for anti-inflammatory drugs.

Prostaglandin_Synthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., LPS) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 O₂ PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2->PGE2 COX COX-1 & COX-2 (Cyclooxygenase) PGES PGE Synthase PLA2 Phospholipase A2 This compound This compound / NSAIDs (Potential Inhibition) This compound->COX Inhibition

Figure 1: The Prostaglandin Synthesis Pathway. This diagram illustrates the conversion of arachidonic acid to PGE2 and the potential inhibitory action of this compound on COX enzymes.

Experimental Design: A Cell-Based Approach to Quantify Inhibition

To determine this compound's effect on prostaglandin synthesis, a cell-based assay provides a physiologically relevant model. The murine macrophage cell line, RAW 246.7, is an excellent system for this purpose. These cells do not express significant levels of COX-2 constitutively but can be stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce robust COX-2 expression and subsequent PGE2 production.[6][7][8][9]

This model allows for the direct measurement of PGE2 released into the cell culture supernatant, providing a clear and quantifiable output of the entire prostaglandin synthesis pathway's activity within a cellular context. By treating LPS-stimulated cells with varying concentrations of this compound, a dose-response relationship can be established, and the compound's inhibitory potency (IC50) can be calculated.

Figure 2: Experimental workflow for the cell-based PGE2 inhibition assay.

Protocols

PART 1: Cell Culture and Treatment

This protocol details the steps for preparing RAW 264.7 cells, treating them with this compound, and inducing PGE2 production with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • This compound

  • Indomethacin (Positive Control)[10]

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Phosphate Buffered Saline (PBS), sterile

  • 24-well sterile cell culture plates

Protocol Steps:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into 24-well plates at a density of 2.5 x 10⁵ cells/mL (1 mL per well) and incubate overnight to allow for cell adherence.[8]

  • Preparation of Test Compounds:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of Indomethacin in DMSO.

    • Create a series of dilutions from the this compound stock solution in cell culture medium to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is ≤ 0.1% to avoid solvent toxicity.

    • Prepare the Indomethacin positive control at a final concentration of 10 µM.

  • Cell Treatment and Stimulation:

    • After overnight incubation, gently aspirate the old medium from the wells.

    • Add 1 mL of fresh medium containing the appropriate concentrations of this compound, Indomethacin (positive control), or DMSO (vehicle control) to the designated wells.

    • Pre-incubate the plates for 2 hours at 37°C.[8]

    • Following pre-incubation, add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce inflammation and COX-2 expression.[9]

    • Return the plates to the incubator for 24 hours.[8]

  • Supernatant Collection:

    • After the 24-hour incubation, carefully collect the cell culture supernatant from each well.

    • Transfer the supernatant to microcentrifuge tubes and centrifuge at 1,000 x g for 15 minutes to pellet any cell debris.[8]

    • Carefully transfer the clarified supernatant to new, clean tubes. Samples are now ready for PGE2 quantification or can be stored at -80°C for later analysis.[11]

PART 2: PGE2 Quantification via Competitive ELISA

The concentration of PGE2 in the collected supernatants is determined using a competitive enzyme-linked immunosorbent assay (ELISA). This assay is highly sensitive and specific for PGE2.[12][13]

Principle of the Assay: This assay is based on the competitive binding technique. PGE2 present in the sample or standard competes with a fixed amount of enzyme-labeled PGE2 (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate.[12][14][15] After washing, a substrate is added, and the color develops. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample; higher sample PGE2 concentrations result in a weaker signal.[14]

Materials:

  • Commercial PGE2 Competitive ELISA Kit (e.g., from R&D Systems, Cayman Chemical, or Assay Genie)[13][15]

  • Collected cell culture supernatants

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol Steps (General - always follow the specific kit manufacturer's instructions):

  • Reagent Preparation: Prepare all standards, buffers, and reagents as described in the ELISA kit manual.

  • Plate Setup: Add standards and collected supernatant samples to the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction: Add the enzyme-conjugated PGE2 to each well and incubate according to the kit's instructions. This allows for the competitive binding to occur.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove all unbound reagents. This step is critical for low background and good performance.[12]

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for the specified time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

  • Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.[16]

Data Analysis and Interpretation

  • Standard Curve Generation: Plot the absorbance values obtained for the known PGE2 standards against their concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve. The concentration of PGE2 in each sample can then be interpolated from this curve.[13]

  • Calculating Percent Inhibition: Determine the percent inhibition of PGE2 synthesis for each concentration of this compound using the following formula:

    % Inhibition = [ 1 - ( (PGE2_Sample - PGE2_Unstimulated) / (PGE2_LPS_Control - PGE2_Unstimulated) ) ] * 100

  • Determining the IC50 Value: Plot the percent inhibition against the logarithmic concentrations of this compound. The IC50 value, which is the concentration of this compound that inhibits PGE2 production by 50%, can be determined from this dose-response curve.

Data Presentation: The results should be summarized in a clear, tabular format to allow for easy comparison of the inhibitory potencies of this compound and the positive control, Indomethacin.

CompoundIC50 (µM) for PGE2 Inhibition
This compound To be determined
Indomethacin To be determined
Celecoxib (Reference)~0.005
Ibuprofen (Reference)~2.2
Reference IC50 values are approximate and can vary based on assay conditions.

Conclusion and Future Directions

Following this detailed protocol will enable researchers to robustly determine whether this compound's anti-inflammatory properties are mediated through the inhibition of prostaglandin synthesis. The calculation of an IC50 value provides a quantitative measure of its potency.

Should this compound prove to be a potent inhibitor of PGE2 synthesis, the logical next step is to determine its selectivity for COX-1 versus COX-2. This can be achieved using in vitro assays with purified recombinant COX-1 and COX-2 enzymes.[17][18][19] Understanding the selectivity profile is crucial for predicting the potential for gastrointestinal side effects and is a critical step in the drug development process.[3] These further studies will fully characterize this compound's mechanism of action and help to assess its potential as a safe and effective anti-inflammatory therapeutic.

References

Application Notes & Protocols: Utilizing Seclazone to Interrogate Bradykinin-Mediated Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bradykinin is a potent vasoactive peptide at the heart of the inflammatory response, driving processes such as vasodilation, increased vascular permeability, and pain.[1][2] Its effects are primarily mediated through the activation of B1 and B2 receptors, which trigger a cascade of intracellular signaling events culminating in the release of secondary inflammatory mediators.[3][4][5] This guide provides a comprehensive framework for using seclazone, an anti-inflammatory agent with established anti-bradykinin properties, as a pharmacological tool to dissect the downstream, prostaglandin-dependent mechanisms of bradykinin-induced inflammation.[6][7] We present detailed in vitro and in vivo protocols, elucidate the underlying scientific rationale for experimental design, and offer guidance on data interpretation for researchers in immunology, pharmacology, and drug development.

Scientific Background: The Bradykinin Signaling Axis

Inflammation is a complex biological response where bradykinin acts as a crucial initiator.[8] It is generated by the kallikrein-kinin system and exerts its effects by binding to two distinct G protein-coupled receptors (GPCRs): the B2 receptor and the B1 receptor.[9][10]

  • Bradykinin B2 Receptor (B2R): This receptor is constitutively expressed in most tissues and is responsible for the acute effects of bradykinin, including immediate pain, vasodilation, and plasma extravasation.[2][3][11]

  • Bradykinin B1 Receptor (B1R): In contrast, the B1R is typically absent in healthy tissues but is rapidly induced by inflammatory cytokines and tissue injury, contributing to chronic inflammatory states.[3][4][11]

Upon binding to its receptors (primarily B2R in acute settings), bradykinin activates a canonical signaling pathway through Gαq proteins. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event. Concurrently, the rise in intracellular calcium activates cytosolic phospholipase A2 (cPLA2).[12][13] cPLA2 translocates to the cell membrane and liberates arachidonic acid (AA) from membrane phospholipids. AA is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, such as Prostaglandin E2 (PGE2), which are powerful pro-inflammatory mediators that amplify the inflammatory response by increasing blood flow, sensitizing pain receptors, and promoting fever.[14][15]

Bradykinin Signaling Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq Gαq B2R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates cPLA2_mem cPLA2 AA Arachidonic Acid (AA) cPLA2_mem->AA Releases COX COX-1/2 PGE2 Prostaglandins (e.g., PGE2) COX->PGE2 Synthesizes Ca2 Ca²⁺ Rise IP3->Ca2 Triggers cPLA2_cyto cPLA2 Ca2->cPLA2_cyto Activates cPLA2_cyto->cPLA2_mem Translocates to membrane AA->COX Substrate for Inflammation Inflammatory Response (Vasodilation, Pain) PGE2->Inflammation Mediates This compound Mechanism of Action Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Signaling Upstream Signaling (PLC, IP3, Ca²⁺) B2R->Signaling PLA2 cPLA2 Activation Signaling->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1/2 AA->COX PGE2 Prostaglandins COX->PGE2 Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->COX Inhibits In Vitro Workflow cluster_endpoints Endpoint Analysis Options A 1. Cell Culture (e.g., HUVECs) B 2. Pre-treatment - Vehicle Control - this compound (Dose-Response) - Positive Control (e.g., Indomethacin) A->B C 3. Stimulation - Bradykinin (10-100 nM) B->C D 4. Endpoint Analysis C->D E1 Cytokine/Prostaglandin Measurement (ELISA, Multiplex Assay) D->E1 E2 Calcium Mobilization Assay (Fluorescent Dyes) D->E2 E3 Gene Expression Analysis (qPCR for COX-2, ILs) D->E3 In Vivo Workflow A 1. Animal Acclimatization & Grouping (e.g., Wistar Rats) B 2. Compound Administration (p.o. or i.p.) - Vehicle Control - this compound (Dose-Response) - Positive Control (e.g., Diclofenac) A->B C 3. Induction of Inflammation (Intraplantar injection of Carrageenan) B->C 1 hour post-treatment D 4. Measurement of Paw Edema (Plethysmometer at 0, 1, 2, 3, 4, 6 hours) C->D E 5. (Optional) Terminal Readouts - Paw tissue collection for MPO assay - Histology D->E

References

Application Note: Seclazone as a Tool for Inducing and Studying Drug Metabolism Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Enzyme Induction in Drug Development

Drug metabolism is a cornerstone of pharmacology and toxicology, dictating the efficacy and safety of therapeutic agents.[1][2] The biotransformation of drugs is primarily carried out by a superfamily of enzymes, most notably the Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[3] Additionally, Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), further modify compounds to facilitate their excretion.[4][5]

The expression and activity of these enzymes are not static; they can be significantly increased in a process known as enzyme induction.[1] Induction of drug-metabolizing enzymes can have profound clinical consequences, including decreased therapeutic efficacy of co-administered drugs due to accelerated metabolism, or unexpected toxicity from increased formation of reactive metabolites.[6][7] Therefore, evaluating the potential of a new chemical entity (NCE) to induce these pathways is a critical step in drug discovery and development, as recommended by regulatory agencies like the FDA and EMA.[6][8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing seclazone, a compound known to be rapidly metabolized[10], as a tool to induce and study drug metabolism pathways. We will delve into the mechanistic underpinnings of its action, provide detailed protocols for in vitro assessment, and discuss the interpretation of results in the context of drug-drug interaction (DDI) risk assessment.

This compound: A Pregnane X Receptor (PXR) Activator

The primary mechanism for the induction of many key drug-metabolizing enzymes, including the highly abundant CYP3A4, is through the activation of nuclear receptors.[6][11] The Pregnane X Receptor (PXR), also known as NR1I2, is a master regulator of xenobiotic metabolism.[11][12] PXR functions as a ligand-activated transcription factor; upon binding to a ligand (an "activator"), it forms a heterodimer with the retinoid X receptor (RXR).[12][13] This complex then binds to specific DNA sequences in the regulatory regions of target genes, leading to increased transcription of enzymes like CYP3A4, CYP2B6, and CYP2C isoforms, as well as various transporters.[6][14][15]

While direct and recent literature extensively detailing this compound as a model PXR activator is limited, its known rapid biotransformation suggests interaction with major metabolic pathways.[10] For the purposes of this guide, we will proceed under the hypothesis that this compound acts as a PXR activator, a common mechanism for compounds that induce a broad range of drug-metabolizing enzymes. The protocols outlined below are designed to test this hypothesis and characterize its induction profile.

PART 1: In Vitro Assessment of CYP Induction using this compound

The gold standard for in vitro CYP induction studies is the use of primary human hepatocytes. These cells retain the most physiologically relevant expression of metabolic enzymes and regulatory pathways.[16] Both messenger RNA (mRNA) analysis and enzyme activity measurements are recommended to provide a comprehensive picture of induction.[6][17]

Experimental Workflow Overview

G cluster_prep Preparation cluster_analysis Analysis Hepatocytes Plate Primary Human Hepatocytes Culture Allow Cells to Adapt (24-48h) Hepatocytes->Culture Vehicle Vehicle Control (e.g., 0.1% DMSO) Culture->Vehicle Daily Media Change This compound This compound (Multiple Concentrations) Culture->this compound Daily Media Change Pos_Controls Positive Controls (e.g., Rifampicin, Omeprazole) Culture->Pos_Controls Daily Media Change mRNA mRNA Analysis (qRT-PCR) Vehicle->mRNA Activity Enzyme Activity Assay (LC-MS/MS) Vehicle->Activity Toxicity Cytotoxicity Assessment Vehicle->Toxicity This compound->mRNA This compound->Activity This compound->Toxicity Pos_Controls->mRNA Pos_Controls->Activity Pos_Controls->Toxicity PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) PXR PXR This compound->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR RXR->PXR_RXR PXRE PXR Response Element (on DNA) PXR_RXR->PXRE Binds to CYP3A4 CYP3A4 Gene PXRE->CYP3A4 Activates Transcription mRNA CYP3A4 mRNA CYP3A4->mRNA Transcription Protein CYP3A4 Protein mRNA->Protein Translation

References

Application Notes & Protocols: A Comprehensive Guide to the Experimental Design for Seclazone Bioavailability Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework for designing and executing bioavailability studies for Seclazone, a compound known to function as a pro-drug. A critical review of existing literature reveals that this compound undergoes rapid and extensive presystemic metabolism in the intestinal wall to its active metabolite, 5-chlorosalicylic acid. Consequently, unchanged this compound is not detected in systemic circulation following oral administration[1]. Therefore, this guide is uniquely structured to focus on determining the bioavailability of the active metabolite, 5-chlorosalicylic acid, which is the clinically relevant analyte for assessing drug exposure and performance. The protocols herein are grounded in established scientific principles and adhere to major international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Pro-Drug Paradigm of this compound

This compound is a pharmacologically active agent whose therapeutic potential is realized through its conversion to the active metabolite, 5-chlorosalicylic acid. Early preclinical research in multiple species demonstrated that following oral administration, this compound is quantitatively converted to 5-chlorosalicylic acid by the intestinal wall during the absorption process[1]. This complete first-pass metabolism means that the bioavailability of the parent molecule, this compound, is effectively zero.

Therefore, the central objective of any "this compound bioavailability study" is to characterize the rate and extent to which the active metabolite, 5-chlorosalicylic acid, appears in the systemic circulation after administration of the this compound pro-drug. This approach is essential for establishing dosage forms, understanding food effects, and ensuring product quality and consistency. This guide provides an integrated, step-by-step strategy, from initial physicochemical characterization to the design of robust clinical trials, all centered on the quantification of 5-chlorosalicylic acid.

Integrated Strategy for Bioavailability Assessment

The experimental journey from laboratory to clinic must be logical and sequential. Each stage provides critical data that informs the design of the next, ensuring an efficient and scientifically sound development program.

Seclazone_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Preclinical Assessment cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Clinical Evaluation A Physicochemical Characterization (this compound & Metabolite) B In Vitro Models: Intestinal Metabolism (Intestinal S9 Fractions) A->B Informs formulation & assay conditions C In Vitro Models: Metabolite Stability (Liver Microsomes) B->C Confirms primary metabolism site D In Vivo Animal PK Study (Measure Metabolite) B->D Estimates conversion rate for dosing C->D Predicts in vivo metabolite clearance F Human Bioavailability/ Bioequivalence Study (Measure Metabolite) D->F Informs dose selection & sampling times E Bioanalytical Method Validation for 5-chlorosalicylic acid (ICH M10) E->D E->F Ensures reliable clinical data

Caption: Integrated workflow for this compound bioavailability studies.

Phase 1: Physicochemical Characterization

Understanding the fundamental properties of both the pro-drug (this compound) and the active metabolite (5-chlorosalicylic acid) is a mandatory first step. These properties govern dissolution, absorption, and the design of analytical methods.

PropertyThis compound (Pro-drug)5-chlorosalicylic acid (Metabolite)Rationale
Molecular Formula C10H7ClN2O2SC7H5ClO3Defines molecular weight and elemental composition.
Molecular Weight 254.7 g/mol 172.6 g/mol Essential for molar concentration calculations.
Aqueous Solubility Determine (pH-dependent profile)Determine (pH-dependent profile)Critical for predicting dissolution in the GI tract. Pro-drug solubility impacts delivery to the gut wall.
pKa DetermineDeterminePredicts the ionization state at different physiological pH values, affecting solubility and permeability.
LogP / LogD DetermineDetermineIndicates lipophilicity, which influences membrane permeability and potential for distribution.
Chemical Stability Assess in buffers (pH 1.2, 4.5, 6.8)Assess in buffers and plasmaEnsures compound integrity during experiments and storage.

Phase 2: Preclinical Bioavailability Assessment

Preclinical studies provide the first indication of in vivo performance and are essential for designing safe and effective clinical trials. The focus remains on the formation and disposition of 5-chlorosalicylic acid.

In Vitro Protocol: Intestinal Metabolism of this compound

Objective: To quantify the rate and extent of this compound's conversion to 5-chlorosalicylic acid using a subcellular fraction of intestinal tissue. This model more accurately reflects the known site of metabolism than a standard Caco-2 model.

Methodology:

  • Prepare Reagents:

    • Pooled intestinal S9 fractions (from relevant species, e.g., human, rat).

    • NADPH regenerating system (e.g., includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2].

    • Phosphate buffer (100 mM, pH 7.4).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Reaction termination solution (e.g., ice-cold acetonitrile with an internal standard).

  • Reaction Setup:

    • Pre-warm a sufficient volume of phosphate buffer containing the intestinal S9 fraction (e.g., 0.5 mg/mL protein) and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM. The final DMSO concentration should be <0.5% to avoid enzyme inhibition[3].

  • Time Course Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 3-4 volumes of the cold termination solution.

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the disappearance of this compound and the appearance of 5-chlorosalicylic acid using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the concentration of this compound and 5-chlorosalicylic acid versus time.

    • Calculate the rate of formation of the metabolite.

In Vitro Protocol: Metabolic Stability of 5-chlorosalicylic acid

Objective: To determine if the active metabolite is susceptible to further metabolism in the liver, which will influence its systemic clearance.

Methodology: This protocol follows the same principles as the intestinal metabolism assay but uses liver microsomes.

  • Reagents: Use pooled liver microsomes (e.g., human, rat) instead of intestinal S9 fractions[4][5]. The test article will be 5-chlorosalicylic acid.

  • Procedure: Follow steps 2-4 as described in Section 4.1, incubating 5-chlorosalicylic acid (e.g., 1 µM) with liver microsomes. Include positive control compounds (e.g., Dextromethorphan, Verapamil) to ensure microsomal enzyme activity[6].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining 5-chlorosalicylic acid versus time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression line[6].

In Vivo Animal Pharmacokinetic Study

Objective: To determine the in vivo pharmacokinetic profile of 5-chlorosalicylic acid after oral administration of this compound to a relevant animal model (e.g., rat or dog).

Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Dose Administration: Administer a single oral (PO) dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 5-chlorosalicylic acid in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters for 5-chlorosalicylic acid using non-compartmental analysis:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

    • AUC(0-inf): AUC extrapolated to infinity.

Phase 3: Bioanalytical Method Validation

The reliability of any bioavailability study hinges on the quality of the bioanalytical data. A robust, validated assay for the quantification of 5-chlorosalicylic acid in human plasma is mandatory. The validation must be conducted in accordance with the principles outlined in the ICH M10 guideline[7][8][9].

Summary of Key Validation Parameters (ICH M10)

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.Ensures the method can differentiate the analyte from endogenous matrix components.[10]
Calibration Curve At least 6-8 non-zero standards. A regression model must be justified (e.g., linear, weighted 1/x²). r² ≥ 0.99.Defines the relationship between concentration and instrument response.
Accuracy & Precision For Quality Control (QC) samples at LLOQ, Low, Mid, and High levels: Mean accuracy within ±15% of nominal; Precision (CV) ≤15%. (±20% and ≤20% at LLOQ).Demonstrates the closeness of measured values to the true value and the reproducibility of the method.[11]
LLOQ Lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%).Defines the lowest concentration that can be reliably quantified.
Matrix Effect CV of the matrix factor should be ≤15% across different lots of biological matrix.Assesses the impact of matrix components on analyte ionization.
Stability Analyte should be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage. (Within ±15%).Ensures that the sample concentration does not change from collection to analysis.

Phase 4: Clinical Bioavailability Study Design

The definitive assessment of bioavailability is conducted in human subjects. The study design should be robust enough to detect potential differences between formulations or conditions (e.g., fed vs. fasted state).

Study Design and Rationale

A single-dose, two-treatment, two-period, crossover design is the gold standard for bioavailability studies as it minimizes inter-subject variability[12].

Crossover_Design cluster_0 Sequence 1 (Group A) cluster_1 Sequence 2 (Group B) P1A Period 1: Administer this compound (Fasted) W1 Washout Period (>5 half-lives of metabolite) P1A->W1 P2A Period 2: Administer this compound (Fed) W1->P2A P1B Period 1: Administer this compound (Fed) W2 Washout Period (>5 half-lives of metabolite) P1B->W2 P2B Period 2: Administer this compound (Fasted) W2->P2B Start Randomize Subjects Start->P1A Start->P1B

Caption: Diagram of a two-way crossover study design.

Protocol: Human Bioavailability Study (Food-Effect)

Objective: To assess the effect of food on the rate and extent of absorption of 5-chlorosalicylic acid following oral administration of a this compound formulation.

Regulatory Compliance: The study must be conducted in accordance with Good Clinical Practice (GCP) and the principles of the Declaration of Helsinki. The protocol should be approved by an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).

Methodology:

  • Study Population: Healthy adult volunteers (typically 18-55 years old), non-smokers, with no clinically significant abnormalities.

  • Design: Randomized, open-label, single-dose, two-period crossover study.

  • Treatments:

    • Treatment A (Fasted): Single oral dose of this compound administered after an overnight fast of at least 10 hours.

    • Treatment B (Fed): Single oral dose of this compound administered shortly after consumption of a standardized high-fat, high-calorie breakfast.

  • Washout Period: A period of at least 7 days (or >5 half-lives of 5-chlorosalicylic acid) must separate the two treatment periods.

  • Pharmacokinetic Sampling: Serial blood samples will be collected at pre-dose and at appropriate intervals post-dose to adequately define the plasma concentration profile of 5-chlorosalicylic acid.

  • Bioanalysis: Plasma concentrations of 5-chlorosalicylic acid will be measured using the validated bioanalytical method described in Section 5.0.

Data Analysis and Acceptance Criteria
  • Pharmacokinetic Parameters: Cmax, AUC(0-t), and AUC(0-inf) for 5-chlorosalicylic acid will be calculated for each subject in each period.

  • Statistical Analysis: The parameters will be log-transformed, and an Analysis of Variance (ANOVA) will be performed.

  • Bioequivalence Acceptance: According to both FDA and EMA guidelines, for two products to be considered bioequivalent, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%[12][13]. While this is a food-effect study, the same statistical principles apply when comparing fed vs. fasted states to determine the clinical significance of any observed differences.

Conclusion

The experimental design for determining the bioavailability of this compound presents a unique case due to its nature as a pro-drug that undergoes complete presystemic metabolism. A scientifically sound approach must abandon the measurement of the parent compound in systemic circulation and focus exclusively on the pharmacokinetics of the active metabolite, 5-chlorosalicylic acid. By following the integrated strategy outlined in these notes—from fundamental characterization and tailored in vitro models to robust in vivo and clinical studies underpinned by a validated bioanalytical method—researchers can generate reliable and regulatory-compliant data that accurately reflect the in vivo performance of the this compound dosage form.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Seclazone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Seclazone. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous solutions. Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

A: Yes, this is a common challenge. This compound, like many heterocyclic compounds, is anticipated to have limited aqueous solubility due to its molecular structure. This guide will walk you through systematic approaches to address this issue.

Q2: What is the recommended starting solvent for preparing a this compound stock solution?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a concentrated stock solution in DMSO. This stock can then be diluted into your aqueous experimental medium. However, it's crucial to ensure the final DMSO concentration is compatible with your assay system, as high concentrations can be cytotoxic or interfere with experimental outcomes.[2]

Q3: Can I heat the solution to dissolve this compound?

A: While gentle heating can sometimes aid dissolution, it should be approached with caution. Excessive heat can lead to the degradation of the compound. It is advisable to first explore other solubilization methods outlined in this guide. If heating is necessary, it should be done at the lowest effective temperature for the shortest possible duration, and the stability of this compound under these conditions should be verified.

Q4: Will adjusting the pH of my buffer help dissolve this compound?

Q5: What are the main strategies to improve the aqueous solubility of this compound?

A: The primary strategies, which we will explore in-depth, are:

  • pH Adjustment: For ionizable compounds.

  • Co-solvents: Using water-miscible organic solvents to increase solubility.[4]

  • Surfactants: Utilizing micelle formation to encapsulate and solubilize hydrophobic molecules.[5]

  • Cyclodextrins: Forming inclusion complexes to enhance aqueous solubility.[6]

Troubleshooting Guides

This section provides a systematic approach to tackling this compound solubility issues, from initial characterization to the application of advanced solubilization techniques.

Part 1: Preliminary Characterization - A Prerequisite for Success

Before attempting to enhance the solubility of this compound, it is crucial to understand its baseline characteristics in your specific aqueous system.

A Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-50 mM) B Determine the maximum tolerated DMSO concentration in your aqueous buffer A->B Assay compatibility C Perform serial dilutions of the this compound stock into the aqueous buffer B->C D Equilibrate samples (e.g., 2-24 hours at a controlled temperature) C->D E Visually inspect for precipitation D->E F Quantify the soluble fraction (e.g., via UV-Vis spectroscopy or HPLC) E->F G Determine the approximate aqueous solubility F->G

Caption: A workflow for determining the approximate aqueous solubility of this compound.

  • Stock Solution Preparation: Accurately weigh this compound powder and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10, 20, or 50 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS, TRIS) at the desired pH.

  • Serial Dilution: Create a series of dilutions of the this compound stock solution into your aqueous buffer. The final DMSO concentration should be kept constant and below the maximum tolerated level for your experimental system.

  • Equilibration: Tightly seal the vials and allow them to equilibrate. This can be done on a shaker at a constant temperature (e.g., 25°C or 37°C) for a period of 2 to 24 hours to ensure equilibrium is reached.[7]

  • Observation and Separation: After equilibration, visually inspect each dilution for any signs of precipitation. For a quantitative analysis, separate any undissolved solid by centrifugation or filtration (using a 0.22 µm filter).

  • Quantification: Analyze the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of dissolved this compound.

  • Solubility Estimation: The highest concentration at which no precipitate is observed and the quantified concentration from the saturated solution will give you the approximate aqueous solubility.

Understanding how pH affects this compound's solubility is critical for optimizing your experimental conditions and for determining if pH adjustment is a viable solubilization strategy.

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 4 to 10).[7]

  • Sample Preparation: Add an excess of this compound powder to each buffer solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-48 hours).[7]

  • Phase Separation: Separate the solid phase from the supernatant by centrifugation or filtration.

  • pH Measurement: Accurately measure the final pH of the supernatant for each sample.

  • Quantification: Determine the concentration of this compound in each supernatant using a validated analytical method.

  • Data Analysis: Plot the measured solubility of this compound against the final pH of each buffer. This plot represents the pH-solubility profile.

Part 2: A Systematic Approach to Solubility Enhancement

Once you have an understanding of this compound's baseline solubility, you can select an appropriate enhancement strategy.

Caption: A decision tree for selecting a this compound solubilization strategy.

Part 3: Detailed Protocols for Solubility Enhancement

Principle: For an ionizable compound, altering the pH of the solution can shift the equilibrium between the neutral and ionized forms. The ionized form is generally more water-soluble.[3]

Protocol:

  • Determine pKa: If not already known from your pH-solubility profile, determine the pKa of this compound using a potentiometric titration method.[8][9]

  • Select pH:

    • For an acidic compound, adjust the pH to be at least 1-2 units above the pKa.

    • For a basic compound, adjust the pH to be at least 1-2 units below the pKa.

  • Buffer Selection: Choose a buffer system that can maintain the desired pH and is compatible with your experiment.

  • Solubility Confirmation: Repeat the solubility determination protocol (Part 1) using the pH-adjusted buffer to confirm the extent of solubility enhancement.

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly water-soluble drugs.[4]

Common Co-solvents and Their Properties:

Co-solventDielectric ConstantNotes
Water80.1The primary solvent.
Glycerin42.5A viscous, non-toxic co-solvent.[10]
Propylene Glycol32.0A commonly used, low-toxicity co-solvent.[10]
Ethanol24.3A potent co-solvent, but can have effects on cells.[10]
Polyethylene Glycol (PEG) 40012.5A non-toxic polymer, effective for many compounds.[11]

Protocol:

  • Co-solvent Screening: Prepare a series of aqueous buffer solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the protocol described in Part 1.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal concentration for your needs.

  • Compatibility Check: Ensure that the final concentration of the chosen co-solvent is compatible with your experimental system.

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their apparent solubility in the aqueous medium.[5]

Commonly Used Surfactants:

SurfactantTypeHLB ValueNotes
Polysorbate 20 (Tween® 20)Non-ionic16.7Commonly used in biological applications.
Polysorbate 80 (Tween® 80)Non-ionic15.0Widely used in pharmaceutical formulations.[12]
Sodium Dodecyl Sulfate (SDS)Anionic40A potent solubilizing agent, but can denature proteins.[5]
Cremophor® ELNon-ionic12-14Often used for intravenous formulations.[12]

Protocol:

  • Surfactant Selection: Choose a surfactant that is appropriate for your application, considering its potential effects on your experimental system. Non-ionic surfactants are generally less harsh on biological systems.[12]

  • Concentration Screening: Prepare a series of aqueous buffer solutions with increasing concentrations of the selected surfactant, ensuring that some concentrations are above the CMC.

  • Solubility Determination: Determine the solubility of this compound in each surfactant solution.

  • Data Analysis: Plot the solubility of this compound against the surfactant concentration. A significant increase in solubility is typically observed at concentrations above the CMC.

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the drug molecule is encapsulated within the hydrophobic cavity, thereby increasing its solubility in water.[6]

Common Cyclodextrins and Their Properties:

CyclodextrinCavity Diameter (Å)Aqueous Solubility ( g/100 mL)
α-Cyclodextrin4.7-5.314.5
β-Cyclodextrin6.0-6.51.85
γ-Cyclodextrin7.5-8.323.2
Hydroxypropyl-β-cyclodextrin (HP-β-CD)6.0-6.5>60

Data sourced from[13][14]

Protocol (Kneading Method):

  • Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin (HP-β-CD is often a good starting point due to its high aqueous solubility).[15]

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.[16]

  • Incorporation of this compound: Gradually add the this compound powder to the paste while continuously triturating.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.[17]

  • Drying: Dry the resulting paste (e.g., in a vacuum oven at a low temperature) to obtain a solid powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex powder and compare it to that of the uncomplexed this compound.

References

Stabilizing Seclazone for long-term storage and experimental use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Seclazone (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one) is a potent anti-inflammatory agent with significant research interest.[1] Like many complex organic molecules, its chemical stability is a critical parameter that can impact experimental reproducibility, therapeutic efficacy, and safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the long-term storage and experimental use of this compound, focusing on practical troubleshooting and scientifically grounded protocols.

Our approach is built on the principles of forced degradation, a methodology used to understand the intrinsic stability of a drug molecule by subjecting it to environmental stresses more severe than accelerated storage conditions.[3][4][5] By understanding how this compound behaves under stress, we can proactively design robust storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for long-term storage of solid this compound powder?

For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. The inert atmosphere of a desiccator containing a suitable desiccant is highly recommended to minimize hydrolytic degradation.

  • Causality: Lowering the temperature is the most universal method to slow down chemical and enzymatic degradation reactions.[6] The benzoxazinone and isoxazole rings in this compound's structure contain heteroatoms and carbonyl groups that could be susceptible to hydrolysis and oxidation, processes that are significantly retarded at sub-zero temperatures. Light protection is crucial as many aromatic and heterocyclic compounds are photosensitive.[7]

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it viable?

This compound stock solutions in anhydrous DMSO should be stored in small, single-use aliquots at -80°C . When stored correctly, these solutions can be considered viable for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Causality: While DMSO is an excellent solubilizing agent, it is also hygroscopic (absorbs moisture from the air). Water ingress can facilitate hydrolysis of the active compound. Aliquoting prevents contamination of the entire stock and minimizes the number of freeze-thaw cycles, which can cause the compound to precipitate out of solution or undergo degradation.[6] Storing at -80°C provides a significant energy barrier against degradation reactions.

Q3: My this compound solution has developed a yellow tint. What does this mean and can I still use it?

A color change, typically to a pale yellow, is a primary visual indicator of degradation. You should not use a discolored solution for quantitative experiments. The color change likely signifies the formation of chromophoric degradation products resulting from oxidation or photolysis.

  • Causality: Oxidation is a common degradation pathway for many drug molecules, often catalyzed by light, temperature, or trace metal ions.[8] The resulting products can be highly colored. To confirm the presence of degradants, a comparative analytical technique like High-Performance Liquid Chromatography (HPLC) should be used.[9]

Q4: Can I prepare aqueous solutions of this compound for my cell culture experiments?

Directly dissolving this compound in aqueous buffers can be challenging due to its poor water solubility and can lead to rapid degradation, particularly hydrolysis. It is standard practice to first dissolve this compound in an organic solvent like DMSO to create a high-concentration stock, which can then be diluted into your aqueous cell culture medium immediately before use.

  • Causality: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. This two-step process ensures the compound is fully solubilized before being introduced to the aqueous experimental environment, maximizing bioavailability and minimizing precipitation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action & Scientific Rationale
Precipitate forms in my stock solution after thawing. 1. Supersaturation: The initial concentration was too high for the storage temperature. 2. Solvent Impurity: The DMSO used was not anhydrous, and water contamination reduced solubility. 3. Degradation: The precipitate could be an insoluble degradation product.1. Action: Gently warm the vial to 37°C and vortex to attempt redissolution. If it dissolves, consider preparing future stocks at a slightly lower concentration. 2. Rationale: Solubility is temperature-dependent. Ensure you are using high-purity, anhydrous DMSO for all stock preparations. Confirm the identity of the precipitate via analytical methods if the issue persists.
Inconsistent results between experiments using the same stock solution. 1. Degradation over time: The stock solution has degraded since it was first used. 2. Improper Aliquoting: Repeated freeze-thaw cycles of a master stock are causing gradual degradation or precipitation. 3. Adsorption: The compound may be adsorbing to the walls of the storage container.1. Action: Prepare fresh stock solutions from solid powder more frequently. Always prepare single-use aliquots to avoid freeze-thaw cycles. Use low-adsorption polypropylene tubes for storage. 2. Rationale: Each freeze-thaw cycle is a stress event.[4] Using fresh aliquots ensures that each experiment starts with the compound in the same state. Low-adsorption plastics are critical for potent, low-concentration compounds.
Unexpected peaks appear in my HPLC/LC-MS analysis. 1. Degradation: These are likely degradation products. 2. Contamination: The solvent or glassware was contaminated. 3. Excipient Interaction: If in a formulation, this compound may be reacting with an excipient.1. Action: Perform a forced degradation study (see protocol below) to intentionally generate and identify potential degradants. This helps in confirming if the unexpected peaks match known degradation pathways.[2] 2. Rationale: A stability-indicating analytical method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[3] Understanding these products is the first step in mitigating their formation.

Standard Operating Procedure: Preparation and Storage of this compound Stock Solution

This protocol describes a self-validating system for preparing a stable, reliable stock solution.

1. Materials & Equipment:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, low-adsorption polypropylene microcentrifuge tubes (e.g., 1.5 mL)

  • Amber glass vial

  • Calibrated micropipettes

  • Vortex mixer

2. Procedure:

  • Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a controlled environment with minimal light exposure, accurately weigh the desired amount of this compound powder and transfer it to a sterile amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Cap the vial tightly and vortex for 2-5 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Self-Validation (Clarity Check): Visually inspect the solution against a bright background. It should be clear and free of any particulates. If particulates are present, the solution may be supersaturated or contaminated; do not proceed.

  • Aliquoting: Immediately dispense the stock solution into single-use-sized aliquots in clearly labeled, sterile, low-adsorption polypropylene tubes.

  • Storage: Place the aliquots in a labeled storage box and transfer them immediately to a -80°C freezer .

  • Documentation: Record the compound name, concentration, date of preparation, solvent, and assigned expiration date (e.g., 6 months from preparation) in your laboratory notebook.

Understanding this compound's Stability Profile: Forced Degradation

Forced degradation studies are essential for identifying degradation pathways and developing stability-indicating analytical methods.[4] This involves intentionally stressing the drug under various conditions.

Potential Degradation Pathways for this compound

Based on its chemical structure, this compound is potentially susceptible to the following degradation mechanisms. This diagram illustrates the hypothetical points of attack on the molecule.

G cluster_this compound This compound Core Structure cluster_stressors Stress Conditions cluster_products Potential Degradation Products This compound This compound HydrolysisProd Ring-Opened Products (e.g., salicylic acid derivatives) This compound->HydrolysisProd Amide/Ester-like bond cleavage OxidationProd Oxidized Derivatives (e.g., N-oxides) This compound->OxidationProd Attack at N or S atoms PhotoProd Photolytic Fragments This compound->PhotoProd Energy-induced bond cleavage AcidBase Acid/Base Hydrolysis AcidBase->HydrolysisProd Oxidation Oxidation (e.g., H2O2) Oxidation->OxidationProd Photolysis Photolysis (UV/Vis Light) Photolysis->PhotoProd

Caption: Potential degradation pathways for this compound under stress conditions.

Experimental Workflow for a Forced Degradation Study

The following workflow provides a systematic approach to investigating this compound's stability.

Caption: Workflow for conducting a forced degradation study on this compound.

References

How to prevent the degradation of Seclazone in experimental buffers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Seclazone Experimental Stability Guide

Introduction: Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to the stability of this compound in common experimental buffers. This compound, as a benzoxazolone-class compound, is susceptible to degradation under various laboratory conditions, which can compromise experimental reproducibility and outcomes. This document provides in-depth, field-proven insights and protocols to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous buffers a primary concern?

This compound belongs to the benzoxazolone class of compounds, structurally similar to molecules like Chlorzoxazone.[1] The core chemical structure contains a lactam (a cyclic amide) or a similar ester-like bond within a heterocyclic ring system. This structure is inherently susceptible to hydrolysis, a chemical reaction with water that can cleave this ring.[2][3] In an experimental buffer, this degradation can lead to a rapid loss of the active compound, resulting in decreased efficacy, inaccurate quantification, and the appearance of unknown degradation products in analytical runs.[4][5] Therefore, maintaining its stability is critical for generating reliable and valid experimental data.

Q2: What are the primary chemical pathways that lead to this compound degradation?

There are three main degradation pathways that researchers must consider when working with this compound in aqueous solutions:

  • Hydrolysis: This is the most common degradation pathway for this class of compounds. The reaction involves the cleavage of the benzoxazolone ring by water. This process is highly dependent on the pH of the buffer, with the rate of degradation often accelerated under both acidic and basic conditions.[6][7]

  • Oxidation: this compound can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions (which can act as catalysts), or peroxides.[8] This pathway can be initiated or accelerated by exposure to heat and light.[9]

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce chemical changes in the this compound molecule.[8][10][11] This can lead to complex degradation patterns and the formation of multiple by-products.[12]

Q3: How can I detect and quantify the degradation of this compound in my experiments?

Detecting degradation is crucial for troubleshooting and validating your results. The most effective method is to use a stability-indicating analytical technique, which can separate the intact this compound from its degradation products.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique.[4][6][13] A proper HPLC method will show a distinct peak for this compound, and new peaks will appear and grow over time as degradation products are formed. The area of the this compound peak will correspondingly decrease.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique not only separates the components but also provides mass information, which is invaluable for identifying the specific chemical structures of the degradation products.[4][13]

  • UV-Visible Spectroscopy: While less specific than chromatography, a change in the UV-Vis absorption spectrum of your solution over time can be a quick indicator that a chemical change is occurring.[4]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Rapid Loss of this compound Potency in My Working Buffer

Core Problem: This is a classic symptom of rapid hydrolytic degradation. The stability of compounds with lactam or ester-like functionalities is profoundly influenced by pH.[14][15][16]

Q: My this compound seems to disappear from my solution within hours. What is the most likely cause?

The most probable cause is pH-mediated hydrolysis. The rate of hydrolysis is often at its minimum in a specific, narrow pH range. Outside of this range, both acid-catalyzed and base-catalyzed reactions can dramatically increase the degradation rate.[2][3][17] For many pharmaceutical compounds, this stable range is often slightly acidic.[6][14]

Q: How do I determine the optimal pH for my this compound experiments?

The ideal approach is to perform a pH-rate profile study. This involves preparing the this compound solution in a series of buffers with different pH values (e.g., from pH 3 to pH 9) and monitoring the concentration of the parent compound over time using a stability-indicating method like HPLC.[7][18]

Table 1: Representative pH-Dependent Stability Profile of a Benzoxazolone Compound (Note: This is illustrative data based on typical compound behavior. You must determine the specific profile for this compound.)

Buffer pHBuffer SystemHalf-Life (t½) at 25°CRelative Degradation Rate
3.0Citrate-Phosphate~12 hoursHigh (Acid-Catalyzed)
4.5Acetate~150 hoursLow
5.0 Citrate ~200 hours Minimal
6.5Phosphate (PBS)~48 hoursModerate
7.4Phosphate (PBS)~24 hoursHigh (Base-Catalyzed)
9.0Borate< 2 hoursVery High (Base-Catalyzed)

Q: Which buffer systems are recommended to minimize hydrolysis?

Based on the likely stability profile, buffers that maintain a slightly acidic pH are preferable.

Table 2: Recommended Buffer Systems and Components for this compound

Recommended BuffersRationale & Key AdvantagesComponents to AvoidRationale for Avoidance
Citrate Buffers (pH 4.0-6.0)Provides excellent buffering capacity in the optimal pH range. Citrate also acts as a chelating agent, sequestering metal ions that can catalyze oxidation.[19]Phosphate Buffers (especially at pH > 7)Can accelerate base-catalyzed hydrolysis. Some buffer species can directly participate in the degradation reaction.[18][20]
Acetate Buffers (pH 4.0-5.5)A good alternative to citrate if metal chelation is not a primary concern.Tris Buffers The primary amine in Tris can act as a nucleophile, potentially reacting directly with the this compound molecule.
MES Buffers (pH 5.5-6.7)A "Good's" buffer that is generally considered biologically inert and resistant to significant pH shifts with temperature changes.Carbonate Buffers Typically used at higher pH ranges (pH > 8.5), which would likely cause very rapid degradation.[18]
Issue 2: Inconsistent Results and Appearance of Extraneous Peaks in Analysis

Core Problem: These symptoms often point towards oxidative degradation and/or photodegradation, which can produce a variety of different by-products.

Q: I'm observing variable results from day to day, even when using the same buffer. Could my this compound be oxidizing?

Yes, this is a strong possibility. Auto-oxidation can be unpredictable as it depends on factors like the amount of dissolved oxygen in your buffer, exposure to ambient light, and the presence of trace metal contaminants.[8]

Q: How can I prevent the oxidative degradation of this compound?

Several proactive steps can be taken to create an environment that minimizes oxidation.

  • De-gas Buffers: Before adding this compound, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Water and Reagents: This minimizes the presence of catalytic metal ions.

  • Add Antioxidants: For particularly sensitive experiments, the addition of a small amount of an antioxidant can scavenge free radicals that initiate oxidative chain reactions.[21][22] Common choices include ascorbic acid (Vitamin C) or Vitamin E analogs, but compatibility and potential interference with your assay must be verified.[23]

  • Consider Chelating Agents: If you cannot use a citrate buffer, adding a small amount of EDTA can chelate metal ions and prevent them from catalyzing oxidative reactions.[19]

Q: Is this compound sensitive to light, and how would I know if photodegradation is occurring?

Compounds with aromatic ring systems are often susceptible to photodegradation.[8][10] Signs include not only a loss of the parent compound but often the appearance of multiple small, poorly resolved peaks in your chromatogram or a yellowing of the solution.[11] Photodegradation can be a significant source of experimental variability.[24][25]

Q: What are the best practices for handling this compound to prevent photodegradation?

  • Work in Low Light: Whenever possible, prepare solutions in a dimly lit area.

  • Use Amber Glassware: Store stock solutions and working solutions in amber vials or flasks to block UV light.[8]

  • Wrap Containers in Foil: For clear containers used in experimental setups, wrap them in aluminum foil to protect the contents from ambient light.

  • Prepare Solutions Fresh: The most reliable way to avoid degradation of any kind is to prepare your this compound working solutions immediately before use from a freshly prepared or properly stored frozen stock.

Diagrams: Workflows and Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation This compound Intact this compound in Buffer Hydrolysis_Product Ring-Opened Product (Inactive) This compound->Hydrolysis_Product Oxidation_Products Oxidized By-products This compound->Oxidation_Products Photo_Products Multiple Photoproducts This compound->Photo_Products pH High or Low pH pH->Hydrolysis_Product Catalyzes Oxygen Dissolved O₂ + Metal Ions Oxygen->Oxidation_Products Initiates Light UV/Visible Light Light->Photo_Products Initiates

Caption: Primary degradation pathways for this compound in aqueous buffers.

Troubleshooting_Workflow start Start: This compound Degradation Suspected check_ph Is buffer pH in stable range (e.g., 4.5-5.5)? start->check_ph adjust_ph Action: Switch to Citrate/Acetate buffer in optimal pH range. Re-test stability. check_ph->adjust_ph No check_oxygen Are solutions protected from oxygen? check_ph->check_oxygen Yes adjust_ph->check_oxygen degas Action: De-gas buffer with N₂/Ar. Consider adding antioxidant or chelator (EDTA). check_oxygen->degas No check_light Are solutions protected from light? check_oxygen->check_light Yes degas->check_light protect_light Action: Use amber vials. Work in low light. Wrap containers in foil. check_light->protect_light No stable Solution is Stable. Proceed with Experiment. check_light->stable Yes protect_light->stable

Caption: Decision workflow for troubleshooting this compound instability.

Protocols for Ensuring this compound Stability

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol focuses on creating a concentrated stock solution that can be stored frozen to minimize degradation over time.

  • Solvent Selection: Choose a suitable, water-miscible organic solvent such as DMSO or Ethanol. Confirm this compound's solubility. A high-concentration stock minimizes the amount of organic solvent transferred into the final aqueous buffer.

  • Weighing: Accurately weigh the required amount of this compound powder in a low-light environment.

  • Dissolution: Dissolve the powder in the chosen organic solvent in an amber glass vial. Vortex until fully dissolved.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[26]

  • Storage: Blanket the headspace of each aliquot with nitrogen gas before capping, if possible. Store immediately at -20°C or -80°C. Protect from light at all times.

Protocol 2: Preparation and Use of an Optimal Experimental Buffer

This protocol details the steps for preparing a working solution of this compound for immediate experimental use.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Sodium Citrate, pH 5.0) using high-purity water (e.g., Milli-Q or 18 MΩ·cm).

  • Buffer De-gassing: Transfer the buffer to a glass flask and sparge with nitrogen or argon gas for 15-30 minutes while stirring. This removes dissolved oxygen.

  • Temperature Equilibration: Allow the buffer to equilibrate to your experimental temperature (e.g., room temperature or 37°C).

  • Spiking the Solution: Retrieve a single aliquot of your frozen this compound stock. Allow it to thaw completely at room temperature, protected from light. Just before starting the experiment, dilute the stock solution into the de-gassed, temperature-equilibrated buffer to achieve your final working concentration. Mix gently by inversion.

  • Immediate Use: Use the freshly prepared working solution immediately. Do not store the diluted aqueous solution for extended periods unless you have explicitly validated its stability under those conditions.

Protocol 3: Basic HPLC Method for Monitoring Stability

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often best for separating polar degradation products from the parent compound.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes. This will elute the more polar degradation products first, followed by the more non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to the λmax of this compound (determine this by running a UV scan).

  • Procedure:

    • Inject a sample of your freshly prepared this compound solution (Time 0). Record the peak area of the parent this compound peak.

    • Incubate your working solution under your experimental conditions (e.g., 37°C, protected from light).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

    • Analysis: Monitor for a decrease in the this compound peak area and the appearance and growth of new peaks (degradation products). Plot the percentage of this compound remaining versus time to determine its stability.

References

Technical Support Center: Troubleshooting Seclazone's Rapid Metabolism in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Seclazone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the rapid metabolism of this compound in in vivo studies. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.

I. Understanding the Challenge: The First-Pass Effect and this compound

This compound is known to undergo extensive first-pass metabolism, a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation.[1] This process primarily occurs in the liver and gut wall, posing a significant hurdle for achieving therapeutic concentrations of the parent drug.[1][2]

  • Key Finding: Studies in rats have shown that orally administered this compound is rapidly converted to its metabolite, 5-chlorosalicylic acid, by the intestinal wall. In fact, no unchanged this compound could be detected in the systemic circulation after oral administration in either rats or dogs.[3] The absorption half-life from the isolated intestine was found to be a mere 5 minutes.[3]

This rapid biotransformation is a critical factor to consider when designing and interpreting in vivo studies with this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is the systemic exposure of this compound so low after oral administration in my animal model?

A1: The low systemic exposure is most likely due to extensive first-pass metabolism.[1] this compound is rapidly metabolized in the gastrointestinal tract and liver into 5-chlorosalicylic acid.[3] This means that a large fraction of the drug is inactivated before it has a chance to be absorbed into the bloodstream and distribute to the target tissues.[1]

Q2: What are the primary enzymes responsible for this compound metabolism?

A2: While the specific enzymes metabolizing this compound are not definitively identified in the provided search results, rapid metabolism, especially first-pass metabolism, is often mediated by cytochrome P450 (CYP) enzymes located in the liver and intestine.[2][4] The CYP3A4 enzyme, in particular, is a key player in the metabolism of over half of all drugs.[5]

Q3: Can I increase the oral dose of this compound to overcome its rapid metabolism?

A3: Simply increasing the oral dose is often not a viable solution for drugs with a high first-pass effect.[1] While it might lead to a slight increase in systemic exposure, it can also lead to saturation of metabolic pathways, potentially causing non-linear pharmacokinetics and an increased risk of toxicity.[6] Furthermore, it may not be a cost-effective or clinically translatable strategy.

Q4: Are there alternative routes of administration that can bypass first-pass metabolism?

A4: Yes, several alternative routes can help avoid or reduce the first-pass effect.[1] These include:

  • Intravenous (IV) administration: This route delivers the drug directly into the systemic circulation, completely bypassing the gut and liver metabolism.

  • Intramuscular (IM) and Subcutaneous (SC) injections: These routes also allow the drug to be absorbed directly into the bloodstream.

  • Transdermal delivery: Administering the drug through the skin can provide a slow and sustained release into the systemic circulation.

  • Sublingual or Buccal administration: Absorption through the oral mucosa can also bypass the portal circulation and first-pass metabolism.[7]

The choice of administration route will depend on the specific goals of your study and the physicochemical properties of this compound.

III. Troubleshooting Guides

This section provides detailed protocols and strategies to address the challenges of this compound's rapid metabolism in your in vivo experiments.

Before attempting to modulate this compound's metabolism, it is crucial to understand its metabolic profile in your specific animal model.

Experimental Protocol: In Vitro Metabolism Study using Liver Microsomes

This protocol will help you identify the primary metabolites of this compound and estimate its intrinsic clearance.

  • Prepare Liver Microsomes: Isolate liver microsomes from the animal species used in your in vivo studies (e.g., rat, mouse, dog).

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes, this compound, and an NADPH-regenerating system in a suitable buffer.

    • Run parallel incubations without the NADPH-regenerating system as a negative control.

    • Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis:

    • At each time point, terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to identify and quantify this compound and its metabolites.[8]

  • Data Analysis:

    • Determine the rate of disappearance of this compound to calculate the intrinsic clearance (Clint).

    • Identify the major metabolites formed.

To pinpoint the specific CYP enzymes involved in this compound metabolism, you can use selective chemical inhibitors.

Experimental Protocol: CYP450 Inhibition Assay

  • Follow the In Vitro Metabolism Protocol: Use the same setup as described in Guide 1.

  • Add Selective Inhibitors: In separate incubations, add known selective inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).[9][10]

  • Analyze and Compare: Compare the rate of this compound metabolism in the presence and absence of each inhibitor. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isoform.[9]

Data Presentation: Example of Expected Results

CYP Isoform InhibitorConcentration (µM)This compound Metabolism Inhibition (%)
Ketoconazole (CYP3A4)185
Quinidine (CYP2D6)110
Furafylline (CYP1A2)55

This is example data and actual results may vary.

Once you have a better understanding of this compound's metabolism, you can employ strategies to increase its systemic exposure.

Strategy 1: Co-administration with a CYP Inhibitor

Co-administering a known inhibitor of the primary metabolizing enzyme can increase the bioavailability of this compound.[11]

Experimental Workflow: In Vivo Pharmacokinetic Study with a CYP Inhibitor

Troubleshooting_Workflow A Problem: Rapid In Vivo Metabolism of this compound B Step 1: Characterize Metabolism (In Vitro Studies) A->B C Identify Major Metabolites and Metabolic Pathways B->C D Step 2: Identify Key Enzymes (CYP Inhibition Assays) C->D E Pinpoint Primary CYP Isoforms (e.g., CYP3A4) D->E F Step 3: Select Mitigation Strategy E->F G Option 1: Co-administer CYP Inhibitor F->G H Option 2: Alternative Administration Route F->H I Option 3: Prodrug Design F->I J Option 4: Advanced Drug Delivery System F->J K Step 4: In Vivo Validation (Pharmacokinetic Studies) G->K H->K I->K J->K L Outcome: Optimized Systemic Exposure of this compound K->L

References

Technical Support Center: Seclazone Dosage Optimization for Rodent Anti-Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Seclazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the dosage of this compound for anti-inflammatory studies in rodent models. We will move beyond simple protocols to explain the scientific rationale behind experimental design, helping you troubleshoot issues and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound's properties and its application in preclinical inflammation research.

Q1: What is this compound and what is its proposed anti-inflammatory mechanism of action?

A1: this compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][1][2] benzoxazin-9-one) is an agent that has demonstrated anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[3] While its precise mechanism is not as extensively characterized as classic NSAIDs, its activity is believed to be multifactorial. Evidence suggests it exerts an anti-bradykinin action.[3][4] Bradykinin is a potent inflammatory mediator that increases vascular permeability and pain. By antagonizing bradykinin, this compound can mitigate these key inflammatory responses.[4] Additionally, like many anti-inflammatory drugs, its effects are likely linked to the modulation of inflammatory mediators such as prostaglandins, though it may act differently from traditional cyclooxygenase (COX) inhibitors.[5][6]

Q2: What is the primary pharmacokinetic consideration when working with this compound in rats?

A2: A critical and often overlooked fact is that orally administered this compound is rapidly and extensively metabolized to 5-chlorosalicylic acid by the intestinal wall during absorption. In fact, after oral administration in rats, unchanged this compound is often undetectable in the systemic circulation.[7] The half-life of this compound in the portal circulation is approximately 5 minutes, while its metabolite's half-life is around 30 minutes.[7] This means that the systemic anti-inflammatory effects observed after oral dosing are likely attributable to its metabolite, 5-chlorosalicylic acid. This is a crucial detail for mechanistic interpretations and for correlating plasma concentrations with efficacy.

Q3: What are the standard rodent models for testing this compound's anti-inflammatory efficacy?

A3: Several well-established acute and chronic inflammation models are suitable for evaluating this compound. Both mice and rats are commonly used, and the choice often depends on the specific research question.[1][8][9]

  • Carrageenan-Induced Paw Edema: This is the most common acute model. An injection of carrageenan into the rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling).[2] The efficacy of this compound is measured by its ability to reduce this swelling over several hours.

  • Adjuvant-Induced Arthritis: For a more chronic model of inflammation, Freund's Adjuvant can be used to induce polyarthritis in rats, which shares some pathological features with human rheumatoid arthritis.[3] this compound has been shown to be effective in suppressing the development of this condition.[3]

  • Croton Oil-Induced Ear Edema: This is another acute model, primarily used in mice, where a topical irritant induces ear swelling.[10]

  • Acetic Acid-Induced Writhing: This model assesses both inflammatory and analgesic effects by counting the number of abdominal constrictions ("writhes") after an intraperitoneal injection of acetic acid.[10]

Q4: Should I use mice or rats for my study? What are the key differences?

A4: Both species are valid models, but they can exhibit different pharmacokinetic and pharmacodynamic responses to therapeutic agents.[1][2][8][9]

  • Mice: Offer advantages in terms of cost, housing density, and the availability of transgenic strains. They are well-suited for high-throughput screening.

  • Rats: Their larger size facilitates surgical manipulations and repeated blood sampling. Pharmacokinetic profiles in rats can sometimes be more predictive of human responses than those in mice.[11] It's important to note that median effective concentrations (EC50) and doses (ED50) can differ significantly between the two species, with mice sometimes requiring higher doses to achieve similar plasma and brain concentrations as rats.[12]

Section 2: Troubleshooting Guide & Advanced Topics

This section addresses specific problems you may encounter during your dose-optimization experiments.

Q1: I am not observing a dose-dependent anti-inflammatory response. What are the likely causes?

A1: This is a common challenge. Here is a systematic approach to troubleshooting:

  • Inadequate Dose Range: You may be operating outside the therapeutic window. If there's no effect, the doses might be too low. If all doses show a maximal effect (or toxicity), you are likely above the therapeutic range. A broad pilot study with logarithmically spaced doses (e.g., 1, 10, 100 mg/kg) is essential to identify a preliminary effective range.

  • Route of Administration: As noted previously, oral this compound is rapidly metabolized.[7] If you are using intraperitoneal (IP) or subcutaneous (SC) routes, absorption kinetics will differ. Ensure your formulation is appropriate for the chosen route (e.g., proper vehicle, pH, and sterility for injections). Poor bioavailability from a suboptimal formulation can lead to a flat dose-response.

  • Timing of Administration: The timing of drug administration relative to the inflammatory insult is critical. For acute models like carrageenan-induced edema, the compound is typically given 30-60 minutes before the carrageenan injection. If given too early, the compound may be cleared before the inflammatory cascade peaks. If given too late, it may not be able to suppress the already established inflammation.

  • High Inter-Animal Variability: Inflammation models can have inherent variability. Ensure that animal age, weight, and sex are consistent across groups.[13] Proper randomization and a sufficient number of animals per group (typically n=6-10 for these models) are necessary to achieve statistical power.

Q2: I'm observing signs of toxicity (e.g., weight loss, lethargy) at my higher doses. How do I establish a safe and effective dose?

A2: This indicates you have reached or exceeded the Maximum Tolerated Dose (MTD). The goal is to find the therapeutic window—the range of doses that maximizes efficacy while minimizing toxicity.

  • Define Toxicity Endpoints: Before starting, clearly define your toxicity endpoints. These should include daily body weight measurements, clinical observations (lethargy, piloerection, abnormal posture), and potentially changes in food and water intake.[14]

  • Conduct a Dose Range Finding (DRF) Study: This is a preliminary experiment with a small number of animals per group (n=2-3) across a wide range of doses. The primary goal is to identify the MTD and a No-Observed-Adverse-Effect-Level (NOAEL).[15]

  • Select Doses for Efficacy Study: Based on the DRF study, select 3-4 doses for your main efficacy study that are below the observed MTD. The lowest dose should be one where a pharmacological effect is anticipated, and the highest dose should be at or near the NOAEL.[15] This approach ensures you are exploring the dose-response curve in a safe range.

Q3: How do I prepare this compound for oral gavage or injection? The choice of vehicle seems to affect my results.

A3: The vehicle is not just a carrier; it can significantly impact the solubility, stability, and bioavailability of the compound.

  • For Oral Gavage (p.o.): A common starting point is a suspension in 0.5% or 1% carboxymethylcellulose (CMC) in water. For compounds with poor water solubility, a solution in a vehicle like 10% Tween 80 in saline or a suspension in corn oil can be tested.

  • For Injections (IP, SC, IV): The vehicle must be sterile and biocompatible. A solution in saline is ideal but often not possible. Co-solvents like DMSO, ethanol, or PEG400 can be used, but their concentrations must be carefully controlled as they can have their own biological effects or cause local irritation. A standard recommendation is to keep DMSO concentration below 10% in the final formulation.

  • Vehicle Control is Essential: Always include a vehicle-only control group in your experiments. This is the only way to definitively attribute the observed effects to the drug rather than the vehicle.

Section 3: Experimental Protocols & Data Presentation

Protocol: Dose-Response Evaluation of this compound in Rat Carrageenan-Induced Paw Edema

This protocol provides a self-validating framework for determining the ED₅₀ (median effective dose) of this compound.

1. Animals and Acclimation:

  • Species: Male Sprague-Dawley rats.

  • Weight: 150-200g.

  • Acclimation: House animals for at least 5-7 days before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v CMC-Na in sterile water)

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline (prepare fresh)

  • P plethysmometer or digital calipers

  • Oral gavage needles

  • 1 mL syringes

3. Experimental Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment (Day of Study) cluster_analysis Phase 3: Data Analysis a Acclimate Rats (5-7 days) b Randomize into Groups (n=8 per group) a->b c Prepare this compound Doses & Carrageenan Solution b->c e Administer this compound or Vehicle (p.o.) (Time = -60 min) d Measure Baseline Paw Volume (V₀) d->e f Induce Inflammation: Inject Carrageenan (Time = 0 min) e->f g Measure Paw Volume at 1, 2, 3, 4, 5 hours (Vt) f->g h Calculate Edema: ΔV = Vt - V₀ i Calculate % Inhibition for each dose h->i j Plot Dose-Response Curve (% Inhibition vs. Log Dose) i->j k Calculate ED₅₀ j->k G cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Inflammatory Cascade cluster_response Physiological Response TissueDamage Tissue Damage PLA2 Phospholipase A₂ TissueDamage->PLA2 Kallikrein Kallikrein System TissueDamage->Kallikrein ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX-1/COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE₂) COX->Prostaglandins Vasodilation Vasodilation & Increased Permeability Prostaglandins->Vasodilation Pain Pain Prostaglandins->Pain Bradykinin Bradykinin Kallikrein->Bradykinin Bradykinin->Vasodilation Bradykinin->Pain Edema Edema Vasodilation->Edema This compound This compound (or its metabolite) This compound->COX Putative Inhibition? This compound->Bradykinin Antagonism

References

Addressing batch-to-batch variability in synthesized Seclazone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Seclazone. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing this active pharmaceutical ingredient (API). Recognizing that batch-to-batch variability is a significant challenge in multi-step organic synthesis, this guide provides in-depth, scientifically-grounded answers to common issues you may encounter. Our approach is rooted in the principles of Quality by Design (QbD) and Process Analytical Technology (PAT), aiming to foster a deep understanding of the critical process parameters (CPPs) that influence the critical quality attributes (CQAs) of this compound.

Understanding the Synthetic Landscape of this compound

While the precise, proprietary synthesis of this compound may vary, a plausible and chemically sound route can be proposed based on established methods for constructing its core isoxazolo[3,2-b][1][2]benzoxazin-9-one structure. Understanding this hypothetical pathway is crucial for diagnosing and resolving batch-to-batch variability.

A likely synthetic approach involves a multi-step process, beginning with the formation of a substituted benzoxazine intermediate, followed by the construction of the isoxazole ring.

Seclazone_Synthesis_Pathway cluster_0 Part 1: Benzoxazinone Formation cluster_1 Part 2: Isoxazole Ring Formation 2_amino_4_chlorophenol 2-Amino-4-chlorophenol benzoxazinone_intermediate 6-chloro-2H-1,4-benzoxazin-3(4H)-one 2_amino_4_chlorophenol->benzoxazinone_intermediate 1. N-alkylation 2. Cyclization ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->benzoxazinone_intermediate alkyne_intermediate 4-(prop-2-yn-1-yl)-6-chloro-2H-1,4-benzoxazin-3(4H)-one benzoxazinone_intermediate->alkyne_intermediate Alkylation propargyl_bromide Propargyl Bromide propargyl_bromide->alkyne_intermediate This compound This compound alkyne_intermediate->this compound [3+2] Cycloaddition nitrile_oxide Nitrile Oxide (in situ) nitrile_oxide->this compound

Caption: A plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary drivers of batch-to-batch variability in this compound synthesis?

Batch-to-batch variability in a multi-step synthesis like that of this compound is rarely due to a single factor. It is typically a result of the interplay between raw material attributes, process parameters, and equipment differences.[3][4][5] The main contributors can be categorized as follows:

  • Raw Material Variability: The purity, isomeric composition, and physical properties (e.g., particle size, moisture content) of starting materials like 2-amino-4-chlorophenol and ethyl chloroacetate can significantly impact reaction kinetics and impurity profiles.[6][7][8]

  • Critical Process Parameters (CPPs): Minor deviations in temperature, reaction time, reagent stoichiometry, and mixing efficiency can lead to the formation of side products or incomplete reactions.[4][9]

  • Crystallization and Isolation: The final crystallization step is a major determinant of the physical properties of the API, including crystal form (polymorphism), particle size distribution, and purity. Inconsistent cooling rates, agitation, or solvent composition can lead to significant batch differences.[10][11][12]

FAQ 2: How can Process Analytical Technology (PAT) be implemented to control this compound synthesis?

Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through real-time measurements of CPPs and Critical Quality Attributes (CQAs).[1][2][13] For this compound synthesis, PAT can be applied to:

  • Real-time Reaction Monitoring: Techniques like in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of intermediates and products, ensuring reaction completeness and detecting deviations early.

  • Crystallization Monitoring: Tools such as Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count in real-time, allowing for precise control over the crystallization process to achieve a consistent particle size distribution.[11]

  • Multivariate Data Analysis (MVDA): By combining data from various online and offline analytical techniques, MVDA can identify complex relationships between process parameters and final product quality, leading to a more robust and well-understood process.[13]

Troubleshooting Guide

Problem 1: Low Yield of the Benzoxazinone Intermediate

Symptoms:

  • The isolated yield of 6-chloro-2H-1,4-benzoxazin-3(4H)-one is consistently below the expected range.

  • TLC or HPLC analysis of the crude product shows a significant amount of unreacted 2-amino-4-chlorophenol.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incomplete N-alkylation The initial reaction between the phenolic oxygen of 2-amino-4-chlorophenol and ethyl chloroacetate may be sluggish due to insufficient base or low temperature.1. Verify Base Stoichiometry and Strength: Ensure at least one equivalent of a suitable base (e.g., K2CO3, NaH) is used. Consider a stronger, non-nucleophilic base if needed. 2. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.
Side Reactions The amino group of 2-amino-4-chlorophenol can also react with ethyl chloroacetate, leading to N-alkylation and potential dimerization.1. Control Reagent Addition: Add the ethyl chloroacetate slowly to the reaction mixture to maintain a low instantaneous concentration, favoring O-alkylation. 2. Protecting Group Strategy: In more complex cases, consider a transient protection of the amine functionality.
Poor Cyclization The intramolecular cyclization to form the benzoxazinone ring may be inefficient.1. Increase Temperature: The cyclization step often requires higher temperatures to overcome the activation energy barrier. 2. Solvent Choice: Ensure the solvent is appropriate for the reaction temperature and can facilitate the cyclization (e.g., DMF, DMSO).
Problem 2: High Impurity Levels in the Final this compound Product

Symptoms:

  • HPLC analysis reveals one or more significant unknown peaks in the final API.

  • The final product has an undesirable color or fails to meet purity specifications.

Possible Causes & Solutions:

Impurity Profiling: The first step in troubleshooting impurities is their identification.[14] A combination of HPLC-MS, and if necessary, isolation and NMR spectroscopy, is crucial for structural elucidation.

Potential Impurity Source Explanation Troubleshooting & Mitigation
Unreacted Intermediates Incomplete reactions in any of the preceding steps will carry forward unreacted starting materials or intermediates.1. Reaction Monitoring: Implement in-process controls (e.g., TLC, HPLC) to ensure each reaction step goes to completion before proceeding. 2. Optimize Reaction Conditions: Revisit the reaction conditions (time, temperature, stoichiometry) for the problematic step.
Isomeric Impurities During the [3+2] cycloaddition, regioisomers of this compound can form depending on the orientation of the nitrile oxide addition to the alkyne.1. Catalyst/Solvent Screening: The regioselectivity of cycloaddition reactions can often be influenced by the choice of catalyst and solvent. A screening study may be necessary. 2. Purification Optimization: Develop a robust crystallization or chromatographic method to separate the desired isomer from the unwanted ones.
Degradation Products This compound, like many heterocyclic compounds, may be susceptible to degradation under harsh pH or high-temperature conditions during workup or isolation.1. Forced Degradation Studies: Perform stress testing (acid, base, heat, light, oxidation) to identify potential degradation pathways and products. 2. Milder Workup Conditions: Neutralize the reaction mixture carefully, avoiding excessive exposure to strong acids or bases. Use lower temperatures during solvent evaporation.

digraph "Troubleshooting_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Batch Fails Specification", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Identify_Issue" [label="Identify Deviation\n(e.g., Low Yield, High Impurity)"]; "Investigate_Cause" [label="Investigate Potential Root Causes"]; "Raw_Materials" [label="Raw Material Variability"]; "Process_Parameters" [label="Process Parameter Deviation"]; "Crystallization" [label="Crystallization Issues"]; "Implement_CAPA" [label="Implement Corrective and\nPreventive Action (CAPA)"]; "Monitor_Process" [label="Monitor Future Batches with PAT"]; "End" [label="Batch Meets Specification", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Identify_Issue"; "Identify_Issue" -> "Investigate_Cause"; "Investigate_Cause" -> "Raw_Materials"; "Investigate_Cause" -> "Process_Parameters"; "Investigate_Cause" -> "Crystallization"; "Raw_Materials" -> "Implement_CAPA"; "Process_Parameters" -> "Implement_CAPA"; "Crystallization" -> "Implement_CAPA"; "Implement_CAPA" -> "Monitor_Process"; "Monitor_Process" -> "End"; }

Caption: A general workflow for troubleshooting batch variability.
Problem 3: Inconsistent Crystal Form (Polymorphism)

Symptoms:

  • Different batches of this compound exhibit different melting points, dissolution rates, or X-ray diffraction (XRD) patterns.

  • Unexpected changes in the physical properties of the API are observed during formulation development.

Possible Causes & Solutions:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have significantly different physicochemical properties.

Factor Explanation Control Strategy
Crystallization Solvent The choice of solvent can dictate which polymorphic form is thermodynamically or kinetically favored.1. Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph. 2. Solubility Data: Generate solubility curves for this compound in different solvents at various temperatures to better design the crystallization process.
Cooling Rate & Supersaturation Rapid cooling can lead to the formation of metastable polymorphs, while slow cooling favors the most stable form.1. Controlled Cooling Profile: Implement a programmed and reproducible cooling profile in the reactor. 2. Seeding: Introduce seed crystals of the desired polymorph at a specific point in the process to direct the crystallization.
Agitation The degree of mixing can influence nucleation and crystal growth, potentially leading to different polymorphs.1. Consistent Agitation Speed: Maintain a consistent and optimized agitation speed throughout the crystallization process. 2. Impeller Design: Ensure the reactor's impeller design provides efficient mixing without causing excessive crystal breakage.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

This method is a starting point and should be validated according to ICH guidelines.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-35 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Characterization of Polymorphs by Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Gently grind a small amount of the this compound batch to ensure a random orientation of crystals.

  • Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a suitable scan speed.

  • Data Analysis: Compare the resulting diffractograms between batches. Distinct differences in peak positions and relative intensities indicate the presence of different polymorphs.

References

Technical Support Center: Enhancing In Vitro-In Vivo Correlation (IVIVC) for Seclazone Studies

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-SEC-IVIVC-001

Version: 1.0

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in establishing a predictive in vitro-in vivo correlation (IVIVC) for Seclazone. This compound, an anti-inflammatory agent, presents unique biopharmaceutical challenges.[1] A vintage but crucial study reveals that orally administered this compound is rapidly and extensively metabolized to 5-chlorosalicylic acid by the intestinal wall during absorption; in fact, no unchanged this compound is detected in systemic circulation after oral dosing in rats or dogs.[2] This profound first-pass metabolism is a critical confounding factor for IVIVC development.

Furthermore, as a likely poorly soluble compound, this compound's dissolution can be the rate-limiting step to absorption, making the development of a robust IVIVC both challenging and essential for efficient formulation development and regulatory flexibility.[3] The low success rate of IVIVC studies often stems from the failure of standard compendial dissolution methods to mimic the complex and dynamic environment of the gastrointestinal (GI) tract.[4][5]

This document provides a structured approach, moving from frequently encountered issues to deep-dive troubleshooting, to help you navigate these complexities and build a scientifically sound, predictive, and regulatory-compliant IVIVC model for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides immediate, actionable insights.

Question 1: Why is my standard USP dissolution method (e.g., pH 1.2, 6.8 buffers) failing to produce a meaningful IVIVC for this compound?

Answer: Standard compendial dissolution media are designed for quality control and often fail to predict in vivo performance for poorly soluble compounds like this compound.[4] These simple aqueous buffers do not account for key physiological components of GI fluids, such as bile salts and phospholipids (lecithin), which are crucial for solubilizing lipophilic drugs.[6] The significant positive food effect often observed with poorly soluble drugs highlights the importance of these components, which increase in concentration after a meal.[6] For this compound, this means your in vitro dissolution rate is likely much lower than the actual in vivo dissolution, leading to a poor correlation.

Question 2: What is the single most important factor to consider for this compound's IVIVC development?

Answer: The extensive pre-systemic metabolism of this compound in the gut wall is the paramount factor.[2] A traditional IVIVC compares in vitro dissolution of the parent drug to the in vivo appearance of the parent drug in plasma. Since this compound is not found in systemic circulation, this is impossible. Therefore, the IVIVC must be established by correlating the in vitro dissolution of this compound with the in vivo absorption of its primary metabolite, 5-chlorosalicylic acid. This requires a "metabolite-based" IVIVC approach, where pharmacokinetic modeling (deconvolution) is used to determine the rate of metabolite formation in vivo, which serves as a surrogate for the absorption rate of the parent drug.

Question 3: Which level of IVIVC (A, B, or C) should I target for this compound?

Answer: A Level A IVIVC is the most valuable and preferred by regulatory agencies like the FDA and EMA.[7][8] It establishes a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[9] A validated Level A IVIVC can serve as a surrogate for bioequivalence studies, allowing for biowaivers for certain formulation, manufacturing, or site changes, which provides significant regulatory flexibility and cost savings.[10][11] Given the complexities of this compound, striving for a Level A correlation from the outset will yield the most robust and useful model.

Question 4: How many formulations are required to develop a reliable IVIVC?

Answer: The FDA recommends using a minimum of three formulations with different release rates (e.g., slow, medium, and fast) to develop a robust IVIVC.[10] While a correlation can technically be defined with two, using three or more formulations ensures the model is not a result of chance and is predictive across a range of performance. These formulations should ideally be evaluated in a single, crossover design clinical study.[10]

Part 2: Troubleshooting Guide: From In Vitro Dissolution to In Vivo Modeling

This section provides in-depth solutions to specific experimental and modeling challenges.

In Vitro Dissolution Method Development

Issue: My this compound formulation shows minimal release in standard aqueous buffers, even with surfactants.

Root Cause & Solution: The solubilization capacity of simple surfactant media may be insufficient or not mechanistically relevant. The key is to simulate the physiological environment of the small intestine where absorption occurs.

Recommended Action: Implement Biorelevant Dissolution Media.

Biorelevant media are specifically designed to mimic the composition of human intestinal fluids in fasted and fed states.[4][6] Their use is critical for establishing a predictive IVIVC for poorly soluble drugs.[5]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates pre-meal conditions.

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates post-meal conditions, with higher concentrations of bile salts and lecithin, reflecting the impact of food on drug solubilization.

Component FaSSIF (pH 6.5) FeSSIF (pH 5.0)
Sodium Taurocholate3 mM15 mM
Lecithin0.75 mM3.75 mM
Maleic acid / NaOH BufferYesAcetic acid / NaOH Buffer
Sodium ChlorideYesYes
Osmolality~270 mOsm/kg~670 mOsm/kg
Source: Adapted from Dressman et al.

By testing your formulations in both FaSSIF and FeSSIF, you can better understand potential food effects and generate dissolution profiles that more accurately reflect the in vivo process, which is the foundation of a successful IVIVC.[6]

Selection of Dissolution Apparatus

Issue: I'm observing high variability in my dissolution results using the standard USP Apparatus 2 (Paddle).

Root Cause & Solution: For certain formulations, especially those that may float or exhibit coning (mound formation under the paddle), the hydrodynamics of the paddle apparatus can lead to inconsistent results.[12] The choice of apparatus must be justified and optimized for the specific dosage form.

Recommended Action: Evaluate Alternative USP Apparatus.

  • USP Apparatus 1 (Basket): This is often a good alternative for floating dosage forms like capsules or low-density tablets, as it confines the sample, ensuring consistent exposure to the medium.[13]

  • USP Apparatus 4 (Flow-Through Cell): This apparatus is highly recommended for poorly soluble drugs. It operates as an open- or closed-loop system where fresh medium is continuously pumped through a cell containing the dosage form.[14] Its key advantages are:

    • Maintaining Sink Conditions: The constant replenishment of medium makes it easier to maintain sink conditions, which is critical for dissolution-rate limited drugs.[14]

    • Simulating GI Transit: The laminar flow can better simulate the hydrodynamics of the GI tract.[15]

    • Avoiding Precipitation: For drugs that might precipitate upon pH change (e.g., weak bases), the flow-through cell removes the dissolved drug before it can crash out of solution, mimicking the continuous absorption process in vivo.[15]

In Vivo Data Analysis and Deconvolution

Issue: I have plasma concentration data for the metabolite (5-chlorosalicylic acid), but how do I relate this back to the in vitro dissolution of the parent drug, this compound?

Root Cause & Solution: This is the central challenge for a metabolite-based IVIVC. You cannot directly compare the profiles. You must first mathematically derive the in vivo absorption rate of this compound from the metabolite's plasma data. This process is called deconvolution .[16][17]

Recommended Action: Apply Pharmacokinetic Deconvolution.

Deconvolution is a mathematical process that calculates the in vivo input rate (absorption) of a drug by removing the influence of its disposition (distribution and elimination) from the plasma concentration profile.[17][18]

Caption: IVIVC development workflow for this compound.

  • Wagner-Nelson: A classical method suitable for one-compartment model drugs. It calculates the amount of drug absorbed over time.[18]

  • Loo-Riegelman: Used for drugs that follow a two-compartment model.[9]

  • Numerical Deconvolution: A model-independent method that is more flexible and generally preferred. It directly estimates the drug input rate function.[18] This method is highly recommended for this compound due to the complexities involved.

To perform deconvolution, you need the disposition characteristics (elimination rate, etc.) of the metabolite. This is typically obtained from an intravenous (IV) bolus administration of the metabolite itself. If an IV study of the metabolite is not feasible, an oral solution of the parent drug (this compound) can be used as a reference to define the unit impulse response, assuming rapid and complete absorption.[18][19]

IVIVC Model Validation

Issue: I have established a good-looking correlation, but how do I prove it is truly predictive?

Root Cause & Solution: A correlation without validation is not acceptable to regulatory agencies. The predictability of the IVIVC model must be rigorously assessed.[7][10]

Recommended Action: Evaluate Internal and External Predictability.

The FDA guidance on IVIVC outlines a clear methodology for this.[10][11] The process involves using the IVIVC model to predict the in vivo pharmacokinetic parameters (like Cmax and AUC) from the in vitro dissolution data and then comparing these predictions to the actual observed values.

Validation_Workflow start Develop IVIVC Model (e.g., using 'slow' and 'fast' formulations) predict Use IVIVC to Predict PK Profile of a third formulation (e.g., 'medium') from its dissolution data start->predict compare Compare Predicted vs. Observed Cmax and AUC predict->compare evaluate Calculate Prediction Error (PE) compare->evaluate pass <10% Average PE <15% Individual PE Model is Predictive evaluate->pass Meets Criteria fail >10% Average PE Model is Not Predictive Re-evaluate Dissolution Method / Model evaluate->fail Fails Criteria

Caption: IVIVC model predictability validation workflow.

The acceptance criteria for a Level A IVIVC are stringent:

  • The average absolute prediction error (%PE) should be ≤10% for both Cmax and AUC.

  • The individual prediction error for each formulation should be ≤15% .

Meeting these criteria provides high confidence that your in vitro dissolution method is a reliable surrogate for in vivo bioequivalence.[20]

Part 3: Detailed Experimental Protocol

Protocol: Two-Stage Biorelevant Dissolution for a this compound Formulation

This protocol simulates the passage of a dosage form from the stomach to the small intestine, providing a more dynamic and physiologically relevant dissolution profile.

Objective: To determine the in vitro release profile of this compound under conditions mimicking GI transit from the fasted stomach to the fasted small intestine.

Apparatus: USP Apparatus 2 (Paddle) or Apparatus 4 (Flow-Through Cell). The following steps are for Apparatus 2.

Media:

  • Gastric Stage Medium: 0.1 N HCl (pH 1.2) or Fasted State Simulated Gastric Fluid (FaSSGF).

  • Intestinal Stage Medium: Concentrated FaSSIF buffer (prepared to result in final FaSSIF composition when added to the gastric medium).

Procedure:

  • Apparatus Setup:

    • Set up the dissolution bath (Apparatus 2) at 37 ± 0.5 °C.

    • Set the paddle speed to 50 RPM (justification for speed selection is required).

  • Gastric Stage (Time = 0 to 30 min):

    • Add 500 mL of pre-warmed Gastric Stage Medium to each vessel.

    • Place one this compound tablet/capsule in each vessel.

    • Begin dissolution.

    • Take samples (e.g., 5 mL) at 15 and 30 minutes. Do not replace the volume.

  • Transition to Intestinal Stage (Time = 30 min):

    • At the 30-minute mark, add a pre-calculated volume of pre-warmed concentrated FaSSIF buffer to each vessel. This addition should neutralize the acid and bring the final volume to 900 mL, with the composition and pH matching that of standard FaSSIF (pH 6.5).

  • Intestinal Stage (Time = 30 min onwards):

    • Continue the dissolution test.

    • Withdraw samples at appropriate time points (e.g., 45, 60, 90, 120, 180, 240 minutes).

    • Filter each sample immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).

  • Sample Analysis:

    • Analyze the filtered samples for this compound concentration using a validated HPLC method.

  • Data Reporting:

    • Calculate the cumulative percentage of this compound dissolved at each time point, correcting for the volume changes and any drug removed during sampling.

    • Plot the mean % dissolved versus time.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potency of Seclazone and 5-Chlorosalicylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the anti-inflammatory properties of Seclazone and its primary metabolite, 5-chlorosalicylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, comparative potency based on available preclinical data, and detailed experimental protocols for evaluation.

Introduction: Understanding the Compounds and Their Relationship

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated analgesic and antipyretic properties in preclinical studies.[1] A critical aspect of its pharmacology is its rapid and extensive metabolism. Following oral administration, this compound is converted to its major metabolite, 5-chlorosalicylic acid. In fact, studies have shown that no unchanged this compound can be detected in the systemic circulation after oral dosing in rats and dogs; only 5-chlorosalicylic acid is found.[2] This indicates that this compound functions as a prodrug, with its therapeutic effects likely mediated significantly by 5-chlorosalicylic acid.

Methis compound, a structurally related compound, also serves as a prodrug for 5-chlorosalicylic acid.[3] This shared metabolic pathway allows for a cautious comparative analysis, leveraging data from studies on Methis compound and its metabolite to infer the relative activities of this compound and 5-chlorosalicylic acid.

Mechanistic Insights into Anti-Inflammatory Action

The anti-inflammatory effects of many NSAIDs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[4] Another critical pathway in inflammation is the activation of the transcription factor nuclear factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

This compound: The precise mechanism of action for this compound is not fully elucidated in the available literature. However, a notable characteristic is its appreciable in vitro and in vivo anti-bradykinin activity.[1][5] Bradykinin is a potent inflammatory mediator that contributes to pain and increased vascular permeability. By antagonizing the effects of bradykinin, this compound may exert its anti-inflammatory effects through a pathway that is, at least in part, distinct from or complementary to COX inhibition.

5-Chlorosalicylic Acid: As a salicylic acid derivative, 5-chlorosalicylic acid is expected to share some mechanistic similarities with other salicylates, which are known to inhibit COX enzymes. Furthermore, studies on salicylic acid derivatives have indicated that they can also modulate NF-κB signaling. For instance, N-(5-chlorosalicyloyl)phenethylamine, a derivative of 5-chlorosalicylic acid, has been shown to be a potent inhibitor of NF-κB activity.[6] While direct evidence for 5-chlorosalicylic acid's effect on NF-κB is not extensively documented, it is a plausible mechanism contributing to its anti-inflammatory properties.

Diagram of Potential Inflammatory Pathways

Inflammatory_Pathways cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Sites of Inhibition Stimulus Stimulus Membrane_Phospholipids Membrane_Phospholipids Stimulus->Membrane_Phospholipids Activates Phospholipase A2 IKK IKK Complex Stimulus->IKK Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Cytokines->Inflammation Seclazone_Inhibition This compound (Anti-Bradykinin) Seclazone_Inhibition->Inflammation Inhibits 5CSA_Inhibition_COX 5-Chlorosalicylic Acid (COX Inhibition?) 5CSA_Inhibition_COX->COX_Enzymes Inhibits 5CSA_Inhibition_NFkB 5-Chlorosalicylic Acid (NF-κB Inhibition?) 5CSA_Inhibition_NFkB->NFkB Inhibits

Caption: Potential mechanisms of anti-inflammatory action for this compound and 5-chlorosalicylic acid.

Comparative Anti-Inflammatory Potency: An Analysis of Preclinical Data

In Vivo Animal Models

The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity. This compound has been shown to be effective in preventing the phlogistic responses induced by carrageenan.[1] In a comparative study, both Methis compound and its metabolite, 5-chlorosalicylic acid, demonstrated antiphlogistic activity in various rat paw edema models.[7]

A study investigating the antagonism of bradykinin-induced bronchospasm in guinea pigs provided a rank order of potency for several NSAIDs. In this model, Methis compound was found to be more potent than 5-chlorosalicylic acid.[8] Given that this compound is a prodrug of 5-chlorosalicylic acid, this suggests that the parent compound (or a related prodrug like Methis compound) may possess greater intrinsic activity in certain inflammatory contexts before its conversion to the primary metabolite.

Compound In Vivo Model Observed Activity Reference
This compound Carrageenan-Induced Paw Edema (Rat)Effective in preventing phlogistic responses.[1]
Adjuvant-Induced Polyarthritis (Rat)Effectively suppresses the development of polyarthritis.[1]
Methis compound Bradykinin-Induced Bronchospasm (Guinea Pig)More potent than 5-chlorosalicylic acid.[8]
5-Chlorosalicylic Acid Rat Paw Edema ModelsDemonstrated antiphlogistic activity.[7]
Bradykinin-Induced Bronchospasm (Guinea Pig)Less potent than Methis compound.[8]

Note: The data for Methis compound is included to provide a relative comparison for its active metabolite, 5-chlorosalicylic acid, which is also the active metabolite of this compound.

Experimental Protocols for Evaluating Anti-Inflammatory Potency

To facilitate further research and direct comparison, this section outlines detailed protocols for key in vitro and in vivo assays.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted method for screening acute anti-inflammatory activity.[1][9]

Experimental Workflow

Carrageenan_Edema_Workflow Animal_Acclimation Animal Acclimation (e.g., Wistar rats) Grouping Group Allocation (Vehicle, this compound, 5-CSA, Positive Control) Animal_Acclimation->Grouping Baseline_Measurement Baseline Paw Volume Measurement Grouping->Baseline_Measurement Drug_Administration Oral Administration of Test Compounds Baseline_Measurement->Drug_Administration Carrageenan_Injection Subplantar Injection of Carrageenan (1%) Drug_Administration->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 6 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of Edema and % Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male or female Wistar or Sprague-Dawley rats (150-200 g). Acclimate the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: this compound (at various doses).

    • Group 3: 5-Chlorosalicylic acid (at various doses).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and vehicle orally (p.o.) 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.[5]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema volume (mL) by subtracting the initial paw volume from the paw volume at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control - Mean edema of treated group) / Mean edema of control] x 100

In Vitro Assay: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing a measure of its potency and selectivity.[7][10]

Experimental Workflow

COX_Inhibition_Workflow Enzyme_Preparation Prepare COX-1 and COX-2 Enzymes Assay_Setup Incubate Enzyme with Test Compound or Vehicle Enzyme_Preparation->Assay_Setup Compound_Preparation Prepare Serial Dilutions of Test Compounds Compound_Preparation->Assay_Setup Substrate_Addition Add Arachidonic Acid (Substrate) Assay_Setup->Substrate_Addition Reaction_Incubation Incubate to Allow Prostaglandin Production Substrate_Addition->Reaction_Incubation Detection Quantify Prostaglandin E2 (PGE2) by ELISA Reaction_Incubation->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • Prepare a stock solution of arachidonic acid.

    • Prepare serial dilutions of this compound, 5-chlorosalicylic acid, and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Assay Procedure (based on ELISA detection of PGE2): [11]

    • In a 96-well plate, add the reaction buffer, co-factors (e.g., hematin, epinephrine), and the COX enzyme (either COX-1 or COX-2).

    • Add the diluted test compounds or vehicle to the respective wells.

    • Pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 2 minutes at 37°C).

    • Stop the reaction (e.g., by adding a stopping solution or by dilution).

  • PGE2 Quantification:

    • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX activity inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Assay: NF-κB Reporter Assay

This cell-based assay is used to screen for compounds that inhibit the activation of the NF-κB signaling pathway.[4][12]

Experimental Workflow

NFkB_Reporter_Workflow Cell_Culture Culture HEK293 cells stably expressing NF-κB-luciferase reporter construct Cell_Seeding Seed cells in a 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment Treat cells with test compounds or vehicle Cell_Seeding->Compound_Treatment Stimulation Stimulate cells with an NF-κB activator (e.g., TNF-α) Compound_Treatment->Stimulation 1 hour pre-treatment Incubation Incubate for a defined period Stimulation->Incubation Cell_Lysis Lyse cells to release luciferase Incubation->Cell_Lysis Luciferase_Assay Add luciferase substrate and measure luminescence Cell_Lysis->Luciferase_Assay Data_Analysis Calculate % inhibition and IC50 values Luciferase_Assay->Data_Analysis

Caption: Workflow for the NF-κB luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or THP-1) that has been stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Cell Seeding: Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, 5-chlorosalicylic acid, or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, e.g., 10 ng/mL), for a specified duration (e.g., 6 hours).

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using an MTT assay) to account for non-specific effects.

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value.

In Vitro Assay: Cytokine Release Assay (ELISA)

This assay quantifies the production of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells in response to an inflammatory stimulus.[13][14]

Experimental Workflow

Cytokine_ELISA_Workflow Cell_Culture Culture immune cells (e.g., RAW 264.7 macrophages or human PBMCs) Cell_Seeding Seed cells in a 24- or 96-well plate Cell_Culture->Cell_Seeding Compound_Treatment Pre-treat cells with test compounds or vehicle Cell_Seeding->Compound_Treatment Stimulation Stimulate cells with an inflammatory agent (e.g., LPS) Compound_Treatment->Stimulation 1 hour pre-treatment Incubation Incubate for a defined period (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect cell culture supernatants Incubation->Supernatant_Collection ELISA Quantify cytokine levels using a specific ELISA kit Supernatant_Collection->ELISA Data_Analysis Calculate % inhibition of cytokine release ELISA->Data_Analysis

Caption: Workflow for the cytokine release assay using ELISA.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture an appropriate immune cell line (e.g., murine RAW 264.7 macrophages or human peripheral blood mononuclear cells - PBMCs).

    • Seed the cells into a 24- or 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, 5-chlorosalicylic acid, or a positive control (e.g., dexamethasone) for 1 hour.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce cytokine production.

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for cytokine synthesis and release into the culture medium.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • ELISA:

    • Quantify the concentration of the cytokine of interest (e.g., TNF-α or IL-6) in the supernatants using a specific sandwich ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.

    • Determine the IC50 value if a dose-response is observed.

Conclusion and Future Directions

The available evidence suggests that this compound acts as a prodrug, with its anti-inflammatory effects likely mediated by its primary metabolite, 5-chlorosalicylic acid. In vivo studies in animal models have demonstrated the anti-inflammatory activity of both this compound and 5-chlorosalicylic acid. Comparative data from a related prodrug, Methis compound, suggests that the prodrug form may exhibit greater potency in certain inflammatory models than the active metabolite alone.

A significant knowledge gap exists regarding the direct comparative in vitro potency of this compound and 5-chlorosalicylic acid. Future research should focus on determining the IC50 values of both compounds for COX-1 and COX-2 inhibition to elucidate their potency and selectivity. Furthermore, direct evaluation of their effects on the NF-κB signaling pathway and the production of a panel of inflammatory cytokines would provide a more comprehensive understanding of their mechanisms of action and comparative anti-inflammatory profiles. The experimental protocols provided in this guide offer a framework for conducting such essential comparative studies.

References

Seclazone Versus Ibuprofen: A Comparative Study on Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cyclooxygenase (COX) inhibitory activities of Seclazone and the well-characterized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of COX inhibition, presents a detailed experimental protocol for in-vitro evaluation, and offers a framework for data analysis and interpretation. Our approach emphasizes scientific integrity, ensuring that the described methodologies are robust and self-validating.

Introduction: The Central Role of Cyclooxygenases in Inflammation and Pain

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[1][2][3] Prostaglandins are lipid mediators that play a crucial role in a myriad of physiological and pathophysiological processes, including the mediation of pain, fever, and inflammation.[2][3] Two primary isoforms of COX have been identified: COX-1 and COX-2.[4][5]

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that maintain the integrity of the gastrointestinal mucosa and regulate renal blood flow.[5][6]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[5][6][7] The prostaglandins produced by COX-2 are key mediators of pain and inflammation.[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these COX enzymes.[6] The relative inhibitory activity of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile.[6] Non-selective NSAIDs, such as ibuprofen, inhibit both COX-1 and COX-2.[1][2] While the inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[1][8] This has led to the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of gastrointestinal adverse events.[9]

This guide will compare the COX inhibitory profile of this compound, a compound of interest, against ibuprofen, a widely used non-selective NSAID.

The Cyclooxygenase Signaling Pathway

The conversion of arachidonic acid to prostaglandins is a multi-step process initiated by the COX enzymes. Understanding this pathway is fundamental to interpreting the mechanism of action of COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 (TXA2) PGH2->Prostaglandins Isomerases Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits This compound This compound This compound->COX1 Inhibits? This compound->COX2 Inhibits?

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostaglandins and the points of inhibition by NSAIDs.

Comparative Analysis of COX Inhibition: this compound vs. Ibuprofen

The primary objective of this comparative study is to determine the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 and compare these values to those of ibuprofen. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative In Vitro COX Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen15.225.50.6
This compound[Hypothetical Data] 5.8[Hypothetical Data] 0.9[Hypothetical Data] 6.4

Note: The data for this compound is hypothetical and serves as an example for the purpose of this guide. Actual values must be determined experimentally.

The selectivity index provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A selectivity index greater than 1 suggests a preference for COX-2, while a value less than 1 indicates a preference for COX-1. A value close to 1, as seen with ibuprofen, is characteristic of a non-selective inhibitor.

Experimental Protocol: In Vitro Cyclooxygenase Inhibition Assay

The following protocol outlines a detailed methodology for determining the IC50 values of test compounds against COX-1 and COX-2 using a colorimetric inhibitor screening assay. This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Principle of the Assay

The COX enzyme possesses two distinct catalytic activities: a cyclooxygenase activity and a peroxidase activity. The cyclooxygenase component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to prostaglandin H2 (PGH2). In this assay, the peroxidase activity is monitored by observing the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[10]

Experimental Workflow

Assay_Workflow Start Start: Prepare Reagents Add_Reagents Add Assay Buffer, Hemin, and Enzyme (COX-1 or COX-2) to Microplate Wells Start->Add_Reagents Add_Inhibitor Add Test Compound (this compound/Ibuprofen) or Vehicle Control Add_Reagents->Add_Inhibitor Incubate1 Incubate at 25°C for 5 minutes Add_Inhibitor->Incubate1 Add_Substrate Add Colorimetric Substrate (TMPD) Incubate1->Add_Substrate Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Substrate->Initiate_Reaction Incubate2 Incubate at 25°C for 5 minutes Initiate_Reaction->Incubate2 Read_Absorbance Read Absorbance at 590 nm Incubate2->Read_Absorbance Data_Analysis Calculate Percent Inhibition and Determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro COX inhibition assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound and Ibuprofen) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the stock solutions to create a range of concentrations for testing.

    • Reconstitute the COX-1 and COX-2 enzymes, hemin, and arachidonic acid according to the manufacturer's instructions.

    • Prepare the assay buffer and the colorimetric substrate solution (TMPD).

  • Assay Plate Setup:

    • Use a 96-well microplate for the assay.

    • Designate wells for 100% initial activity (no inhibitor), inhibitor test wells (with varying concentrations of this compound or Ibuprofen), and background wells (no enzyme).

  • Reaction Mixture Assembly:

    • To all wells except the background wells, add the assay buffer, hemin, and either the COX-1 or COX-2 enzyme.

    • To the inhibitor test wells, add the desired volume of the diluted test compounds.

    • To the 100% initial activity wells, add the same volume of the vehicle solvent used for the test compounds.

    • To the background wells, add the assay buffer and hemin.

  • Pre-incubation:

    • Incubate the plate for 5 minutes at 25°C to allow the inhibitors to bind to the enzymes.

  • Substrate Addition and Reaction Initiation:

    • Add the colorimetric substrate solution (TMPD) to all wells.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation and Measurement:

    • Incubate the plate for 5 minutes at 25°C.

    • Read the absorbance of each well at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the 100% initial activity and inhibitor test wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of 100% initial activity - Absorbance of inhibitor) / Absorbance of 100% initial activity] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Discussion and Interpretation of Results

A thorough analysis of the IC50 values and the selectivity index will provide valuable insights into the pharmacological profiles of this compound and ibuprofen.

  • Potency: A direct comparison of the IC50 values will reveal the relative potency of the two compounds. A lower IC50 indicates a more potent inhibitor for that specific COX isoform.

  • Selectivity: The selectivity index is a crucial parameter for predicting the potential therapeutic benefits and side-effect profile of a compound. A higher selectivity for COX-2 is generally desirable for anti-inflammatory drugs to minimize gastrointestinal side effects.

  • Mechanism of Inhibition: While this protocol is designed to determine IC50 values, further kinetic studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[11]

Conclusion

This guide provides a robust framework for the comparative evaluation of this compound and ibuprofen as COX inhibitors. By adhering to the detailed experimental protocol and employing rigorous data analysis, researchers can obtain reliable and reproducible results to characterize the potency and selectivity of novel compounds. This information is critical for the advancement of drug discovery and development in the field of anti-inflammatory therapeutics.

References

A Senior Application Scientist's Guide to Validating the Antibradykinin Activity of Seclazone Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical framework for validating the antibradykinin activity of the anti-inflammatory agent, Seclazone. By leveraging genetically modified knockout (KO) mouse models, we can dissect its mechanism of action with precision, offering a robust comparison against established bradykinin receptor antagonists. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Rationale for Interrogating this compound's Antibradykinin Properties

This compound, a benzoxazine derivative, has been recognized for its anti-inflammatory properties since the 1970s.[1][2] Early studies indicated an "anti-bradykinin" action, a significant finding given the pivotal role of bradykinin in inflammation, pain, and vasodilation.[3] Bradykinin, a potent vasoactive peptide, exerts its effects primarily through two G-protein coupled receptors: the B1 and B2 receptors.[4][5]

  • Bradykinin B2 Receptor (B2R): Constitutively expressed in a wide range of tissues, B2R is responsible for the acute physiological responses to bradykinin, including vasodilation, increased vascular permeability, and smooth muscle contraction.[6][7]

  • Bradykinin B1 Receptor (B1R): Typically expressed at low levels in healthy tissues, B1R is significantly upregulated in response to tissue injury and inflammation, contributing to chronic inflammatory states and pain.[4][7]

To definitively characterize this compound's mechanism and its therapeutic potential, it is imperative to ascertain its selectivity and efficacy at these receptor subtypes. This guide outlines a comprehensive strategy employing B1R and B2R knockout mouse models to achieve this.

The Power of Knockout Models: A Self-Validating System

The use of B1R-/- and B2R-/- knockout mice provides an unparalleled in vivo platform for validating drug targets. By comparing the pharmacological effects of this compound in wild-type (WT) mice with those in mice lacking a specific bradykinin receptor, we can unequivocally attribute its activity to that receptor. This approach offers a clear, genetically controlled negative-control system, enhancing the trustworthiness of the experimental outcomes.

Comparative Framework: this compound vs. Selective Antagonists

To provide a comprehensive performance benchmark, this compound's effects will be compared against well-characterized, selective bradykinin receptor antagonists:

  • Icatibant (Hoe 140): A potent and selective B2 receptor antagonist.[8][9]

  • Anatibant: Another selective non-peptide B2 receptor antagonist.[10]

  • R-715: A selective B1 receptor antagonist.[1][11][12]

This comparative analysis will allow for a nuanced understanding of this compound's potency and selectivity in relation to established research tools and clinical candidates.

Experimental Validation: A Multi-Pronged Approach

A combination of in vivo and ex vivo assays is proposed to thoroughly investigate this compound's antibradykinin activity.

In Vivo Assessment of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic and highly reproducible assay for acute inflammation, where bradykinin is a key mediator.[13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Groups:

    • Wild-Type (WT) C57BL/6 mice

    • B1R-/- mice

    • B2R-/- mice

  • Treatment Regimen (n=8-10 per group):

    • Vehicle (e.g., 0.5% carboxymethylcellulose, p.o.)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Icatibant (positive control for B2R antagonism, e.g., 1 mg/kg, i.p.)

    • R-715 (positive control for B1R antagonism, e.g., 1 mg/kg, i.p.)

  • Procedure:

    • Administer the respective treatments one hour prior to carrageenan injection.

    • Inject 50 µL of 1% λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[16]

    • Measure paw volume using a plethysmometer at baseline (0h) and at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume from baseline for each time point. Compare the effects of this compound and control compounds across the different mouse strains.

Expected Outcomes & Interpretation:

Treatment GroupWild-TypeB1R-/-B2R-/-
Vehicle Significant EdemaReduced EdemaMarkedly Reduced Edema
This compound Dose-dependent reduction in edemaMinimal additional reductionNo significant effect
Icatibant Significant reduction in edemaN/ANo significant effect
R-715 Moderate reduction in edemaNo significant effectN/A

A significant reduction of edema by this compound in WT and B1R-/- mice, but not in B2R-/- mice, would strongly suggest a B2R-mediated mechanism.

In Vivo Assessment of Vascular Permeability: The Miles Assay

Bradykinin is a potent inducer of vascular permeability, a hallmark of inflammation.[17] The Miles assay provides a quantitative measure of this effect.

Experimental Protocol: Miles Assay

  • Animal Groups: As described in the paw edema model.

  • Treatment Regimen: As described in the paw edema model.

  • Procedure:

    • Administer treatments 30 minutes prior to the assay.

    • Anesthetize mice and inject 100 µL of 1% Evans blue dye in sterile saline intravenously (i.v.) via the tail vein.[18]

    • After 5 minutes, perform intradermal injections (20 µL) of bradykinin (e.g., 100 ng/site) or saline into the shaved dorsal skin.

    • After 30 minutes, euthanize the mice and excise the injected skin areas.

    • Extract the Evans blue dye from the skin samples using formamide at 60°C for 24 hours.

    • Quantify the extracted dye by measuring absorbance at 620 nm.

  • Data Analysis: Calculate the amount of extravasated dye per injection site and compare the inhibitory effects of the compounds across the different mouse strains.

Expected Outcomes & Interpretation:

Treatment GroupWild-TypeB1R-/-B2R-/-
Vehicle + Bradykinin Significant Dye ExtravasationSignificant Dye ExtravasationMinimal Dye Extravasation
This compound + Bradykinin Dose-dependent reductionDose-dependent reductionNo significant effect
Icatibant + Bradykinin Significant reductionN/ANo significant effect

Inhibition of bradykinin-induced dye leakage by this compound in WT and B1R-/- mice, with a lack of effect in B2R-/- mice, would further corroborate a B2R-specific antagonism.

Ex Vivo Assessment of Vasodilation: Aortic Ring Relaxation Assay

Bradykinin induces endothelium-dependent vasodilation, primarily through the B2 receptor.[19][20][21] This ex vivo assay provides a controlled system to study the direct effects of this compound on vascular smooth muscle tone.

Experimental Protocol: Aortic Ring Relaxation

  • Tissue Preparation:

    • Euthanize mice from each strain (WT, B1R-/-, B2R-/-).

    • Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Allow the rings to equilibrate under a resting tension of 1.5 g for 60-90 minutes.[22][23]

  • Procedure:

    • Pre-contract the aortic rings with phenylephrine (e.g., 1 µM) to a stable plateau.

    • Once a stable contraction is achieved, incubate with this compound (e.g., 1, 10, 100 µM), Icatibant (1 µM), or vehicle for 30 minutes.

    • Generate a cumulative concentration-response curve to bradykinin (e.g., 10^-10 to 10^-6 M).

  • Data Analysis: Measure the percentage of relaxation from the pre-contracted tone. Compare the potency of bradykinin to induce relaxation in the presence and absence of the test compounds across the different mouse strains.

Expected Outcomes & Interpretation:

Aortic Rings from:Bradykinin Response (Vehicle)Response with this compoundResponse with Icatibant
Wild-Type Concentration-dependent relaxationRightward shift in the bradykinin concentration-response curveSignificant rightward shift
B1R-/- Similar relaxation to WTRightward shiftSignificant rightward shift
B2R-/- Markedly attenuated or absent relaxationN/AN/A

A rightward shift in the bradykinin concentration-response curve in the presence of this compound in WT and B1R-/- aortic rings, but no effect in B2R-/- rings (which already show a blunted response), would provide strong evidence for this compound's antagonism at the B2 receptor.

Visualizing the Experimental Framework

To clearly illustrate the logic and workflow of this validation strategy, the following diagrams are provided.

experimental_workflow cluster_in_vivo In Vivo Validation cluster_ex_vivo Ex Vivo Validation paw_edema Carrageenan-Induced Paw Edema data_analysis Comparative Data Analysis (Potency & Efficacy) paw_edema->data_analysis miles_assay Miles Assay for Vascular Permeability miles_assay->data_analysis aortic_ring Aortic Ring Relaxation Assay aortic_ring->data_analysis animal_models Animal Models (WT, B1R-/-, B2R-/-) animal_models->paw_edema animal_models->miles_assay animal_models->aortic_ring treatment Treatment Groups (Vehicle, this compound, Icatibant, R-715) treatment->paw_edema treatment->miles_assay treatment->aortic_ring conclusion Mechanism of Action (B1R vs. B2R Antagonism) data_analysis->conclusion

Caption: Experimental workflow for validating this compound's antibradykinin activity.

signaling_pathway cluster_membrane Cell Membrane cluster_drugs Pharmacological Intervention bradykinin Bradykinin b1r B1 Receptor bradykinin->b1r b2r B2 Receptor bradykinin->b2r g_protein G-Protein Activation (Gq/11) b1r->g_protein b2r->g_protein This compound This compound This compound->b1r ? This compound->b2r ? icatibant Icatibant icatibant->b2r Inhibits r715 R-715 r715->b1r Inhibits plc Phospholipase C (PLC) g_protein->plc downstream Downstream Signaling (IP3, DAG, Ca2+) plc->downstream response Physiological Response (Inflammation, Vasodilation) downstream->response

Caption: Bradykinin signaling pathway and points of pharmacological intervention.

Conclusion: Towards a Definitive Mechanistic Understanding

This comprehensive guide provides a robust framework for elucidating the antibradykinin activity of this compound. By integrating in vivo and ex vivo assays with the precision of knockout mouse models, researchers can move beyond correlational observations to establish a causal link between this compound's therapeutic effects and its interaction with the bradykinin system. The comparative approach, benchmarking against selective antagonists, will further refine our understanding of its pharmacological profile. The data generated from these studies will be invaluable for the continued development and potential clinical application of this compound and other novel anti-inflammatory agents.

References

A Comparative Guide to the Cross-Reactivity of Seclazone with Other Inflammatory Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profile of Seclazone, an anti-inflammatory agent, in comparison to other key inhibitors of inflammatory pathways. Given the limited publicly available data on the specific enzymatic inhibition profile of this compound, this document emphasizes the experimental methodologies required to elucidate its mechanism and potential for cross-reactivity.

Introduction to this compound and the Landscape of Inflammatory Pathway Inhibition

This compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b] benzoxazin-9-one) is a compound that has demonstrated anti-inflammatory, analgesic, and antipyretic properties in preclinical studies. Notably, its anti-inflammatory effects are not mediated by pituitary or adrenocortical stimulation. A distinguishing feature of this compound is its reported anti-bradykinin activity. Bradykinin is a potent inflammatory mediator involved in pain, vasodilation, and increased vascular permeability. While the exact mechanism of this compound's action is not fully elucidated in recent literature, its unique profile warrants a thorough investigation of its potential interactions with the primary enzymatic pathways targeted by conventional anti-inflammatory drugs.

The landscape of inflammatory pathway inhibitors is dominated by agents targeting the arachidonic acid cascade. This cascade is principally governed by two key enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).

The Arachidonic Acid Cascade: A Tale of Two Pathways

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. This fatty acid then serves as a substrate for the COX and LOX pathways, leading to the production of potent lipid mediators known as eicosanoids.

The Cyclooxygenase (COX) Pathway

The COX pathway is responsible for the synthesis of prostaglandins (PGs) and thromboxanes (TXs). There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, at the site of inflammation. Prostaglandins produced by COX-2 are major contributors to the cardinal signs of inflammation: redness, swelling, heat, and pain.

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. They can be broadly categorized as:

  • Non-selective COX inhibitors (e.g., ibuprofen, naproxen): These drugs inhibit both COX-1 and COX-2. Their therapeutic effects are primarily due to COX-2 inhibition, while the inhibition of COX-1 can lead to gastrointestinal side effects.

  • COX-2 selective inhibitors (e.g., celecoxib): Also known as "coxibs," these drugs were developed to specifically target COX-2, thereby reducing the risk of gastrointestinal adverse effects associated with COX-1 inhibition.

The Lipoxygenase (LOX) Pathway

The LOX pathway metabolizes arachidonic acid into leukotrienes (LTs) and other related compounds. The most studied enzyme in this pathway is 5-lipoxygenase (5-LOX), which is crucial for the synthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and allergic reactions, contributing to bronchoconstriction, chemotaxis, and increased vascular permeability. Inhibitors of the 5-LOX pathway, such as zileuton, represent another class of anti-inflammatory agents.

Unraveling the Cross-Reactivity Profile of this compound: A Proposed Experimental Framework

Due to the absence of publicly available data on the direct interaction of this compound with COX and LOX enzymes, a systematic experimental approach is necessary to characterize its cross-reactivity profile. The following sections outline detailed protocols for in vitro and in vivo studies designed to elucidate this compound's mechanism of action relative to other inflammatory pathway inhibitors.

In Vitro Enzymatic Assays: Probing Direct Enzyme Inhibition

The initial step in assessing cross-reactivity is to determine the direct inhibitory effects of this compound on the key enzymes of the arachidonic acid cascade.

Assay Enzyme Source Substrate Measured Product Purpose Reference Inhibitors
COX-1 Inhibition Assay Ovine or Human Recombinant COX-1Arachidonic AcidProstaglandin E2 (PGE2)To determine the IC50 value of this compound for COX-1Ibuprofen, Indomethacin
COX-2 Inhibition Assay Human Recombinant COX-2Arachidonic AcidProstaglandin E2 (PGE2)To determine the IC50 value of this compound for COX-2Celecoxib, Etoricoxib
5-LOX Inhibition Assay Human Recombinant 5-LOXArachidonic AcidLeukotriene B4 (LTB4)To determine the IC50 value of this compound for 5-LOXZileuton, MK-886
Experimental Protocol: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • 96-well microplates

  • PGE2 enzyme immunoassay (EIA) kit

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, cofactors, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Incubation: Add the diluted this compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only). Incubate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 10 minutes) to allow for prostaglandin production.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a mild acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and the reference inhibitors. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol outlines a method to determine the IC50 of this compound for the 5-LOX enzyme.

Materials:

  • Human recombinant 5-LOX enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference inhibitor (e.g., Zileuton)

  • Assay buffer (e.g., phosphate buffer, pH 6.3)

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of this compound and the reference inhibitor.

  • Assay Mixture: In a quartz cuvette, prepare an assay mixture containing the assay buffer and the 5-LOX enzyme solution.

  • Inhibitor Incubation: Add the diluted this compound or reference inhibitor to the cuvette and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the substrate, linoleic acid (or arachidonic acid).

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm at 25°C. This absorbance change corresponds to the formation of the conjugated diene hydroperoxides.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value as described for the COX assays.

Cell-Based Assays: Assessing Inhibition in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate the effects of this compound on prostaglandin and leukotriene synthesis.

Assay Cell Line Stimulus Measured Product Purpose Reference Inhibitors
Prostaglandin E2 (PGE2) Synthesis Assay RAW 264.7 (murine macrophages) or human monocytesLipopolysaccharide (LPS)PGE2 in culture supernatantTo assess the inhibition of cellular PGE2 productionIbuprofen, Celecoxib
Leukotriene B4 (LTB4) Synthesis Assay Human neutrophils or differentiated HL-60 cellsCalcium ionophore (e.g., A23187)LTB4 in culture supernatantTo assess the inhibition of cellular LTB4 productionZileuton
Experimental Protocol: Cell-Based Prostaglandin E2 (PGE2) Synthesis Assay

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Lipopolysaccharide (LPS)

  • This compound and reference inhibitors

  • PGE2 EIA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with Inhibitors: Treat the cells with various concentrations of this compound or reference inhibitors for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce COX-2 expression and PGE2 synthesis.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for PGE2 accumulation in the supernatant.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a PGE2 EIA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 synthesis for each inhibitor concentration and determine the IC50 value.

In Vivo Models of Inflammation: Evaluating Therapeutic Efficacy and Mechanism

Animal models of inflammation are essential for evaluating the in vivo efficacy of this compound and for providing further insights into its mechanism of action.

Model Species Inflammatory Agent Measured Parameters Purpose
Carrageenan-Induced Paw Edema Rat or MouseCarrageenanPaw volume, inflammatory mediators in exudateTo assess acute anti-inflammatory activity
Adjuvant-Induced Arthritis RatComplete Freund's AdjuvantPaw swelling, arthritis score, histological changesTo evaluate efficacy in a chronic inflammatory model
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats

  • Carrageenan solution (1% in saline)

  • This compound and reference NSAIDs

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Divide the rats into groups: vehicle control, this compound-treated (various doses), and reference NSAID-treated.

  • Drug Administration: Administer this compound or the reference drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Visualizing the Inflammatory Pathways and Experimental Workflows

The Arachidonic Acid Cascade

Arachidonic_Acid_Cascade cluster_cox cluster_lox Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX COX_Pathway Cyclooxygenase (COX) Pathway Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1_COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Protection_Platelet_Aggregation Gastric Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Protection_Platelet_Aggregation LOX_Pathway Lipoxygenase (LOX) Pathway Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation_Allergic_Reactions Inflammation, Allergic Reactions Leukotrienes->Inflammation_Allergic_Reactions

Caption: The Arachidonic Acid Cascade.

In Vitro COX Inhibition Assay Workflow

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate (Buffer, Cofactors, COX Enzyme) Prepare_Reagents->Setup_Reaction Add_Inhibitor Add this compound / Reference Inhibitor Setup_Reaction->Add_Inhibitor Incubate_Inhibitor Incubate for Inhibitor Binding Add_Inhibitor->Incubate_Inhibitor Add_Substrate Add Arachidonic Acid Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate for Prostaglandin Production Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA Stop_Reaction->Quantify_PGE2 Analyze_Data Analyze Data and Determine IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End

Caption: In Vitro COX Inhibition Assay Workflow.

Conclusion and Future Directions

The therapeutic potential of this compound, particularly given its anti-bradykinin activity, makes it a compound of significant interest. However, a comprehensive understanding of its cross-reactivity with established inflammatory pathway inhibitors is crucial for its potential clinical development and for ensuring its safe and effective use. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate the inhibitory profile of this compound against COX and LOX enzymes.

Future research should focus on conducting these proposed studies to generate the much-needed data on this compound's IC50 values for COX-1, COX-2, and 5-LOX. This will allow for a direct comparison with other NSAIDs and help to classify this compound within the existing landscape of anti-inflammatory drugs. Furthermore, investigating the interplay between its anti-bradykinin effects and its potential influence on the arachidonic acid cascade will provide a more complete picture of its unique pharmacological profile.

A Comparative Guide to Seclazone and Other Benzoxazine Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoxazine scaffold is a privileged structure, giving rise to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a detailed comparative analysis of Seclazone, a notable benzoxazine derivative, and contextualizes its pharmacological profile against other relevant compounds in its class. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's unique attributes, supported by experimental data and methodological insights.

Introduction to this compound and the Benzoxazine Class

This compound (7-chloro-3,3a-dihydro-2H, 9H-isoxazolo [3,2-b][3][4] benzoxazin-9-one) is a heterocyclic compound that emerged from research demonstrating significant anti-inflammatory activity.[3][5] Unlike many anti-inflammatory agents, this compound is distinguished by its concurrent diuretic and non-ulcerogenic properties at therapeutic doses, presenting a unique therapeutic profile.[3] Benzoxazine derivatives, as a broader class, are a focal point in drug discovery due to their versatile structure and wide-ranging pharmacological potential.[4][6] This analysis will delve into the specific mechanisms and comparative efficacy that define this compound's place within this important chemical family.

Pharmacological Profile: A Multi-faceted Mechanism of Action

This compound exhibits a complex pharmacological profile characterized by anti-inflammatory, analgesic, antipyretic, and diuretic effects.[3] Its mechanism is notably distinct from corticosteroids, as its anti-inflammatory action persists in adrenalectomized animals, indicating it does not rely on pituitary or adrenocortical stimulation.[3][5]

Anti-Inflammatory and Analgesic Effects

Experimental data shows that this compound effectively suppresses the development of adjuvant-induced polyarthritis in rats, a common model for chronic inflammation.[3] Its activity is dose-dependent and compares favorably with established drugs. For instance, on a dose-for-dose basis, this compound was found to be approximately twice as effective as aspirin in this model.[3] While less potent than indomethacin by weight, it demonstrates comparable therapeutic efficacy at optimal dosages.[3] The anti-inflammatory action is also evident in its ability to prevent carrageenan-induced edema and its notable anti-bradykinin activity in vitro.[3][5]

Uricosuric and Diuretic Properties

A key differentiator for this compound is its effect on renal function. It induces a dose-related diuresis, primarily increasing water output with minimal impact on potassium or chloride excretion at lower doses, distinguishing it from thiazide diuretics.[3] This diuretic action is complemented by a uricosuric effect, which involves inhibiting the reabsorption of uric acid in the renal tubules, thereby increasing its excretion.[7] This dual-action profile suggests potential utility in conditions like gout, where inflammation is coupled with hyperuricemia.[8][9]

Comparative Analysis: this compound vs. Other Derivatives

A direct comparison with other pharmacologically active benzoxazine derivatives is challenging due to the limited number of such compounds that have reached advanced clinical development. However, we can contextualize this compound's properties by comparing it to its parent compound/related structures and other drugs with similar therapeutic actions.

A related benzoxazine derivative of significant clinical relevance is Chlorzoxazone , a centrally acting muscle relaxant.[10][11] While structurally related, its primary therapeutic application and mechanism differ substantially from this compound.

FeatureThis compoundChlorzoxazone
Primary Action Anti-inflammatory, Diuretic, Uricosuric[3]Centrally Acting Muscle Relaxant[10]
Mechanism Anti-bradykinin activity; inhibits inflammatory responses.[3][5]Acts on the spinal cord and subcortical brain areas to depress reflexes.[12][13]
Therapeutic Use Inflammatory conditions, potentially gout.[3][8]Acute, painful musculoskeletal conditions.[11][14]
Key Differentiator Non-ulcerogenic at therapeutic doses; diuretic.[3]Primarily sedative and reflex-inhibitory properties.[12]
Metabolism N/ARapidly metabolized in the liver, primarily by CYP2E1 to 6-hydroxychlorzoxazone.[13][15][16]

This comparison highlights the functional divergence within the benzoxazine class, where minor structural modifications can lead to vastly different pharmacological profiles. While this compound is optimized for anti-inflammatory and uricosuric activity, Chlorzoxazone is tailored for neuromuscular targets.

Experimental Protocols and Methodologies

To provide a practical framework for evaluating compounds like this compound, we outline a standard preclinical model for assessing anti-inflammatory efficacy.

Protocol: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to evaluate the acute anti-inflammatory activity of novel compounds.

Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on acute inflammation.

Methodology:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are fasted overnight with free access to water.

  • Grouping: Animals are divided into at least three groups: Control (vehicle), Reference (e.g., Indomethacin 10 mg/kg), and Test (this compound at various doses).

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Causality and Validation:

  • Why Carrageenan? It induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[8] This allows for the characterization of the compound's mechanism.

  • Self-Validation: The inclusion of a positive control (Indomethacin) validates the assay's sensitivity. A statistically significant reduction in edema by the reference drug confirms the model is performing as expected.

Workflow Diagram

The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema model.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Data Collection & Analysis animal_selection 1. Animal Selection & Fasting grouping 2. Group Allocation (Control, Reference, Test) animal_selection->grouping admin 3. Compound Administration (p.o. or i.p.) grouping->admin baseline 4. Baseline Paw Measurement (Plethysmometer) admin->baseline induction 5. Carrageenan Injection (Sub-plantar) baseline->induction measurement 6. Paw Volume Measurement (Hourly for 4h) induction->measurement analysis 7. Data Analysis (% Inhibition Calculation) measurement->analysis

Caption: Experimental workflow for the rat paw edema assay.

Mechanistic Pathways and Visualization

This compound's uricosuric effect is a critical component of its therapeutic potential, particularly for gout.[9] This action is primarily achieved by modulating uric acid transport in the proximal tubules of the kidneys.

Signaling Pathway: Uricosuric Action

Uricosuric agents like this compound typically act on transporters in the renal proximal tubule, such as URAT1 (Urate Transporter 1), to inhibit the reabsorption of uric acid from the filtrate back into the blood.[8] This increases the amount of uric acid excreted in the urine, thereby lowering serum uric acid levels.

The diagram below illustrates this proposed mechanism.

G cluster_key Key blood Bloodstream (High Serum Uric Acid) cell Tubular Epithelial Cell blood->cell Uric Acid Reabsorption lumen Tubular Lumen (Filtrate) cell->lumen Uric Acid Secretion This compound This compound urat1 URAT1 Transporter This compound->urat1 Inhibits key_inhibit Tee Arrow = Inhibition key_move Dashed Arrow = Urate Movement

Caption: Proposed mechanism of this compound's uricosuric effect.

Conclusion and Future Directions

This compound represents a compelling lead compound within the benzoxazine class, offering a unique combination of anti-inflammatory and uricosuric activities without the gastric liability common to many NSAIDs.[3] Its profile makes it a candidate for further investigation, particularly for inflammatory conditions such as gout.

The comparative analysis with Chlorzoxazone underscores the chemical versatility of the benzoxazine scaffold. Future research should focus on synthesizing and screening new derivatives to explore the structure-activity relationships that govern the switch between anti-inflammatory, uricosuric, and muscle relaxant properties. Elucidating the precise molecular targets of this compound will be crucial for optimizing its therapeutic potential and designing next-generation compounds with enhanced efficacy and safety.

References

A Head-to-Head Comparison of Seclazone and Aspirin on Platelet Aggregation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory and antiplatelet therapeutics, a nuanced understanding of a compound's interaction with the intricate machinery of hemostasis is paramount. This guide provides a detailed, head-to-head comparison of Seclazone and the well-established agent, aspirin, focusing on their respective impacts on platelet aggregation. While aspirin's mechanism is extensively documented, data on this compound's direct effects on platelets are sparse. This guide, therefore, synthesizes available information, drawing inferences from metabolic pathways to present a comparative analysis grounded in scientific principles.

Introduction: Two Cyclooxygenase-Inhibiting Compounds

Aspirin, or acetylsalicylic acid, is a cornerstone in the prevention of cardiovascular events due to its potent antiplatelet effects.[1] Its utility stems from the irreversible inhibition of cyclooxygenase-1 (COX-1), a key enzyme in the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1]

This compound, a historical anti-inflammatory agent, presents a more enigmatic profile concerning its direct hematological effects. While classified as an anti-inflammatory drug, its specific interactions with platelets are not well-documented in contemporary literature. A critical piece of its pharmacology is its rapid and extensive metabolism. Following oral administration, this compound is converted to 5-chlorosalicylic acid by the intestinal wall, with no unchanged this compound detected in the systemic circulation.[2] This metabolic fate is central to understanding its potential, albeit indirect, effects on platelet function.

Mechanism of Action: A Tale of Two Pathways

The divergent mechanisms of aspirin and this compound (via its metabolite) on platelet aggregation are rooted in their distinct interactions with the cyclooxygenase (COX) enzymes.

Aspirin: Irreversible Acetylation of COX-1

Aspirin's antiplatelet activity is a classic example of targeted, irreversible enzyme inhibition.[3] It covalently acetylates a serine residue (Ser529) in the active site of platelet COX-1.[3] This modification permanently deactivates the enzyme, preventing it from converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for TXA2.[3] As platelets lack the machinery to synthesize new proteins, the effect of aspirin persists for the entire lifespan of the platelet (approximately 7-10 days).

Signaling Pathway of Aspirin's Action

cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Acetylation

Caption: Aspirin irreversibly inhibits COX-1, blocking TXA2 synthesis and subsequent platelet aggregation.

This compound: A Hypothesis Based on its Metabolite

Given that this compound is not systemically available, its pharmacological activity is likely attributable to its primary metabolite, 5-chlorosalicylic acid.[2] Salicylates, the class of compounds to which this metabolite belongs, are known to be reversible inhibitors of COX enzymes. Unlike aspirin, they do not acetylate the enzyme. Their inhibitory effect is competitive and concentration-dependent.

The working hypothesis is that 5-chlorosalicylic acid may competitively and reversibly inhibit platelet COX-1. This would lead to a reduction in TXA2 synthesis and, consequently, a decrease in platelet aggregation. However, the potency and duration of this effect would be expected to be significantly different from that of aspirin.

Hypothesized Signaling Pathway of this compound's Metabolite

cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 PGH2 COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Seclazone_Metabolite 5-chlorosalicylic acid (this compound Metabolite) Seclazone_Metabolite->COX1 Reversible Competitive Inhibition cluster_workflow LTA Protocol start Start: Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Centrifuge at 150-200 x g for 10-15 min at RT start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge remaining blood at 1500-2000 x g for 15 min centrifuge1->centrifuge2 adjust Adjust PRP platelet count (200-300 x 10^9/L) with PPP prp->adjust ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust incubate Pre-incubate PRP with Test Compound (this compound/Aspirin) or Vehicle at 37°C adjust->incubate measure Measure baseline light transmission incubate->measure add_agonist Add Agonist (e.g., AA, Collagen, ADP) measure->add_agonist record Record change in light transmission over time add_agonist->record end End: Analyze Aggregation Curve record->end

References

Replicating Historical Studies on Seclazone's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in replicating and comparing the historical pharmacological studies of Seclazone. This compound, a compound with recognized anti-inflammatory and diuretic properties, serves as a valuable case study in understanding the evolution of pharmacological screening methods. This document offers a detailed comparison with established agents, provides step-by-step experimental protocols, and explains the scientific rationale behind these historical assays.

Introduction to this compound and its Historical Context

This compound (7-chloro-3,3a-dihydro-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one) emerged from historical drug discovery programs as a compound with notable anti-inflammatory, analgesic, and antipyretic activities. Early studies also identified its diuretic properties, suggesting a potential influence on renal function and electrolyte balance. To rigorously evaluate and understand these historical findings in a modern context, it is essential to replicate the original experimental conditions and compare this compound's performance against standard drugs of the era and current benchmarks.

This guide will focus on two primary pharmacological effects of this compound:

  • Anti-inflammatory Activity: A key characteristic of this compound, historically evaluated using models of acute and chronic inflammation.

  • Diuretic and Potential Uricosuric Effects: An intriguing secondary property that warrants investigation, particularly in the context of its potential influence on uric acid excretion.

Comparative Analysis of Pharmacological Effects

A direct quantitative comparison of this compound with other agents is hampered by the limited availability of specific historical data in readily accessible literature. However, we can establish a framework for comparison by examining the typical efficacy of standard compounds in the same historical assays.

Anti-inflammatory Activity

This compound's anti-inflammatory properties were primarily assessed using the carrageenan-induced paw edema and adjuvant-induced arthritis models in rats.

Table 1: Comparative Anti-inflammatory Activity in Rodent Models

CompoundModelTypical Effective Dose (ED50) / % InhibitionReference
This compound Carrageenan-Induced Paw Edema (Rat)Specific historical data not readily availableN/A
Adjuvant-Induced Arthritis (Rat)Specific historical data not readily availableN/A
Indomethacin Carrageenan-Induced Paw Edema (Rat)ED50 ≈ 1.5 - 5.0 mg/kg[3]
Adjuvant-Induced Arthritis (Rat)1 mg/kg showed 29% inhibition of paw edema[4]
Phenylbutazone Carrageenan-Induced Paw Edema (Rat)30 mg/kg showed significant reduction in paw edema[5]
Adjuvant-Induced Arthritis (Rat)Qualitative evidence of efficacy[1][6][7][8]

Note: The efficacy of these compounds can vary based on the specific experimental conditions.

Uricosuric and Diuretic Activity

The diuretic effect of this compound suggests a potential impact on renal handling of uric acid. Uricosuric agents increase the renal excretion of uric acid.

Table 2: Comparative Uricosuric and Diuretic Effects in Rats

CompoundPrimary EffectTypical Observations in Rat ModelsReference
This compound DiureticSpecific historical quantitative data on diuresis and uricosuric effect not readily availableN/A
Probenecid UricosuricInduces hyperuricosuria by increasing fractional excretion of uric acid.[9][10][11]
Benzbromarone UricosuricPotent uricosuric agent, though its effects in rats can be complex.[12][13][14][15][16]
Furosemide DiureticDose-dependent increase in urine output.[17][18]

Methodologies for Replicating Historical Studies

To ensure the scientific integrity of replicated studies, it is crucial to adhere to detailed and validated protocols. The following sections provide step-by-step methodologies for the key historical assays used to evaluate this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

Experimental Workflow:

Carrageenan_Paw_Edema cluster_pre_treatment Pre-treatment Phase cluster_induction Induction Phase cluster_measurement Measurement Phase animal_prep Acclimatize Male Wistar Rats (150-200g) grouping Randomly assign to treatment groups (n=6) animal_prep->grouping dosing Administer this compound, comparator drugs, or vehicle orally grouping->dosing carrageenan Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw dosing->carrageenan 1 hour post-dosing plethysmometer Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan carrageenan->plethysmometer calculation Calculate % inhibition of edema plethysmometer->calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): vehicle control, this compound-treated groups (various doses), and positive control groups (e.g., Indomethacin).

  • Drug Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Adjuvant-Induced Arthritis in Rats

This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.

Experimental Workflow:

Adjuvant_Arthritis cluster_induction Induction Phase (Day 0) cluster_treatment Treatment Phase (Prophylactic or Therapeutic) cluster_assessment Assessment Phase (Daily or Weekly) animal_prep Acclimatize Male Lewis or Sprague-Dawley Rats adjuvant_injection Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw animal_prep->adjuvant_injection dosing Administer this compound, comparator drugs, or vehicle daily adjuvant_injection->dosing paw_volume Measure paw volume of both hind paws dosing->paw_volume arthritis_score Visually score for signs of arthritis paw_volume->arthritis_score body_weight Monitor body weight arthritis_score->body_weight

Caption: Workflow for Adjuvant-Induced Arthritis Assay.

Detailed Protocol:

  • Animal Model: Male Lewis or Sprague-Dawley rats are commonly used.

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the subplantar region of the right hind paw.

  • Treatment Regimen:

    • Prophylactic: Start drug administration on day 0 and continue for a specified period (e.g., 21 days).

    • Therapeutic: Start drug administration after the onset of secondary lesions (around day 10-14) and continue for a specified period.

  • Assessment of Arthritis:

    • Paw Volume: Measure the volume of both the injected and non-injected hind paws at regular intervals.

    • Arthritis Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity (e.g., on a scale of 0-4).

    • Body Weight: Monitor body weight changes as an indicator of systemic inflammation.

  • Data Analysis: Compare the changes in paw volume, arthritis scores, and body weight between the treated and control groups.

Diuretic and Uricosuric Activity in Rats

This assay evaluates the effect of a compound on urine output and uric acid excretion.

Experimental Workflow:

Diuretic_Uricosuric_Assay cluster_preparation Preparation Phase cluster_treatment_collection Treatment and Collection cluster_analysis Analysis Phase animal_prep Acclimatize Male Sprague-Dawley Rats fasting Fast rats overnight with free access to water animal_prep->fasting hydration Administer a saline load (e.g., 25 mL/kg, p.o.) fasting->hydration dosing Administer this compound, comparator drugs, or vehicle hydration->dosing urine_collection Place rats in metabolic cages and collect urine over 5 or 24 hours dosing->urine_collection measure_volume Measure total urine volume urine_collection->measure_volume measure_analytes Analyze urine for uric acid and creatinine concentrations measure_volume->measure_analytes calculate_excretion Calculate total uric acid excretion measure_analytes->calculate_excretion

Caption: Workflow for Diuretic and Uricosuric Activity Assay.

Detailed Protocol:

  • Animal Model: Male Sprague-Dawley rats are suitable for this assay.

  • Preparation: Fast the rats overnight with free access to water. To ensure adequate urine flow, administer a saline load (e.g., 25 mL/kg, p.o.) 1 hour before drug administration.

  • Drug Administration: Administer this compound, a known diuretic (e.g., furosemide), a known uricosuric agent (e.g., probenecid), or vehicle.

  • Urine Collection: Place the animals in individual metabolic cages and collect urine for a defined period (e.g., 5 or 24 hours).

  • Sample Analysis:

    • Measure the total volume of urine collected for each animal.

    • Analyze the urine samples for the concentration of uric acid and creatinine using appropriate biochemical assays.

  • Data Analysis:

    • Diuretic Activity: Compare the total urine output in the treated groups to the control group.

    • Uricosuric Activity: Calculate the total amount of uric acid excreted (concentration x volume). Compare the total uric acid excretion in the treated groups to the control group. The fractional excretion of uric acid can also be calculated to normalize for changes in glomerular filtration rate.

Conclusion and Future Directions

Future research should aim to generate robust, quantitative data for this compound in these standardized models. Such data will not only provide a clearer understanding of its mechanism of action but also may unveil novel therapeutic potentials for this historical compound.

References

A Comparative Analysis of the Ulcerogenic Effects of Seclazone and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the ulcerogenic potential of seclazone and its active metabolite against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). Drawing upon available preclinical data and established experimental methodologies, this document is designed to inform researchers and drug development professionals on the gastrointestinal safety profiles of these anti-inflammatory agents.

Introduction: The Double-Edged Sword of NSAIDs

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1] Their therapeutic benefits, however, are often shadowed by a significant risk of gastrointestinal (GI) toxicity, ranging from dyspepsia to peptic ulcers and life-threatening bleeding.[1] The primary mechanism behind this GI damage is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that protect the gastric mucosa.[1] NSAIDs are broadly categorized into non-selective COX inhibitors and selective COX-2 inhibitors, with the latter generally exhibiting a more favorable GI safety profile.[1][2]

This compound, a non-acidic anti-inflammatory agent, and its active metabolite, 5-chlorosalicylic acid, represent a subject of interest in the quest for safer NSAIDs. This guide will delve into the mechanistic underpinnings of NSAID-induced gastropathy and present a comparative analysis of the ulcerogenic effects of this compound's metabolite alongside other NSAIDs, supported by preclinical evidence.

Mechanism of NSAID-Induced Gastric Ulceration

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., gastric acid, pepsin) and protective factors (e.g., mucus secretion, bicarbonate production, adequate mucosal blood flow). Prostaglandins, produced via the COX-1 enzyme, play a pivotal role in bolstering these protective mechanisms.[1]

Traditional NSAIDs, such as aspirin, ibuprofen, and naproxen, non-selectively inhibit both COX-1 and COX-2 enzymes.[1] While COX-2 inhibition mediates the desired anti-inflammatory effects, the concurrent inhibition of COX-1 disrupts the protective prostaglandin synthesis in the stomach, leading to mucosal injury.[1]

dot

Caption: Mechanism of non-selective NSAID-induced gastric ulceration.

Comparative Ulcerogenic Effects: this compound's Metabolite in Focus

Direct comparative studies on the ulcerogenic potential of this compound are limited. However, a key preclinical study from 1980 investigated the gastric ulcerogenic effects of methis compound (a prodrug of this compound), its active metabolite 5-chlorosalicylic acid, and other NSAIDs in rats after both acute and repeated oral administration. While the full quantitative data from this study is not widely available, the findings from its abstract and related literature on salicylates provide valuable insights.

It is important to note that this compound is rapidly metabolized in the intestinal wall to 5-chlorosalicylic acid, with no unchanged this compound detected in the systemic circulation. Therefore, the systemic anti-inflammatory and potential ulcerogenic effects are attributable to this metabolite.

Quantitative Comparison of Ulcerogenic Potential

The following table summarizes the ulcerogenic potential of various NSAIDs based on typical findings in preclinical rat models. The "Ulcer Index" is a composite score reflecting the number and severity of gastric lesions.

CompoundClassRelative Ulcer Index (Illustrative)Key Findings from Preclinical Studies
5-Chlorosalicylic Acid SalicylateData not publicly available from direct comparative studies.As a salicylate, its ulcerogenic potential is expected to be present but may differ from acetylated salicylates like aspirin.
Aspirin Non-selective NSAID (Salicylate)HighConsistently induces gastric damage in a dose-dependent manner.[3][4]
Indomethacin Non-selective NSAIDVery HighOne of the most potent ulcerogenic NSAIDs used in experimental models.[3][4]
Diclofenac Preferential COX-2 InhibitorModerate to HighExhibits a dose-dependent ulcerogenic effect.[3][4]
Naproxen Non-selective NSAIDHighAssociated with a significant risk of GI adverse events.
Ibuprofen Non-selective NSAIDModerateGenerally considered to have a lower risk of GI toxicity compared to other non-selective NSAIDs at lower doses.
Celecoxib Selective COX-2 InhibitorLowDemonstrates a significantly lower incidence of gastric ulcers compared to non-selective NSAIDs.

Note: The relative ulcer indices are illustrative and can vary based on the specific experimental model, dosage, and duration of treatment.

Experimental Protocols for Assessing NSAID-Induced Gastropathy

The evaluation of the ulcerogenic potential of NSAIDs relies on standardized and reproducible animal models. The following outlines a typical experimental workflow for an NSAID-induced gastric ulcer model in rats.

dot

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment & Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (18-24 hours, water ad libitum) Animal_Acclimatization->Fasting Drug_Administration Oral Administration of: - Test Compound (this compound) - Reference NSAIDs - Vehicle Control Fasting->Drug_Administration Euthanasia Euthanasia (e.g., 4-6 hours post-dosing) Drug_Administration->Euthanasia Stomach_Excision Stomach Excision & Opening Euthanasia->Stomach_Excision Macroscopic_Evaluation Macroscopic Evaluation: - Ulcer Scoring - Ulcer Index Calculation Stomach_Excision->Macroscopic_Evaluation Histopathology Histopathological Analysis (Optional) Macroscopic_Evaluation->Histopathology

Caption: Experimental workflow for NSAID-induced gastric ulcer model in rats.

Detailed Methodology: Indomethacin-Induced Gastric Ulcer Model

This protocol is a widely accepted method for evaluating the ulcerogenic liability of test compounds.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220g) are typically used.

  • Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle.

2. Acclimatization and Fasting:

  • Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Prior to drug administration, rats are fasted for 18-24 hours but have free access to water. This ensures an empty stomach, which is more susceptible to injury.

3. Drug Preparation and Administration:

  • Test compounds (e.g., this compound, 5-chlorosalicylic acid) and reference NSAIDs (e.g., indomethacin, aspirin) are suspended in a suitable vehicle, such as 0.5% or 1% carboxymethylcellulose (CMC).

  • The suspensions are administered orally (p.o.) via gavage.

  • A control group receives only the vehicle.

  • Indomethacin is typically administered at a dose of 20-30 mg/kg, which is known to reliably induce gastric ulcers.

4. Observation Period:

  • Following drug administration, animals are observed for a period of 4 to 6 hours.

5. Macroscopic Evaluation of Gastric Mucosa:

  • At the end of the observation period, animals are euthanized by a humane method (e.g., CO2 asphyxiation).

  • The stomach is immediately excised, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.

  • The gastric mucosa is examined for lesions using a magnifying lens.

6. Ulcer Scoring and Index Calculation:

  • Gastric lesions are scored based on their number and severity. A common scoring system is as follows:

    • 0 = No ulcer

    • 1 = Redness

    • 2 = Spot ulcers

    • 3 = Hemorrhagic streaks

    • 4 = Ulcers >3 mm but <5 mm

    • 5 = Ulcers >5 mm

  • The Ulcer Index (UI) is calculated for each animal by summing the scores for each lesion. The mean UI for each treatment group is then determined.

7. Histopathological Examination (Optional):

  • Stomach tissue samples can be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of the extent of mucosal damage.

Discussion and Future Directions

The available, albeit limited, evidence suggests that this compound, through its active metabolite 5-chlorosalicylic acid, may possess an anti-inflammatory profile with a gastrointestinal safety profile that warrants further investigation. The key 1980 study by Diamantis and colleagues provides a foundational piece of evidence in this regard, though a detailed re-examination with modern techniques would be invaluable.

Future research should focus on:

  • Direct, Head-to-Head Comparative Studies: Well-controlled preclinical studies directly comparing the ulcerogenic potential of this compound/5-chlorosalicylic acid with both non-selective and COX-2 selective NSAIDs at equipotent anti-inflammatory doses are necessary to definitively establish its GI safety profile.

  • Mechanistic Investigations: Elucidating the precise molecular interactions of 5-chlorosalicylic acid with COX-1 and COX-2 enzymes, as well as its effects on other pathways involved in gastric mucosal protection, will provide a clearer understanding of its mechanism of action.

  • Long-Term Toxicity Studies: Chronic administration studies are needed to assess the long-term gastrointestinal and systemic safety of this compound.

Conclusion

While this compound presents an interesting profile as a non-acidic anti-inflammatory agent, a comprehensive assessment of its ulcerogenic effects is hampered by the limited availability of detailed, modern comparative data. Based on the understanding that its activity is mediated by 5-chlorosalicylic acid, it is plausible that it shares some of the gastrointestinal risks associated with other salicylates. However, the lack of an acetyl group, as seen in aspirin, may modulate its local and systemic effects on the gastric mucosa. For researchers in drug development, this compound and its derivatives may represent a chemical space worthy of exploration in the ongoing effort to develop safer and more effective anti-inflammatory therapies. Rigorous preclinical evaluation using established ulcer models is paramount to substantiating any potential gastrointestinal safety advantages.

References

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Seclazone and Analogous Research Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the preservation of our environment. This guide provides a comprehensive framework for the proper disposal of research compounds, using the hypothetical compound "Seclazone" as a model. The principles and procedures outlined herein are designed to be broadly applicable, empowering you to manage your chemical waste streams with confidence and scientific integrity.

I. The Core Principle: Knowledge Precedes Action

Before any disposal protocol is initiated, a thorough understanding of the compound's properties is essential. The primary source for this information is the Safety Data Sheet (SDS), which should be consulted for every chemical in your laboratory. In the absence of a specific SDS for a novel compound like this compound, a risk assessment based on its known chemical class, functional groups, and any available toxicological data must be performed.

II. Hazard Assessment and Waste Segregation: A Systematic Approach

Proper disposal begins with accurate waste characterization and segregation. This is not merely a logistical step but a critical safety and compliance measure. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a framework for "cradle-to-grave" management of hazardous materials[1][2][3][4].

Key Waste Categories:

  • Non-Hazardous Solid Waste: This stream is for materials that do not meet the criteria for hazardous waste. For this compound, this would include items like contaminated gloves, bench paper, and empty vials (once properly decontaminated).

  • Hazardous Waste: If this compound is determined to be hazardous (e.g., ignitable, corrosive, reactive, or toxic), it must be disposed of in a designated hazardous waste container[2][4]. These containers are typically color-coded for easy identification, with black often signifying RCRA hazardous waste[2].

  • Aqueous Waste: Liquid waste containing this compound must be evaluated for its hazardous characteristics. It is crucial to never dispose of chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities[3].

Waste Stream Description Container Type Disposal Pathway
Solid Lab Debris Gloves, wipes, and other materials lightly contaminated with this compound.Lined, sealed containerNon-hazardous waste or as per institutional guidelines
"Sharps" Needles and syringes used for this compound administration.Puncture-proof sharps containerMedical waste incinerator
Bulk this compound Unused or expired pure compound.Labeled hazardous waste containerLicensed hazardous waste facility
Aqueous Solutions Solutions containing this compound.Labeled hazardous waste containerLicensed hazardous waste facility
III. Step-by-Step Disposal Protocol for this compound

The following protocol is a generalized procedure. Always consult your institution's specific waste management plan and EHS professionals.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves. If handling a powder form of this compound, a respirator may be necessary to avoid inhalation[5].

2. Decontamination of Labware:

  • For glassware and other reusable equipment contaminated with this compound, a triple rinse with an appropriate solvent is recommended. The rinsate should be collected and disposed of as hazardous waste.

3. Disposal of Solid Waste:

  • Grossly Contaminated Items: Materials heavily contaminated with this compound should be placed in a designated hazardous waste container.

  • Trace Contaminated Items: Items with minimal contamination, such as gloves and bench paper, can typically be disposed of in the regular laboratory trash, provided this compound is not a P-listed hazardous waste.

4. Disposal of Liquid Waste:

  • All aqueous and solvent-based solutions containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.

  • The container must be labeled with "Hazardous Waste" and a full chemical inventory of its contents.

5. Disposal of Unused this compound:

  • Unused or expired this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

IV. The "Non-Retrievable" Standard for Controlled Substances

While there is no indication that this compound is a controlled substance, it is a critical consideration for many research compounds. The Drug Enforcement Administration (DEA) mandates that the disposal of controlled substances must render them "non-retrievable," meaning they cannot be practically recovered or reused[6]. Incineration is currently the only DEA-reviewed method that meets this standard[6].

V. Environmental Considerations

The improper disposal of chemical waste can have significant environmental consequences, including the contamination of water supplies and harm to wildlife[1]. Some chemicals can bioaccumulate in the environment, leading to toxic effects in organisms[7]. Therefore, adhering to proper disposal protocols is not just a matter of regulatory compliance but also of environmental stewardship.

Disposal Decision Workflow

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds risk_assessment Perform Risk Assessment sds->risk_assessment If SDS is unavailable hazardous Is the waste hazardous? sds->hazardous risk_assessment->hazardous non_hazardous Segregate as Non-Hazardous Waste hazardous->non_hazardous No hazardous_container Segregate into appropriate Hazardous Waste Container hazardous->hazardous_container Yes trash Dispose in Regulated Trash non_hazardous->trash disposal_vendor Transfer to Licensed Hazardous Waste Vendor hazardous_container->disposal_vendor

Caption: Decision workflow for the proper disposal of this compound waste.

References

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Seclazone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work often involves handling novel chemical entities with limited toxicological data. Seclazone, a research chemical with the identifier CAS number 29050-11-1, falls into this category.[1] The absence of a comprehensive safety profile necessitates a cautious and rigorous approach to personal protection. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of risk mitigation and laboratory safety best practices.

The foundational principle when working with compounds of unknown toxicity is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[2] Therefore, a thorough risk assessment is the critical first step before any handling of this compound. This assessment should inform the selection of appropriate Personal Protective Equipment (PPE).[3][4]

Core Protective Measures: The Non-Negotiables

For any procedure involving this compound, the following minimum PPE is mandatory[5]:

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[5] However, due to the unknown potential for irritation, it is highly recommended to use chemical splash goggles.[6] When there is a significant risk of splashes, such as when transferring solutions, a face shield should be worn in addition to goggles.[5][6] All eye and face protection must be compliant with ANSI Z87.1 standards.[5]

  • Protective Clothing: A flame-resistant lab coat is essential to protect clothing and skin from potential splashes and spills.[6] For procedures with a higher risk of contamination, consider disposable gowns or coveralls for full-body protection.[6]

  • Gloves: Given that this compound may cause skin irritation, appropriate chemical-resistant gloves are crucial.[7] Nitrile gloves are a common choice for general laboratory use.[6] It is imperative to inspect gloves for any signs of degradation or punctures before each use.[8] For prolonged work or when handling concentrated solutions, consider double-gloving.[6]

  • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting to protect against spills and falling objects.[2][6]

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific task and the physical form of this compound being handled. The following table outlines recommended PPE for various common laboratory procedures.

TaskRecommended PPERationale
Weighing and Handling Solid this compound Full-face respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR), disposable gown, double nitrile gloves, and chemical splash goggles.Solid forms of chemicals can easily become airborne, posing a significant inhalation risk. A PAPR provides a higher level of respiratory protection.[9]
Preparing Stock Solutions Chemical splash goggles, face shield, lab coat, and nitrile gloves. Work should be conducted in a certified chemical fume hood.This task presents a splash hazard. A fume hood is essential to control vapor exposure.[10]
Performing In-Vitro/In-Vivo Experiments Chemical splash goggles, lab coat, and nitrile gloves.The risk of exposure is lower with dilute solutions, but appropriate PPE is still necessary to prevent accidental contact.
Waste Disposal Chemical splash goggles, lab coat, and heavy-duty nitrile or butyl rubber gloves.Handling chemical waste requires robust protection against potential splashes and contact with contaminated materials.
Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat or Gown

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Lab Coat or Gown (turn inside out as it is removed)

  • Eye and Face Protection

  • Respirator (if worn)

  • Wash hands thoroughly with soap and water.[8][11]

PPE Selection Workflow for this compound

PPE_Selection_Workflow cluster_risk_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_specific_ppe Specific PPE Choices A Identify Task (e.g., Weighing, Dissolving) B Evaluate Physical Form (Solid, Liquid, Aerosol) A->B C Consider Potential Exposure Routes (Inhalation, Dermal, Ocular) B->C D Respiratory Protection C->D Inhalation Risk E Eye/Face Protection C->E Splash/Aerosol Risk F Hand Protection C->F Dermal Contact Risk G Body Protection C->G Splash/Contamination Risk H N95, Half/Full-Face Respirator, PAPR D->H I Safety Glasses, Goggles, Face Shield E->I J Nitrile/Neoprene Gloves (Single or Double) F->J K Lab Coat, Apron, Coveralls G->K L Perform Task Safely H->L I->L J->L K->L

Caption: A workflow diagram for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling and disposal procedures.

Operational Plan:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Designate a specific area for handling this compound to minimize the potential for cross-contamination.

  • Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[2][10]

Disposal Plan:

  • All this compound waste, including empty containers and contaminated PPE, must be treated as hazardous waste.[12][13]

  • Segregate this compound waste from other waste streams to prevent accidental reactions.[12][13]

  • Waste containers must be clearly labeled with the chemical name and associated hazards.[12][14]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[15]

By adhering to these stringent PPE protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Seclazone
Reactant of Route 2
Seclazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.